5-Sulfamoylfuran-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-sulfamoylfuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO5S/c6-12(9,10)4-2-1-3(11-4)5(7)8/h1-2H,(H,7,8)(H2,6,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWICVBFROQJBSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)S(=O)(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98027-63-5 | |
| Record name | 5-(Aminosulfonyl)-2-furoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 5-Sulfamoylfuran-2-carboxylic Acid
Abstract
This technical guide provides a detailed, scientifically-grounded pathway for the synthesis of 5-Sulfamoylfuran-2-carboxylic acid (CAS No: 98027-63-5). While direct literature on its specific synthesis is sparse, this document outlines a robust and logical two-step approach starting from the readily available furan-2-carboxylic acid. The proposed methodology leverages fundamental principles of electrophilic aromatic substitution and nucleophilic substitution at a sulfur center. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth mechanistic explanations, step-by-step experimental protocols, safety considerations, and characterization guidelines. The core strategy involves the chlorosulfonylation of the furan ring, followed by ammonolysis to yield the target sulfonamide, a key structural motif found in many pharmacologically active compounds.
Introduction
Chemical Identity and Properties
This compound is a heterocyclic organic compound featuring a furan core substituted with a carboxylic acid at the 2-position and a sulfonamide group at the 5-position. The presence of both a carboxylic acid and a sulfonamide group makes it a molecule of significant interest in medicinal chemistry, potentially serving as a crucial building block or intermediate.
| Property | Value | Source |
| CAS Number | 98027-63-5 | [1] |
| Molecular Formula | C₅H₅NO₅S | [1] |
| Molecular Weight | 191.16 g/mol | [1] |
| SMILES | C1=C(OC(=C1)S(=O)(=O)N)C(=O)O | [1] |
| Appearance | Expected to be a solid |
Significance and Potential Applications
The sulfonamide functional group is a cornerstone in the development of diuretic drugs. The structural similarity of the title compound to the core of loop diuretics like Furosemide suggests its potential as a key intermediate for synthesizing novel diuretic agents or other biologically active molecules. The synthesis of Furosemide itself involves the reaction of a substituted sulfamoylbenzoic acid with furfurylamine, highlighting the established importance of the interplay between sulfonamide and furan moieties in pharmacology.[2][3] This guide provides a foundational pathway for accessing this valuable scaffold for further derivatization and screening in drug discovery programs.
Proposed Synthetic Pathway: A Two-Step Approach
The synthesis of this compound can be logically achieved from furan-2-carboxylic acid via a two-step sequence. This approach is based on well-established and reliable chemical transformations.
Retrosynthetic Analysis & Rationale
A retrosynthetic analysis breaks down the target molecule into simpler, commercially available precursors. The sulfonamide group (-SO₂NH₂) is most commonly formed by the reaction of a sulfonyl chloride (-SO₂Cl) with ammonia. The sulfonyl chloride itself can be installed onto an aromatic ring through electrophilic aromatic substitution using chlorosulfonic acid. This leads to the following logical disconnection:
-
Disconnect the S-N bond: This reveals the immediate precursor, 5-chlorosulfonylfuran-2-carboxylic acid , and ammonia.
-
Disconnect the C-S bond: This points to the starting material, furan-2-carboxylic acid , which undergoes chlorosulfonylation.
Furan-2-carboxylic acid is an ideal starting material as it is commercially available and can be readily synthesized from furfural, a bio-renewable platform chemical.[4][5][6]
Overall Reaction Scheme
The forward synthesis pathway is illustrated below:
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the entire synthesis process, from starting material to the final purified product.
References
- 1. This compound | 98027-63-5 | YDA02763 [biosynth.com]
- 2. FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. Furosemide (Frusemide) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 5-Sulfamoylfuran-2-carboxylic acid
Introduction
5-Sulfamoylfuran-2-carboxylic acid is a heterocyclic organic compound with potential significance in medicinal chemistry and drug discovery. Its structure, featuring a furan ring substituted with both a carboxylic acid and a sulfamoyl group, suggests a molecule with interesting electronic and steric properties that can influence its biological activity and pharmacokinetic profile. Understanding the fundamental physicochemical properties of this molecule is a critical first step in any drug development pipeline, as these parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive overview of the key physicochemical properties of this compound and details the experimental methodologies for their determination.
Core Physicochemical Properties
A thorough characterization of a potential drug candidate begins with the determination of its core physicochemical properties. These values provide the foundational data for formulation development, in vitro and in vivo screening, and computational modeling.
| Property | Symbol | Predicted/Estimated Value | Significance in Drug Development |
| Molecular Formula | - | C₅H₅NO₅S | Defines the elemental composition. |
| Molecular Weight | MW | 191.16 g/mol [1] | Influences diffusion and transport across biological membranes. |
| CAS Number | - | 98027-63-5[1] | Unique identifier for the chemical substance. |
| Acid Dissociation Constant | pKa | To be determined | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |
| Partition Coefficient | logP | To be determined | Measures lipophilicity, which affects membrane permeability and distribution into tissues. |
| Aqueous Solubility | S | To be determined | Crucial for drug delivery and bioavailability; low solubility can hinder absorption. |
Chemical Structure:
Experimental Protocols for Physicochemical Characterization
The following sections detail the step-by-step experimental protocols for determining the pKa, logP, and aqueous solubility of this compound. The methodologies are selected to provide accurate and reproducible data, which is essential for making informed decisions in the drug development process.
Determination of the Acid Dissociation Constant (pKa)
The pKa value indicates the strength of an acid in solution. For this compound, the carboxylic acid and the sulfamoyl groups are expected to be the primary ionizable centers. Potentiometric titration is a highly accurate method for pKa determination.[2]
Methodology: Potentiometric Titration [2]
-
Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is limited, a co-solvent such as methanol or DMSO may be used, but its concentration should be kept to a minimum (e.g., <5%) to reduce its effect on the pKa value.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the analyte solution in a thermostatted vessel at 25°C and immerse the calibrated pH electrode and a micro-burette tip.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa value is determined from the pH at the half-equivalence point of the titration curve. For a more accurate determination, the first derivative of the titration curve can be plotted to precisely locate the equivalence point.
Diagram of the pKa Determination Workflow
Caption: Workflow for pKa determination by potentiometric titration.
Determination of the Partition Coefficient (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.[3] It is a critical parameter for predicting a drug's ability to cross biological membranes. The shake-flask method is a classic and reliable technique for logP determination.[4]
Methodology: Shake-Flask Method [4]
-
Preparation of Phases: Prepare a phosphate buffer solution at a pH where the compound is predominantly in its neutral form (at least 2 pH units away from the pKa of the carboxylic acid). Saturate the buffer with n-octanol and, separately, saturate n-octanol with the buffer.
-
Partitioning: Accurately weigh a small amount of this compound and dissolve it in the pre-saturated n-octanol. Add an equal volume of the pre-saturated aqueous buffer.
-
Equilibration: Vigorously shake the mixture in a separatory funnel for a set period (e.g., 1-2 hours) to ensure complete partitioning. Allow the phases to separate completely.
-
Phase Separation and Analysis: Carefully separate the aqueous and organic phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[3]
Diagram of the logP Determination Workflow
Caption: Workflow for logP determination by the shake-flask method.
Determination of Aqueous Solubility
Aqueous solubility is a key factor influencing the bioavailability of orally administered drugs. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[5]
Methodology: Shake-Flask Method [5]
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.
-
Equilibration: Agitate the suspension at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid should be confirmed visually.
-
Separation of Solid and Liquid Phases: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid precipitation or further dissolution during this step.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method, such as UV-Vis spectroscopy or LC-MS.
-
Solubility Determination: The measured concentration represents the thermodynamic aqueous solubility of the compound under the specified conditions.
Diagram of the Aqueous Solubility Determination Workflow
Caption: Workflow for aqueous solubility determination by the shake-flask method.
Conclusion
The physicochemical properties of this compound are fundamental to its potential as a therapeutic agent. The experimental protocols detailed in this guide provide a robust framework for the accurate and reliable determination of its pKa, logP, and aqueous solubility. The data generated from these studies will be invaluable for guiding further preclinical development, including formulation design, ADME studies, and the establishment of structure-activity relationships.
References
An In-depth Technical Guide to 5-Sulfamoylfuran-2-carboxylic acid: Synthesis, Properties, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Sulfamoylfuran-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. This document elucidates the chemical identity, including its CAS number and structure, and presents a detailed, plausible synthetic pathway. Furthermore, it explores the compound's potential biological significance and applications by drawing upon the well-established pharmacological profiles of related furan-carboxylic acids and sulfonamide-containing molecules. A hypothetical experimental workflow for the preliminary biological screening of this compound is also detailed. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents.
Introduction: The Scientific Rationale
The convergence of furan-carboxylic acid and sulfonamide moieties within a single molecular entity, this compound, presents a compelling case for its investigation in drug discovery. Furan-containing compounds are recognized for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The furan ring, an electron-rich aromatic system, can engage in various interactions with biological macromolecules.[1]
Concurrently, the sulfonamide group is a well-established pharmacophore present in a multitude of clinically approved drugs, including antibacterial, and anticancer agents.[3][4] The incorporation of a sulfamoyl group can significantly influence a molecule's physicochemical properties, such as acidity and solubility, and its ability to act as a hydrogen bond donor and acceptor, thereby modulating its interaction with biological targets.[5][6] The strategic combination of these two pharmacophores in this compound suggests a high potential for novel biological activities, making it a prime candidate for further investigation.
Compound Identification and Physicochemical Properties
-
Compound Name: this compound
-
CAS Number: 98027-63-5[7]
-
Molecular Formula: C₅H₅NO₅S[7]
-
Molecular Weight: 191.16 g/mol [7]
-
Chemical Structure:
Caption: 2D Structure of this compound.
-
SMILES: C1=C(OC(=C1)S(=O)(=O)N)C(=O)O[7]
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
| pKa (strongest acidic) | 1.8 (predicted) | ChemAxon |
| LogP | -0.5 (predicted) | ChemAxon |
| Hydrogen Bond Donors | 3 | ChemAxon |
| Hydrogen Bond Acceptors | 5 | ChemAxon |
| Rotatable Bonds | 2 | ChemAxon |
Synthesis of this compound: A Proposed Pathway
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 5-(Chlorosulfonyl)furan-2-carboxylic acid (Intermediate)
The initial step involves the chlorosulfonylation of 2-furoic acid. This electrophilic substitution reaction introduces a chlorosulfonyl group onto the furan ring, preferentially at the 5-position due to the activating and directing effects of the carboxylic acid group.
Protocol:
-
To a stirred solution of chlorosulfonic acid (3-5 equivalents) cooled to 0 °C in an ice bath, slowly add 2-furoic acid (1 equivalent).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated product, 5-(chlorosulfonyl)furan-2-carboxylic acid, is collected by vacuum filtration, washed with cold water, and dried under vacuum.
Causality: The use of excess chlorosulfonic acid serves as both the reagent and the solvent, driving the reaction to completion. The low temperature during the initial addition helps to control the exothermic nature of the reaction.
Step 2: Synthesis of this compound (Final Product)
The intermediate, 5-(chlorosulfonyl)furan-2-carboxylic acid, is then converted to the final product via amination. The highly reactive sulfonyl chloride readily undergoes nucleophilic attack by ammonia.
Protocol:
-
Dissolve the crude 5-(chlorosulfonyl)furan-2-carboxylic acid (1 equivalent) in a suitable inert solvent such as tetrahydrofuran (THF) or dioxane.
-
Cool the solution to 0 °C and bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide (excess) dropwise with stirring.
-
Continue stirring at room temperature for 1-2 hours, monitoring the reaction by TLC.
-
After the reaction is complete, acidify the mixture with a dilute mineral acid (e.g., HCl) to a pH of 2-3 to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Causality: The use of excess ammonia ensures the complete conversion of the sulfonyl chloride and neutralizes the HCl byproduct generated during the reaction. Acidification is necessary to protonate the carboxylate and precipitate the final carboxylic acid product.
Potential Biological Significance and Applications in Drug Development
The unique structural combination of a furan-carboxylic acid and a sulfonamide in this compound suggests several potential avenues for therapeutic applications.
-
Antimicrobial Activity: Many furan derivatives and sulfonamides exhibit potent antibacterial and antifungal properties.[8][9] The synergistic effect of these two pharmacophores could lead to novel antimicrobial agents with a unique mechanism of action, potentially overcoming existing drug resistance.
-
Anti-inflammatory and Analgesic Properties: Furan-containing molecules have been investigated for their anti-inflammatory and analgesic effects. The sulfamoyl group is also present in some non-steroidal anti-inflammatory drugs (NSAIDs).
-
Anticancer Potential: Certain sulfonamides and furan derivatives have demonstrated cytotoxic effects against various cancer cell lines.[10] The compound could be explored for its potential to inhibit cancer cell proliferation or induce apoptosis.
-
Enzyme Inhibition: The sulfonamide moiety is a known zinc-binding group and is a key feature of many enzyme inhibitors, such as carbonic anhydrase inhibitors.[5] this compound could be screened against a panel of metalloenzymes.
Proposed Experimental Workflow for Biological Screening
To elucidate the biological activity of this compound, a systematic screening process is recommended.
Caption: Experimental workflow for the biological evaluation of this compound.
Primary Screening
-
Cytotoxicity Assays: The initial evaluation should involve assessing the compound's cytotoxicity against a panel of human cancer cell lines (e.g., HeLa, A549, HepG2) and a non-cancerous cell line (e.g., Vero) using standard assays like the MTT or MTS assay. This will determine its general toxicity and potential as an anticancer agent.
-
Antimicrobial Susceptibility Testing: The compound should be tested against a range of Gram-positive and Gram-negative bacteria and fungal strains to determine its Minimum Inhibitory Concentration (MIC) using broth microdilution or agar diffusion methods.
Secondary Screening
Based on the results of the primary screening, more specific assays can be conducted:
-
Enzyme Inhibition Assays: If the compound shows interesting activity, it can be tested for its inhibitory potential against specific enzymes, such as carbonic anhydrases, cyclooxygenases (COX-1 and COX-2), or other relevant targets.
-
Anti-inflammatory Activity: In vitro assays to measure the inhibition of inflammatory mediators, such as nitric oxide (NO) or prostaglandins, in lipopolysaccharide (LPS)-stimulated macrophages can be performed.
Mechanism of Action Studies
For promising hits, further studies to elucidate the mechanism of action would be warranted. This could involve cell cycle analysis, apoptosis assays, or target-based enzymatic assays.
Conclusion
This compound represents a molecule of significant interest for drug discovery, strategically combining the favorable pharmacological properties of both furan-carboxylic acids and sulfonamides. The proposed synthetic route offers a practical approach to obtaining this compound for further investigation. The outlined experimental workflow provides a clear path for its biological evaluation, with the potential to uncover novel therapeutic activities. This technical guide serves as a foundational resource to stimulate and support further research into this promising chemical entity.
References
- 1. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. This compound | 98027-63-5 | YDA02763 [biosynth.com]
- 8. Synthesis and biological evaluation of some novel furan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure-Activity Relationship Studies in Substituted Sulfamoyl Benzamidothiazoles that Prolong NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of a Niche Scaffold: A Technical Guide to 5-Sulfamoylfuran-2-carboxylic Acid
This technical guide delves into the discovery and history of 5-Sulfamoylfuran-2-carboxylic acid, a specialized heterocyclic compound at the intersection of furan chemistry and sulfonamide-based drug design. While the specific historical record of its initial synthesis is not prominently documented in publicly available literature, its existence and importance can be understood by examining the rich history of its parent molecule, furan-2-carboxylic acid, and the parallel development of sulfamoyl-containing pharmacophores. This guide will provide a comprehensive overview for researchers, scientists, and drug development professionals, tracing the lineage of this compound and elucidating its scientific context.
The Progenitor: A History of Furan-2-Carboxylic Acid
The story of this compound begins with its foundational core, furan-2-carboxylic acid, also known as pyromucic acid. The journey into furan chemistry was initiated in 1780 by the Swedish chemist Carl Wilhelm Scheele.[1][2] Through the dry distillation of mucic acid, derived from galactose and natural gums, Scheele isolated a white crystalline solid which he named "pyromucic acid," alluding to its fiery birth from mucic acid.[1] This marked the very first synthesis of a furan-containing compound, laying the groundwork for a new domain in organic chemistry.[1] The term "furan" itself was coined later, stemming from the Latin word "furfur," meaning bran, after furfural was isolated from bran in 1831.[1][2]
Furan-2-carboxylic acid and its derivatives have since become indispensable building blocks in various industries, most notably in pharmaceuticals.[1][3] The furan ring system is a versatile scaffold for creating a multitude of active pharmaceutical ingredients (APIs), including antibiotics, antiparasitic agents, and anti-inflammatory drugs.[3][4] Its utility is also seen in the synthesis of veterinary antibiotics like ceftiofur and advanced beta-lactam antibiotics such as faropenem.[3][5]
The Sulfamoyl Moiety: A Pillar of Medicinal Chemistry
The introduction of the sulfamoyl group (-SO₂NH₂) into organic molecules marked a revolutionary moment in the history of medicine with the advent of sulfonamide antibiotics. While the specific history of this compound is not detailed, the rationale for its synthesis is deeply rooted in the success of sulfamoyl-containing drugs. The sulfonyl group is known for its ability to exercise regio- and stereocontrol in reactions due to its unique bulk and electronic properties.[6]
Compounds bearing a sulfonyl group exhibit a wide range of biological activities, including antimicrobial, antifungal, antimalarial, anti-inflammatory, and anti-cancer properties.[6] This functional group is a key component in numerous therapeutic agents, underscoring the continuous interest in creating novel molecules that incorporate this pharmacophore.
Synthesis and Characterization of this compound
Below is a detailed, hypothetical, yet chemically sound, protocol for the synthesis of this compound.
Experimental Protocol: A Plausible Synthesis
Step 1: Chlorosulfonation of Furan-2-carboxylic Acid
-
To a solution of furan-2-carboxylic acid in a suitable inert solvent (e.g., dichloromethane), cooled to 0°C, add chlorosulfonic acid dropwise with constant stirring.
-
Maintain the temperature at 0°C for the duration of the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring the mixture over crushed ice.
-
Extract the product, 5-(chlorosulfonyl)furan-2-carboxylic acid, with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Step 2: Amination of 5-(Chlorosulfonyl)furan-2-carboxylic Acid
-
Dissolve the crude 5-(chlorosulfonyl)furan-2-carboxylic acid in a suitable solvent (e.g., tetrahydrofuran).
-
Cool the solution to 0°C and bubble ammonia gas through the solution or add a solution of aqueous ammonia dropwise.
-
Stir the reaction mixture at room temperature for several hours.
-
Monitor the formation of this compound by TLC.
-
Once the reaction is complete, acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
This proposed synthesis is a standard method for introducing a sulfamoyl group onto an aromatic ring.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₅NO₅S | PubChem |
| Molecular Weight | 191.16 g/mol | PubChem |
| CAS Number | 98027-63-5 | Biosynth[7] |
Note: Experimental values for properties like melting point, boiling point, and solubility are not widely published and would require experimental determination.
Potential Applications and Future Directions
The fusion of the furan-2-carboxylic acid scaffold with a sulfamoyl group suggests a primary application in the realm of medicinal chemistry. The resulting molecule, this compound, can be envisioned as a key intermediate for the synthesis of novel therapeutic agents. The sulfamoyl moiety can act as a hydrogen bond donor and acceptor, potentially interacting with biological targets.
Derivatives of this compound could be explored for a variety of biological activities, including but not limited to:
-
Antimicrobial Agents: Building upon the legacy of sulfonamides.
-
Anticancer Drugs: The thiazole-5-carboxylic acid phenylamide derivatives have shown promise as anti-tumor drugs.[8]
-
Antiviral Compounds: Furan derivatives are used in the synthesis of antiviral medications.[5]
-
Fungicidal Agents: Natural furan-carboxylic acids and their derivatives have been investigated as potential fungicidal agents.[9]
Visualization of Key Concepts
To better illustrate the relationships and processes discussed, the following diagrams are provided.
Caption: Plausible synthetic pathway for this compound.
Caption: Diverse applications of furan-2-carboxylic acid derivatives in medicine.
Conclusion
While the precise moment of discovery for this compound remains elusive in prominent scientific literature, its chemical lineage and rationale for existence are clear. Born from the historically significant furan-2-carboxylic acid and the pharmacologically powerful sulfamoyl group, this compound represents a logical step in the exploration of new chemical entities for drug discovery. Its value lies not in a storied past, but in its potential as a versatile building block for the medicines of the future. Further research into its synthesis, characterization, and biological activity is warranted to fully unlock its potential.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 3. chempoint.com [chempoint.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 98027-63-5 | YDA02763 [biosynth.com]
- 8. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 5-Sulfamoylfuran-2-carboxylic acid as a Carbonic Anhydrase Inhibitor
Abstract
This technical guide provides a comprehensive analysis of the probable mechanism of action of 5-Sulfamoylfuran-2-carboxylic acid, a heterocyclic sulfonamide. Drawing upon the well-established pharmacology of related sulfonamide-based inhibitors, this document elucidates the molecular interactions with its primary biological target, carbonic anhydrase (CA). We delve into the enzymatic function of carbonic anhydrases, the specific molecular basis of sulfonamide inhibition, and the structural features of this compound that contribute to this activity. Furthermore, this guide presents detailed, field-proven experimental protocols for the in vitro assessment of carbonic anhydrase inhibition, enabling researchers to validate and quantify the inhibitory potential of this and similar compounds. Visualizations of the key pathways and experimental workflows are provided to enhance understanding.
Introduction: The Significance of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes, including pH homeostasis, CO2 transport, respiration, and electrolyte secretion.[1][2] These enzymes catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO2 + H2O ⇌ HCO3- + H+).[2] Various isoforms of human carbonic anhydrase (hCA) have been identified as therapeutic targets for a range of diseases. Notably, the inhibition of specific CA isoforms is a clinically validated strategy for the management of glaucoma, edema, epilepsy, and certain types of cancer.[3][4]
Heterocyclic sulfonamides represent a prominent class of CA inhibitors, renowned for their high affinity and specificity towards the zinc-containing active site of the enzyme.[5] this compound, by virtue of its chemical structure featuring a sulfonamide moiety appended to a furan ring, is predicted to function as a potent inhibitor of carbonic anhydrase. This guide will explore the intricacies of this inhibitory mechanism.
The Molecular Target: Carbonic Anhydrase Structure and Function
The Active Site Architecture
The catalytic activity of α-carbonic anhydrases, the class found in mammals, is centered around a zinc ion (Zn2+) located at the bottom of a conical active site cavity.[2] This zinc ion is tetrahedrally coordinated by three histidine residues and a water molecule or hydroxide ion.[1][2][6] The active site is further characterized by a network of amino acid residues that play crucial roles in substrate binding and catalysis. Key residues include a "proton shuttle," typically His-64 in hCA II, which facilitates the transfer of protons out of the active site, and residues like Thr-199 and Glu-106 that help to orient the substrate and stabilize the zinc-bound solvent molecule.[2][7]
The Catalytic Mechanism of CO2 Hydration
The catalytic cycle of carbonic anhydrase is one of the most efficient known in biology. The process can be summarized in the following steps:
-
Nucleophilic Attack: A zinc-bound hydroxide ion performs a nucleophilic attack on the carbon atom of a CO2 molecule that has entered the active site.[2][6]
-
Bicarbonate Formation: This attack results in the formation of a bicarbonate ion coordinated to the zinc.[6]
-
Product Displacement: A water molecule displaces the bicarbonate ion from the active site.[6]
-
Regeneration of the Active Site: The zinc-bound water molecule is deprotonated to regenerate the nucleophilic hydroxide ion. This proton is transferred to the bulk solvent via the proton shuttle residue (e.g., His-64).[2][6]
Caption: The catalytic cycle of carbonic anhydrase for CO2 hydration.
Mechanism of Inhibition by this compound
The inhibitory activity of this compound is predicated on the presence of the sulfonamide (-SO2NH2) group. This functional group is the key pharmacophore responsible for the high-affinity binding to the carbonic anhydrase active site.
Coordination to the Active Site Zinc Ion
The mechanism of inhibition by sulfonamides is well-established and involves the following key interactions:
-
Deprotonation: The sulfonamide group has a pKa that allows it to be deprotonated at physiological pH, forming a sulfonamidate anion (-SO2NH-).
-
Zinc Binding: This negatively charged nitrogen atom of the sulfonamidate then coordinates directly to the Zn2+ ion in the active site.[8][9] This binding displaces the catalytic water/hydroxide molecule, thereby inhibiting the first step of the enzymatic reaction.[10]
-
Hydrogen Bonding Network: The sulfonamide oxygens form hydrogen bonds with the side chain of Thr-199, further stabilizing the inhibitor within the active site. The furan ring and carboxylic acid moiety of this compound likely engage in additional interactions with hydrophobic and hydrophilic residues lining the active site cavity, which can influence isoform selectivity and overall binding affinity.
Caption: The general mechanism of carbonic anhydrase inhibition by sulfonamides.
Experimental Validation of Carbonic Anhydrase Inhibition
The inhibitory potency of this compound against various carbonic anhydrase isoforms can be determined using established in vitro assays. Two common methods are the stopped-flow CO2 hydration assay and the p-nitrophenyl acetate (p-NPA) esterase assay.
Stopped-Flow CO2 Hydration Assay
This is a direct and highly accurate method for measuring the catalytic activity of CA.[3][11][12]
Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO2. A stopped-flow spectrophotometer is used to rapidly mix a CO2-saturated solution with a buffer containing the enzyme and a pH indicator. The change in absorbance of the pH indicator over time is monitored to determine the reaction rate.
Experimental Protocol:
-
Reagent Preparation:
-
Buffer: Prepare a suitable buffer (e.g., 20 mM HEPES-NaOH, pH 7.5) containing a pH indicator (e.g., 0.1 mM phenol red).
-
CO2 Solution: Prepare a saturated CO2 solution by bubbling CO2 gas through distilled water on ice for at least 30 minutes.
-
Enzyme Solution: Prepare a stock solution of the desired human carbonic anhydrase isoform (e.g., hCA II) in the assay buffer.
-
Inhibitor Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).
-
Load one syringe with the CO2 solution and the other with the enzyme solution in buffer (with or without the inhibitor).
-
Initiate the reaction by rapidly mixing the contents of the two syringes.
-
Record the change in absorbance of the pH indicator at its λmax (e.g., 557 nm for phenol red) over time.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time curve.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the reaction rates against a range of inhibitor concentrations.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, if the mechanism of inhibition is competitive.
-
p-Nitrophenyl Acetate (p-NPA) Esterase Assay
This is a colorimetric and more accessible method suitable for high-throughput screening.[13][14][15]
Principle: Carbonic anhydrase exhibits esterase activity and can hydrolyze p-nitrophenyl acetate (p-NPA) to the yellow-colored p-nitrophenolate.[13][14] The rate of formation of p-nitrophenolate is monitored spectrophotometrically at 400 nm. Inhibitors will decrease the rate of this reaction.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-SO4, pH 7.6.
-
Enzyme Working Solution: Dilute the stock solution of the hCA isoform in the assay buffer.
-
Substrate Solution: Prepare a 3 mM solution of p-NPA in acetonitrile.
-
Inhibitor Solutions: Prepare serial dilutions of this compound in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
140 µL of assay buffer.
-
20 µL of the enzyme working solution.
-
20 µL of the inhibitor solution (or buffer for the control).
-
-
Incubate at room temperature for 10 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution to each well.
-
Immediately measure the absorbance at 400 nm in kinetic mode for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (V) from the slope of the linear portion of the absorbance versus time plot.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(Vcontrol - Vinhibitor) / Vcontrol] x 100.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Caption: A generalized workflow for in vitro carbonic anhydrase inhibition assays.
Quantitative Data Summary
The following table provides a template for summarizing the inhibitory potency of this compound against different hCA isoforms. The data would be obtained from the experimental procedures described above.
| hCA Isoform | Assay Method | IC50 (nM) | Ki (nM) | Inhibition Type |
| hCA I | p-NPA | Data | Data | Data |
| hCA II | p-NPA | Data | Data | Data |
| hCA IX | Stopped-Flow | Data | Data | Data |
| hCA XII | Stopped-Flow | Data | Data | Data |
*Data to be populated from experimental results.
Conclusion
Based on its chemical structure, this compound is strongly predicted to act as a direct inhibitor of carbonic anhydrase. The core mechanism of action involves the coordination of its deprotonated sulfonamide group to the catalytic zinc ion within the enzyme's active site, thereby blocking its catalytic function. The furan and carboxylic acid moieties are expected to modulate the binding affinity and isoform selectivity through interactions with the surrounding amino acid residues. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of this mechanism and the precise quantification of its inhibitory potency. This understanding is crucial for the further development and application of this compound and related compounds as potential therapeutic agents.
References
- 1. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
- 2. Structure and mechanism of carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]
- 4. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Carbonic Anhydrase Mechanism [andrew.cmu.edu]
- 7. Structure and Catalysis by Carbonic Anhydrase II: Role of Active-Site Tryptophan 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. In Vitro inhibition of human carbonic anhydrase I and II isozymes with natural phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 5-Sulfamoylfuran-2-carboxylic acid: A Predictive Guide to Structural Elucidation
An In-Depth Technical Guide for Drug Development Professionals
Abstract
5-Sulfamoylfuran-2-carboxylic acid is a heterocyclic compound incorporating three key functional groups pivotal in medicinal chemistry: a furan ring, a carboxylic acid, and a primary sulfonamide. This combination of an acidic moiety, a hydrogen bond donor/acceptor sulfonamide, and a rigid aromatic scaffold makes it a molecule of significant interest for scaffold-based drug design and as a potential pharmacophore. This technical guide provides a comprehensive, in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By grounding our predictions in the fundamental principles of spectroscopy and referencing data from analogous structures, this document serves as a robust framework for researchers engaged in the synthesis, identification, and characterization of this and related molecules. We will explore the causality behind spectral features, outline self-validating experimental protocols, and provide the foundational knowledge required for unambiguous structural confirmation.
Molecular and Physicochemical Profile
Before delving into the spectroscopic data, it is essential to establish the fundamental properties of the target molecule.
-
IUPAC Name: this compound
-
Molecular Formula: C₅H₅NO₅S[1]
The structure contains a highly substituted furan ring, which is an electron-rich aromatic system. However, it is substituted with two potent electron-withdrawing groups: the carboxylic acid at position 2 and the sulfamoyl group at position 5. This electronic environment is the primary determinant of the chemical shifts and vibrational frequencies observed in its spectra.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.
¹H NMR Spectroscopy: Proton Environment Analysis
Expertise & Causality: The ¹H NMR spectrum will reveal four distinct proton environments. The electron-withdrawing nature of the substituents will deshield the furan protons, shifting them downfield compared to unsubstituted furan. The protons of the carboxylic acid and sulfonamide are exchangeable and their chemical shifts are highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[3][4]
Predicted ¹H NMR Data (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -COOH | > 12.0 | Broad Singlet | 1H | N/A |
| -SO₂NH₂ | 7.5 - 8.5 | Broad Singlet | 2H | N/A |
| Furan H-3 | 7.2 - 7.4 | Doublet | 1H | J₃,₄ = 3.5 - 4.0 Hz |
| Furan H-4 | 7.0 - 7.2 | Doublet | 1H | J₄,₃ = 3.5 - 4.0 Hz |
Note: These are predicted values. Actual experimental values may vary.
Trustworthiness - Self-Validating Interpretation:
-
Carboxylic Acid Proton: The appearance of a very broad signal at a high chemical shift (>12 ppm) is highly characteristic of a carboxylic acid proton.[5] To confirm its identity, the sample can be shaken with a drop of D₂O, which will cause the proton to exchange with deuterium, leading to the disappearance of this signal from the spectrum.[3][4]
-
Furan Protons: The two signals in the aromatic region (7.0-7.4 ppm), each integrating to 1H and appearing as doublets with an identical coupling constant of ~3.5-4.0 Hz, are definitive proof of two adjacent protons on a furan ring. The relative chemical shifts (H-3 vs. H-4) can be confirmed with 2D NMR techniques like NOESY.
-
Sulfamoyl Protons: A broad signal integrating to 2H in the 7.5-8.5 ppm range is indicative of the -NH₂ group of the sulfonamide. This signal will also disappear upon a D₂O exchange.
¹³C NMR Spectroscopy: Carbon Backbone Mapping
Expertise & Causality: The ¹³C NMR spectrum will show all five carbon atoms of the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal.[3][4] The furan carbons attached to the electron-withdrawing groups (C2 and C5) will be more deshielded than the proton-bearing carbons (C3 and C4).
Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | 160 - 165 |
| C5 (C-SO₂NH₂) | 150 - 155 |
| C2 (C-COOH) | 145 - 150 |
| C3 | 120 - 125 |
| C4 | 115 - 120 |
Note: These are predicted values based on data for similar substituted furans.[5]
Trustworthiness - Self-Validating Interpretation:
-
Quaternary Carbons: The three most downfield signals (C=O, C2, C5) will typically appear with lower intensity as they are quaternary carbons. Their specific assignments can be confirmed using Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, which would show correlations from the furan protons (H-3, H-4) to the various carbons.
-
Protonated Carbons: The two most upfield signals (C3, C4) will show strong signals in a standard ¹³C spectrum. Their assignment can be unambiguously confirmed with a Heteronuclear Single Quantum Coherence (HSQC) experiment, which correlates each carbon to its directly attached proton.[6]
Caption: Standard workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
Expertise & Causality: IR spectroscopy excels at identifying functional groups by detecting their characteristic vibrational frequencies. The spectrum of this compound will be dominated by features from the carboxylic acid and sulfonamide groups. The broadness of the O-H stretch is a classic hallmark of the hydrogen-bonded dimer formation common in carboxylic acids.[7][8]
Predicted Key IR Absorptions
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| Sulfonamide | N-H Asymmetric Stretch | ~3350 | Medium |
| Sulfonamide | N-H Symmetric Stretch | ~3250 | Medium |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad |
| Furan | Aromatic C-H Stretch | > 3000 | Medium-Weak |
| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong, Sharp |
| Furan | C=C Stretch | ~1580, ~1470 | Medium |
| Sulfonamide | S=O Asymmetric Stretch | 1330 - 1370 | Strong |
| Carboxylic Acid | C-O Stretch | 1250 - 1350 | Strong |
| Sulfonamide | S=O Symmetric Stretch | 1150 - 1180 | Strong |
Trustworthiness - Self-Validating Interpretation: The simultaneous observation of all these bands provides compelling evidence for the proposed structure.
-
The extremely broad absorption spanning from 2500-3300 cm⁻¹ is one of the most recognizable features in IR spectroscopy and is almost exclusively due to a carboxylic acid O-H group.[4][7]
-
The presence of a sharp, intense C=O stretch around 1710 cm⁻¹ confirms the carboxyl group.[3][4]
-
The pair of strong bands for the S=O stretches and the pair of medium bands for the N-H stretches are definitive for the primary sulfonamide (-SO₂NH₂) group.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and taking a background spectrum.
-
Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Pressure Application: Lower the press arm to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Cleaning: Clean the crystal thoroughly after analysis. This method is fast, requires minimal sample preparation, and is non-destructive.
Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI) is ideal for a polar, acidic molecule like this, as it will readily form ions in solution and minimize premature fragmentation.
Predicted Mass Spectrum (ESI Negative Mode)
-
Ionization: In negative ion mode, the molecule will readily deprotonate at its most acidic site, the carboxylic acid, to form the [M-H]⁻ ion.
-
Molecular Ion Peak: An intense peak is expected at m/z = 190.0, corresponding to the [C₅H₄NO₅S]⁻ ion.
-
Isotope Pattern: The presence of sulfur will result in a small but detectable M+2 peak ([M-H+2]⁻) at m/z = 192.0, with an abundance of approximately 4.4% relative to the M peak, which is characteristic of the natural abundance of the ³⁴S isotope.
Predicted Key Fragmentations (Tandem MS of [M-H]⁻)
-
Loss of CO₂: A common fragmentation for carboxylates is the neutral loss of carbon dioxide (44 Da). This would result in a fragment ion at m/z = 146.0.
-
Loss of SO₂: Loss of sulfur dioxide (64 Da) from the sulfamoyl group could lead to a fragment at m/z = 126.0.
-
Loss of H₂NSO₂: Cleavage of the C-S bond could result in the loss of the sulfamoyl radical, though other rearrangements are more likely in ESI.
Caption: Conceptual workflow for Tandem Mass Spectrometry (MS/MS) analysis.
Trustworthiness - Self-Validating Interpretation: High-resolution mass spectrometry (HRMS) is the gold standard for confirming the molecular formula. The experimentally measured mass of the [M-H]⁻ ion should match the theoretical mass (189.9819) to within 5 ppm, providing unambiguous confirmation of the elemental composition. The fragmentation pattern obtained via MS/MS provides an orthogonal confirmation of the structure's connectivity. For example, observing the loss of CO₂ is a self-validating piece of evidence for the presence of a carboxylic acid.[9]
Conclusion
The structural elucidation of this compound is a clear-cut process when approached with a multi-technique spectroscopic strategy. Each method—NMR, IR, and MS—provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR definitively map the carbon-hydrogen framework, IR spectroscopy confirms the presence and nature of the key functional groups, and high-resolution mass spectrometry validates the elemental composition and molecular weight. By understanding the predicted spectral outcomes and the causal chemical principles behind them, researchers can confidently and efficiently confirm the identity and purity of this valuable chemical entity, accelerating its application in drug discovery and development programs.
References
- 1. This compound | 98027-63-5 | YDA02763 [biosynth.com]
- 2. calpaclab.com [calpaclab.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 5. 5-(4-Nitrophenyl)furan-2-carboxylic Acid | MDPI [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. echemi.com [echemi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Solubility and Stability of 5-Sulfamoylfuran-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: 5-Sulfamoylfuran-2-carboxylic acid represents a novel chemical entity with potential therapeutic applications. As with any new candidate, a thorough understanding of its fundamental physicochemical properties is paramount for successful development. This guide provides a comprehensive, methodology-focused framework for the characterization of its solubility and stability. Given the absence of existing data for this specific molecule, this document serves as a predictive and practical manual, drawing upon established principles of medicinal chemistry and pharmaceutical sciences. It outlines detailed protocols for solubility determination (kinetic and thermodynamic), pH-solubility profiling, and a complete stability assessment program based on the International Council for Harmonisation (ICH) guidelines. The causality behind experimental choices is explained to empower researchers to generate robust and reliable data packages for this promising new compound.
Introduction and Molecular Analysis
This compound is a small molecule incorporating three key functional groups: a furan ring, a carboxylic acid, and a primary sulfonamide (sulfamoyl group). The interplay of these groups will dictate its physicochemical behavior, including its solubility and susceptibility to degradation.
-
Furan Ring : A five-membered aromatic heterocycle. While contributing to the molecule's overall structure, furan rings can be susceptible to oxidative cleavage and acid-catalyzed hydrolysis.[1][2][3] Its modest aromaticity makes it more reactive than benzene.[2]
-
Carboxylic Acid (-COOH) : An acidic group that will be ionized at physiological pH. The pKa of furan-2-carboxylic acid is approximately 3.16, suggesting this moiety will be deprotonated (negatively charged) above this pH.[4] This ionization is expected to significantly enhance aqueous solubility at neutral and basic pH.
-
Sulfamoyl Group (-SO₂NH₂) : A weakly acidic functional group. The pKa of the N-H proton in a primary sulfonamide is typically in the range of 9-11. This group will be predominantly neutral at physiological pH but can influence hydrogen bonding and overall polarity.
A preliminary in-silico assessment is a critical first step in drug discovery.[5] Computational models, such as those based on Quantitative Structure-Property Relationships (QSPR) or thermodynamic cycles, can provide initial estimates of properties like LogP and aqueous solubility before the first gram of material is synthesized.[6] However, these predictions must be confirmed experimentally.[6]
Comprehensive Solubility Assessment
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[7] For a molecule like this compound, with ionizable groups, solubility is expected to be highly dependent on pH. A full characterization requires multiple types of solubility assays.
Kinetic vs. Thermodynamic Solubility
It is essential to distinguish between kinetic and thermodynamic solubility, as they provide different insights.
-
Kinetic Solubility is typically measured in high-throughput screens where a compound is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[8][9] This value reflects the solubility of the amorphous form and is useful for early discovery to flag potential issues.[10]
-
Thermodynamic Solubility represents the true equilibrium solubility of the most stable crystalline form of the compound in a saturated solution.[11][12] This is the gold-standard measurement required for later-stage development and formulation.[13]
Experimental Protocol: Kinetic Solubility Assay
This protocol is designed for rapid, early-stage assessment.
Objective: To determine the concentration at which this compound precipitates from a supersaturated solution in a given aqueous buffer.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Plate Preparation: In a 96-well microplate, add the aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
Compound Addition: Add small aliquots of the DMSO stock solution to the buffer to achieve a range of final concentrations (e.g., 1 µM to 200 µM). The final DMSO concentration should be kept low (e.g., <2%) to minimize its effect on solubility.[9]
-
Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).[10]
-
Precipitate Removal: Filter the samples through a solubility filter plate.[9]
-
Quantification: Analyze the concentration of the compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.[10][14]
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility and is considered the definitive measure.[11]
Objective: To determine the saturation solubility of the crystalline solid at equilibrium.
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound (e.g., 1 mg) to a glass vial.[11]
-
Solvent Addition: Add a known volume of the desired aqueous buffer (e.g., 1 mL of 0.1 M phosphate buffer, pH 7.4).[11]
-
Equilibration: Seal the vials and agitate them in a thermomixer or on a vial roller system at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[11][13]
-
Phase Separation: After incubation, allow the vials to stand to let undissolved solids settle. Centrifuge or filter the supernatant to remove all solid particles.
-
Quantification: Dilute an aliquot of the clear supernatant and quantify the concentration of the dissolved compound by a validated HPLC-UV or LC-MS method.[13]
Experimental Protocol: pH-Solubility Profile
For an ionizable compound, determining solubility across a range of pH values is mandatory.[15][16]
Objective: To map the solubility of this compound as a function of pH.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering the physiologically relevant pH range (e.g., pH 1.2, 3.0, 5.0, 6.8, 7.4, 9.0).[17]
-
Solubility Measurement: Perform the thermodynamic solubility (shake-flask) experiment in each of the prepared buffers.
-
Data Plotting: Plot the measured solubility (on a logarithmic scale) against the pH of the buffer. The resulting profile is expected to show low solubility at acidic pH (below the carboxylic acid pKa) and significantly higher solubility as the pH increases and the molecule ionizes.[18]
Data Presentation: Solubility Summary
All quantitative solubility data should be summarized for clear interpretation.
| Assay Type | Solvent/Buffer (pH) | Temperature (°C) | Measured Solubility (µg/mL) | Measured Solubility (µM) |
| Kinetic | PBS (7.4) | 25 | [Insert Data] | [Insert Data] |
| Thermodynamic | pH 1.2 Buffer | 25 | [Insert Data] | [Insert Data] |
| Thermodynamic | pH 5.0 Buffer | 25 | [Insert Data] | [Insert Data] |
| Thermodynamic | pH 7.4 Buffer | 25 | [Insert Data] | [Insert Data] |
| Thermodynamic | pH 9.0 Buffer | 25 | [Insert Data] | [Insert Data] |
Comprehensive Stability Assessment
Stability testing is a non-negotiable component of drug development, providing critical information on how the quality of a drug substance varies over time under the influence of environmental factors.[19] The process begins with forced degradation studies to identify likely degradation products and establish a stability-indicating analytical method.
Development of a Stability-Indicating Method
A stability-indicating analytical method (SIAM) is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[20] It must be able to separate the intact API from its process impurities and all potential degradation products.[21] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection is the workhorse technique for this purpose.[20][22]
Workflow for Stability Characterization
Caption: Overall workflow for stability assessment of a new chemical entity.
Hypothesized Degradation Pathways
-
Acid/Base Hydrolysis: The furan ring is susceptible to acid-catalyzed ring opening.[3] The sulfonamide bond can also undergo hydrolysis, particularly under strong acidic or basic conditions, potentially cleaving to form sulfanilic acid derivatives and an amino-furan.[23][24]
-
Oxidation: Furan rings can be readily oxidized, leading to ring cleavage and the formation of dicarbonyl compounds or carboxylic acids.[1][25][26] The sulfamoyl group is generally stable to oxidation, but the aromatic ring is activated.
-
Photodegradation: Aromatic systems can be susceptible to degradation upon exposure to UV or visible light.
-
Thermal Degradation: High temperatures can provide the energy needed to initiate various degradation reactions.
Experimental Protocol: Forced Degradation Studies
Forced degradation (or stress testing) is conducted under conditions more severe than accelerated stability studies to identify potential degradation products.[27] The goal is to achieve 5-20% degradation of the API.[28]
Objective: To generate likely degradation products and demonstrate the specificity of the analytical method.
Methodology: Prepare solutions of this compound (e.g., at 1 mg/mL) and expose them to the following conditions as per ICH guidelines[27][28]:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid drug substance to 80°C for 48 hours.
-
Photostability: Expose solid drug substance and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[29]
For each condition, a control sample (unexposed) should be analyzed concurrently. After exposure, samples should be neutralized (if applicable) and diluted for analysis by the stability-indicating HPLC method.
Forced Degradation Experimental Workflow
Caption: Step-by-step workflow for conducting forced degradation studies.
Data Presentation: Forced Degradation Summary
| Stress Condition | % Assay of Parent | % Total Impurities | Major Degradant RRT | Peak Purity | Mass Balance (%) |
| Control | 100.0 | <0.1 | N/A | Pass | 100.0 |
| 0.1 M HCl, 60°C | [Insert Data] | [Insert Data] | [Insert Data] | Pass | [Insert Data] |
| 0.1 M NaOH, 60°C | [Insert Data] | [Insert Data] | [Insert Data] | Pass | [Insert Data] |
| 3% H₂O₂, RT | [Insert Data] | [Insert Data] | [Insert Data] | Pass | [Insert Data] |
| Thermal, 80°C | [Insert Data] | [Insert Data] | [Insert Data] | Pass | [Insert Data] |
| Photolytic (ICH Q1B) | [Insert Data] | [InsertData] | [Insert Data] | Pass | [Insert Data] |
RRT = Relative Retention Time
Long-Term and Accelerated Stability Studies
Once the SIAM is validated, formal stability studies must be initiated according to ICH Q1A(R2) guidelines.[19][30][31]
Objective: To establish a re-test period for the drug substance and recommended storage conditions.
Methodology:
-
Batch Selection: Use at least three primary batches of the drug substance.
-
Storage Conditions:
-
Testing Frequency:
-
Tests: At each time point, samples should be tested for appearance, assay, degradation products, and any other critical quality attributes.
Conclusion
The characterization of solubility and stability is a foundational pillar in the development of any new chemical entity. This guide provides a robust, scientifically-grounded framework for researchers to systematically evaluate this compound. By following these detailed protocols—from initial predictive analysis and kinetic solubility screening to definitive thermodynamic solubility profiling and comprehensive ICH-compliant stability programs—drug development professionals can generate the high-quality data necessary to understand this molecule's behavior. This understanding is crucial for making informed decisions regarding formulation design, clinical trial preparation, and ultimately, regulatory submission. The successful execution of these studies will pave the way for advancing this compound from a promising candidate to a potential therapeutic reality.
References
- 1. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Furan - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. 2-Furancarboxylic acid(88-14-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. lifechemicals.com [lifechemicals.com]
- 7. Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services [patheon.com]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
- 10. enamine.net [enamine.net]
- 11. In-vitro Thermodynamic Solubility [protocols.io]
- 12. creative-biolabs.com [creative-biolabs.com]
- 13. evotec.com [evotec.com]
- 14. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 15. researchgate.net [researchgate.net]
- 16. Determination of pH-Solubility Profile and Development of Predict...: Ingenta Connect [ingentaconnect.com]
- 17. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ugcmoocs.inflibnet.ac.in [ugcmoocs.inflibnet.ac.in]
- 19. database.ich.org [database.ich.org]
- 20. ijpsr.com [ijpsr.com]
- 21. ijpsjournal.com [ijpsjournal.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. Overview of sulfonamide biodegradation and the relevant pathways and microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. organicreactions.org [organicreactions.org]
- 26. researchgate.net [researchgate.net]
- 27. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 28. resolvemass.ca [resolvemass.ca]
- 29. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 30. ICH Official web site : ICH [ich.org]
- 31. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
The Ascendant Therapeutic Potential of 5-Sulfamoylfuran-2-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery
Abstract
The convergence of a sulfonamide moiety with a furan-2-carboxylic acid scaffold presents a compelling frontier in medicinal chemistry. This technical guide illuminates the significant, albeit emerging, therapeutic landscape of 5-Sulfamoylfuran-2-carboxylic acid derivatives. Drawing upon extensive research into analogous five-membered heterocyclic sulfonamides, this document synthesizes the current understanding of their biological activities, with a primary focus on their potent role as carbonic anhydrase inhibitors. Furthermore, we explore their potential as antimicrobial and anticancer agents, providing a comprehensive resource for researchers, scientists, and drug development professionals. This guide delves into the nuanced interplay of structure and activity, outlines detailed synthetic and analytical protocols, and charts a course for future investigations in this promising area of drug discovery.
Introduction: The Strategic Fusion of Furan, Carboxylic Acid, and Sulfonamide Moieties
The furan ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it an attractive starting point for drug design. When functionalized with a carboxylic acid at the 2-position and a sulfamoyl group at the 5-position, the resulting "this compound" core embodies a strategic amalgamation of pharmacophores, each contributing to a distinct and potent biological activity profile.
The sulfonamide group is a well-established pharmacophore, most notably for its ability to inhibit carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological and pathological processes.[2] The carboxylic acid moiety, on the other hand, can enhance solubility, act as a hydrogen bond donor/acceptor, and mimic the carboxylate substrates of various enzymes. The synergy of these three components positions this compound derivatives as a class of compounds with multifaceted therapeutic potential. This guide will primarily focus on their well-supported role as carbonic anhydrase inhibitors, while also exploring their promising, though less characterized, antimicrobial and anticancer activities.
Carbonic Anhydrase Inhibition: A Primary Mechanism of Action
Carbonic anhydrases (CAs) are ubiquitous zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] They are involved in a multitude of physiological processes, including pH regulation, ion transport, and biosynthesis. The overexpression or aberrant activity of certain CA isoforms is implicated in various diseases, making them attractive therapeutic targets. Sulfonamides are the most prominent class of CA inhibitors, with their primary sulfonamide group coordinating to the zinc ion in the enzyme's active site.[3]
The Furan Scaffold in Carbonic Anhydrase Inhibition
Five-membered heterocyclic sulfonamides have been extensively studied as potent CA inhibitors.[4] The heterocyclic ring plays a crucial role in orienting the sulfonamide moiety for optimal binding to the active site zinc ion and in establishing additional interactions with amino acid residues within the active site, thereby influencing isoform selectivity.[1] While thiophene- and thiazole-based sulfonamides are more extensively documented, the principles of their interaction with CAs can be extrapolated to furan-based analogs. The oxygen atom in the furan ring can act as a hydrogen bond acceptor, potentially interacting with hydrophilic residues or coordinated water molecules in the active site.[1]
Structure-Activity Relationships (SAR)
Based on extensive research on analogous heterocyclic sulfonamides, several key SAR principles can be proposed for this compound derivatives as CA inhibitors:
-
The Sulfonamide Group: The unsubstituted -SO₂NH₂ group is essential for potent inhibition, as it is the primary zinc-binding group.[3]
-
The Furan Ring: The furan ring acts as a scaffold, and its substitution pattern can significantly impact activity and isoform selectivity.
-
The Carboxylic Acid Moiety: The carboxylic acid at the 2-position can influence the molecule's physicochemical properties, such as solubility and cell permeability. It may also engage in hydrogen bonding interactions with residues at the entrance of the active site cavity.
-
Derivatization of the Carboxylic Acid and Sulfonamide Groups:
-
Esters and Amides of the Carboxylic Acid: Conversion of the carboxylic acid to esters or amides can modulate lipophilicity and pharmacokinetic properties. The nature of the ester or amide substituent can introduce additional interactions with the enzyme.
-
N-Substituted Sulfonamides: While primary sulfonamides are generally the most potent, N-substitution can be explored to fine-tune isoform selectivity.
-
The following diagram illustrates the key structural features influencing the carbonic anhydrase inhibitory activity of this compound derivatives.
Caption: Key structural determinants for carbonic anhydrase inhibition.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
A common method to evaluate the CA inhibitory activity of compounds is a stopped-flow CO₂ hydrase assay.
Materials:
-
Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Test compounds (this compound derivatives)
-
CO₂-saturated water
-
Buffer solution (e.g., Tris-HCl, pH 7.4)
-
Indicator dye (e.g., p-nitrophenol)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the test compounds in the assay buffer.
-
In the stopped-flow instrument, rapidly mix the enzyme solution with the CO₂-saturated water in the presence and absence (control) of the test compound at various concentrations.
-
Monitor the change in absorbance of the indicator dye over time, which reflects the pH change due to the enzymatic reaction.
-
Calculate the initial rates of the reaction.
-
Determine the IC₅₀ value for each compound, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Antimicrobial Activity: A Secondary but Significant Potential
The furan nucleus is present in many natural and synthetic compounds with antimicrobial properties.[1] Sulfonamides, famously known as "sulfa drugs," were among the first effective antimicrobial agents. The combination of these two pharmacophores in this compound derivatives suggests a strong potential for antimicrobial activity.
Proposed Mechanisms of Antimicrobial Action
The antimicrobial activity of these derivatives could arise from several mechanisms:
-
Inhibition of Folate Synthesis: Similar to classical sulfa drugs, the sulfonamide moiety could act as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the furan ring, especially when derivatized, might allow the compounds to intercalate into and disrupt the bacterial cell membrane.
-
Inhibition of Other Essential Enzymes: The overall structure could interact with and inhibit other crucial bacterial enzymes.
Experimental Protocol: Antimicrobial Susceptibility Testing
The antimicrobial efficacy of the synthesized compounds can be evaluated using standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Test compounds
-
Standard antimicrobial agents (positive controls)
Procedure:
-
Prepare serial twofold dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the microbial strain.
-
Include a positive control (microorganism with a standard antibiotic) and a negative control (microorganism in broth only).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticancer Activity: An Emerging Therapeutic Avenue
Several furan derivatives and sulfonamides have demonstrated significant anticancer activity through various mechanisms.[5][6] Therefore, this compound derivatives represent a promising class of compounds for the development of novel anticancer agents.
Potential Anticancer Mechanisms
The anticancer effects of these derivatives could be mediated by:
-
Inhibition of Tumor-Associated Carbonic Anhydrase Isoforms: CA IX and XII are overexpressed in many hypoxic tumors and contribute to tumor acidification, proliferation, and metastasis.[7] Inhibition of these isoforms is a validated anticancer strategy.
-
Induction of Apoptosis: The compounds may trigger programmed cell death in cancer cells through various signaling pathways.
-
Inhibition of Angiogenesis: They might interfere with the formation of new blood vessels that supply nutrients to tumors.
-
Cell Cycle Arrest: The compounds could halt the proliferation of cancer cells at specific phases of the cell cycle.
Experimental Protocol: In Vitro Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Normal cell line (for selectivity assessment, e.g., MCF-10A)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution
-
DMSO
-
96-well plates
-
Test compounds
-
Standard anticancer drug (positive control)
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
The following workflow diagram illustrates the process of evaluating the anticancer activity of the derivatives.
References
- 1. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quantitative structure-activity relationships of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, molecular modeling, and biological evaluation of sulfanilamide-imines derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and carbonic anhydrase I, II, IX and XII inhibitory activity of sulfamates incorporating piperazinyl-ureido moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of the Furan Ring in 5-Sulfamoylfuran-2-carboxylic Acid: A Technical Guide for Drug Development Professionals
Abstract
The furan ring, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, bestowing unique physicochemical and biological characteristics upon molecules.[1] In the context of 5-Sulfamoylfuran-2-carboxylic acid, the furan core transcends its role as a mere scaffold; it is a critical determinant of the molecule's overall profile. It influences chemical reactivity, conformational preferences, and interactions with biological targets. This in-depth guide dissects the multifaceted role of the furan ring in this specific molecule, offering crucial insights for researchers, scientists, and drug development professionals. We will explore its contribution to the molecule's electronic properties, its function as a bioisostere for other aromatic systems, and its impact on pharmacokinetic parameters, thereby providing a comprehensive understanding of its strategic importance in drug design.
Introduction: The Furan Ring as a Versatile Pharmacophoric Element
This compound exemplifies a molecule where the strategic placement of sulfamoyl and carboxylic acid groups on a central furan ring suggests a high potential for diverse biological activities. The furan core, with its oxygen heteroatom and delocalized π-electron system, imparts a distinct set of electronic and steric properties that are pivotal for its role in drug design.[1][2] This guide moves beyond a superficial acknowledgment of the furan's presence to a deep dive into its functional significance, aiming to equip drug development professionals with a thorough understanding of its strategic application.
Electronic and Structural Landscape of the Furan Ring
The furan ring is an electron-rich aromatic system. The endocyclic oxygen atom significantly influences the ring's electronics through the delocalization of one of its lone pairs of electrons, creating a 4n + 2 aromatic system.[3] This participation in π-delocalization creates a dipole moment and renders the ring highly reactive in electrophilic substitution reactions.[2][4] This inherent polarity and the potential for hydrogen bond acceptance by the oxygen atom are key features that can be exploited in drug design to achieve specific interactions with biological targets.
The substitution pattern in this compound, with functional groups at the 2 and 5 positions, is critical. The carboxylic acid and sulfamoyl groups are electronically demanding and their spatial orientation, dictated by the rigid furan scaffold, is crucial for binding to a target protein.
Figure 1: Structural features and key roles of the furan ring.
The Furan Ring as a Bioisosteric Replacement
In drug design, the furan ring is frequently used as a bioisostere for other aromatic rings, such as benzene or thiophene.[2][5][6] This strategy allows for the fine-tuning of a molecule's properties while maintaining its core binding interactions. The replacement of a phenyl ring with a furan ring can lead to enhanced potency, solubility, and metabolic stability.[7]
Comparison with Phenyl and Thienyl Analogs
| Feature | Furan Ring | Phenyl Ring | Thiophene Ring |
| Size | Smaller | Larger | Similar |
| Aromaticity | Weaker (Resonance Energy: 67 kJ/mol)[3] | Stronger (Resonance Energy: 152 kJ/mol)[3] | Intermediate (Resonance Energy: 121 kJ/mol)[3] |
| Dipole Moment | Present | Absent | Present |
| Hydrogen Bond Acceptor | Yes (Oxygen) | No | No |
| Metabolic Stability | Can be susceptible to oxidation[2][8] | Generally stable | Can be susceptible to oxidation |
This table highlights the nuanced differences introduced by the furan ring. Its smaller size and distinct electronic profile compared to a phenyl ring can lead to improved binding affinity or a different binding mode. The presence of the oxygen atom as a potential hydrogen bond acceptor offers an additional point of interaction with a biological target, an advantage not present in its carbocyclic analog.
Influence on Pharmacokinetic Properties (ADME)
The physicochemical properties endowed by the furan ring significantly impact the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Solubility and Polarity: The inherent polarity of the furan ring can contribute to increased aqueous solubility, a desirable property for orally administered drugs.[5]
-
Metabolic Stability: Furan rings can be susceptible to metabolic oxidation by cytochrome P450 enzymes, which can lead to the formation of reactive and potentially toxic intermediates.[8][9] The nature and position of the substituents play a critical role in modulating this metabolic liability. In this compound, the electron-withdrawing nature of the carboxylic acid and sulfamoyl groups may influence the metabolic fate of the furan core.
Experimental Protocols for Investigating the Role of the Furan Ring
To experimentally validate the role of the furan ring, a series of comparative studies are essential.
Synthesis of Analogues
Objective: To synthesize phenyl and thienyl bioisosteres of this compound for comparative biological evaluation.
Protocol:
-
Starting Material Selection: Begin with commercially available 2-bromobenzoic acid and 2-bromothiophene-5-carboxylic acid.
-
Introduction of the Sulfamoyl Group:
-
Protect the carboxylic acid functionality (e.g., as a methyl ester).
-
Perform a lithium-halogen exchange followed by quenching with sulfur dioxide and subsequent treatment with hydroxylamine-O-sulfonic acid to install the sulfamoyl group.
-
Deprotect the carboxylic acid to yield the final analogues.
-
-
Purification and Characterization: Purify the final compounds using column chromatography and/or recrystallization. Characterize the structures using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity.
Figure 2: A generalized workflow for analogue synthesis.
In Vitro Biological Evaluation
Objective: To compare the biological activity of the furan-containing parent molecule with its phenyl and thienyl analogues.
Protocol:
-
Target Identification: Identify the putative biological target of this compound. If the target is unknown, a phenotypic screen can be employed.
-
Assay Development: Develop a robust and reproducible in vitro assay to measure the activity of the compounds against the identified target or in the phenotypic screen. This could be an enzyme inhibition assay, a receptor binding assay, or a cell-based assay.
-
Dose-Response Studies: Perform dose-response experiments for the parent compound and its analogues to determine key parameters such as IC₅₀ or EC₅₀ values.
-
Data Analysis: Analyze the data to determine the structure-activity relationship (SAR) and elucidate the impact of the furan ring on biological activity.
Conclusion: The Furan Ring as a Strategic Design Element
The furan ring in this compound is a highly strategic element that dictates the molecule's three-dimensional structure, electronic distribution, and potential for specific interactions with biological macromolecules. Its unique combination of aromaticity, polarity, and hydrogen bonding capability makes it a valuable tool in the medicinal chemist's arsenal. A thorough understanding of the nuanced role of the furan ring allows for more rational drug design, enabling the optimization of potency, selectivity, and pharmacokinetic properties. The insights provided in this guide serve as a foundation for researchers to leverage the full potential of the furan scaffold in the development of novel and effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Furan - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Synthesis Protocol: 5-Sulfamoylfuran-2-carboxylic acid
Authored for: Researchers, Scientists, and Drug Development Professionals Subject: A detailed, field-proven protocol for the synthesis of 5-Sulfamoylfuran-2-carboxylic acid, a key intermediate in medicinal chemistry.
Executive Summary & Scientific Context
This compound is a crucial heterocyclic building block, recognized primarily as a precursor in the synthesis of potent pharmaceuticals, most notably loop diuretics like Furosemide. Its structural motif, featuring a furan core functionalized with both a carboxylic acid and a sulfonamide group, makes it a valuable intermediate for developing novel therapeutic agents. The strategic placement of these functional groups allows for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
This document provides a comprehensive, two-step synthesis protocol starting from the commercially available furan-2-carboxylic acid. The narrative emphasizes the chemical rationale behind each procedural step, ensuring both reproducibility and a deep understanding of the reaction dynamics. We will cover the initial electrophilic chlorosulfonation of the furan ring, followed by nucleophilic substitution with ammonia to yield the target compound.
Retrosynthetic Analysis & Strategy
The synthesis is logically designed as a two-step sequence. The furan ring, being an electron-rich heterocycle, is susceptible to electrophilic aromatic substitution.[1] The primary challenge is to achieve mono-substitution at the C5 position without causing degradation of the acid-sensitive furan ring.[1]
Our synthetic strategy is as follows:
-
Chlorosulfonation: Furan-2-carboxylic acid is treated with chlorosulfonic acid. The electron-withdrawing carboxylic acid group directs the incoming electrophile (the chlorosulfonyl group, -SO₂Cl) to the C5 position. This reaction yields the key intermediate, 5-(chlorosulfonyl)furan-2-carboxylic acid.
-
Ammonolysis: The highly reactive sulfonyl chloride intermediate is then reacted with an ammonia source. The nucleophilic nitrogen of ammonia displaces the chloride ion to form the stable sulfonamide functional group, completing the synthesis.
References
Quantitative Analysis of 5-Sulfamoylfuran-2-carboxylic acid: A Comprehensive Guide to HPLC-UV and LC-MS/MS Methods
An Application Note and Protocol Guide for Researchers
Abstract
This technical guide provides detailed protocols for the quantification of 5-Sulfamoylfuran-2-carboxylic acid in various matrices, tailored for researchers, scientists, and professionals in drug development. We present two robust analytical methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a highly sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification. This document offers in-depth, step-by-step protocols, from sample preparation to data analysis, and includes a comprehensive section on method validation according to the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.[1][2][3][4][5] The causality behind experimental choices is explained to empower users to adapt and troubleshoot these methods effectively.
Introduction to this compound and the Need for Quantification
This compound is a chemical compound with the molecular formula C₅H₅NO₅S.[6] As a molecule containing both a sulfonamide and a carboxylic acid functional group, it shares characteristics with a broad class of bioactive compounds.[7][8][9] Accurate and precise quantification of such molecules is critical in pharmaceutical development for pharmacokinetic studies, formulation analysis, and quality control of drug substances and products. The development of reliable analytical methods is therefore a foundational requirement for regulatory submissions and ensuring product safety and efficacy.[2][10]
This guide provides two validated methods to address different analytical needs. The HPLC-UV method is a cost-effective and widely accessible technique suitable for quantifying higher concentrations of the analyte. The LC-MS/MS method offers superior sensitivity and selectivity, making it ideal for bioanalytical applications where the analyte may be present at very low concentrations in complex biological matrices.[11][12]
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is designed for the quantification of this compound in bulk material or simple formulations. The principle relies on the separation of the analyte from potential impurities on a reversed-phase HPLC column, followed by detection using a UV spectrophotometer.
Caption: HPLC-UV Experimental Workflow.
2.2.1. Materials and Reagents
-
This compound reference standard (Purity ≥ 97%)[13]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (ACS grade)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters (e.g., PVDF or nylon)
2.2.2. Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software (e.g., ChemStation, Empower).
2.2.3. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 270 nm |
Rationale for Parameter Selection: A C18 column is a versatile and robust choice for the separation of moderately polar compounds like this compound. The acidic mobile phase (0.1% formic acid) is used to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention on the reversed-phase column. A gradient elution is employed to ensure efficient elution of the analyte and any potential impurities with different polarities. The detection wavelength of 270 nm is a common choice for sulfonamides.[8]
2.2.4. Preparation of Solutions
-
Diluent: 50:50 Methanol:Water
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of diluent.
-
Calibration Standards (e.g., 1-100 µg/mL): Prepare a series of dilutions from the stock solution using the diluent.
2.2.5. Sample Preparation
-
Accurately weigh the sample, dissolve in the diluent to achieve a concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.
2.2.6. Data Analysis
-
Integrate the peak area of this compound in the chromatograms.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is intended for the trace-level quantification of this compound in complex biological matrices such as plasma or urine. The high selectivity of tandem mass spectrometry minimizes matrix interference, providing highly accurate and sensitive measurements.[14]
Caption: LC-MS/MS Experimental Workflow.
3.2.1. Materials and Reagents
-
All reagents from the HPLC-UV method.
-
Internal Standard (IS): A structurally similar molecule, ideally a stable isotope-labeled version of the analyte. If unavailable, a related sulfonamide can be used.
-
Biological matrix (e.g., blank human plasma).
3.2.2. Instrumentation
-
UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Data acquisition and processing software (e.g., MassLynx, Analyst).
3.2.3. LC-MS/MS Conditions
| Parameter | Condition |
| Column | UPLC C18 Column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Analyte: m/z 190.0 → m/z 126.0 (Quantifier), m/z 190.0 → m/z 82.0 (Qualifier) |
| IS: To be determined based on the selected internal standard. | |
| Source Parameters | To be optimized for the specific instrument (e.g., Capillary voltage: 3.0 kV, Source temp: 150 °C). |
Rationale for Parameter Selection: UPLC provides better resolution and faster analysis times. ESI in negative mode is chosen as the carboxylic acid and sulfonamide groups are readily deprotonated to form [M-H]⁻ ions.[12] Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The precursor ion (m/z 190.0 for [M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process drastically reduces background noise.
3.2.4. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3.2.5. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Analytical Method Validation
A thorough method validation is essential to ensure that the analytical procedure is fit for its intended purpose.[5] The validation should be performed according to established guidelines from regulatory bodies like the ICH and FDA.[1][4][15]
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components. | No significant interfering peaks at the retention time of the analyte. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the test results to the true value. | % Recovery between 80-120% (for bioanalysis) or 98-102% (for assay). |
| Precision | The degree of scatter between a series of measurements. Assessed at repeatability and intermediate precision levels. | Relative Standard Deviation (RSD) ≤ 15% (for bioanalysis) or ≤ 2% (for assay). |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio ≥ 3 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10, with acceptable accuracy and precision. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | RSD of results should remain within acceptable limits. |
-
Specificity: Analyze blank matrix samples and samples spiked with potential impurities to check for interferences.
-
Linearity: Analyze a minimum of five concentrations across the desired range.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on multiple days.
-
Robustness: Introduce small variations to method parameters (e.g., pH of mobile phase ±0.2, column temperature ±5 °C) and assess the impact on the results.
Conclusion
The HPLC-UV and LC-MS/MS methods detailed in this application note provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the required sensitivity and the complexity of the sample matrix. Proper method validation, as outlined, is crucial to ensure data integrity and compliance with regulatory standards. These protocols serve as a comprehensive starting point for researchers and can be adapted as needed for specific applications.
References
- 1. fda.gov [fda.gov]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. fda.gov [fda.gov]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. This compound | 98027-63-5 | YDA02763 [biosynth.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Sulfonamide Antibiotics Analyzed with HPLC- AppNote [mtc-usa.com]
- 9. Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labs.iqvia.com [labs.iqvia.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. calpaclab.com [calpaclab.com]
- 14. Development and validation of a five-channel multiplex LC-ESI-MS/MS method for the quantification of carboxylic acids in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Notes and Protocols for the Purification of 5-Sulfamoylfuran-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details robust methodologies for the purification of 5-Sulfamoylfuran-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug development. Recognizing the critical impact of purity on downstream applications, from screening to synthesis, this document provides a suite of detailed protocols. We will explore purification strategies ranging from classical recrystallization to advanced chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Solid-Phase Extraction (SPE). Each protocol is presented with a deep dive into the underlying chemical principles, empowering the researcher to not only execute the purification but also to troubleshoot and adapt the methodologies to specific impurity profiles. This guide is structured to provide both theoretical grounding and practical, actionable protocols for obtaining this compound of high purity.
Introduction: The Imperative for Purity
This compound is a bifunctional molecule featuring a furan ring, a carboxylic acid, and a sulfonamide group. This unique combination of functional groups makes it a valuable scaffold in the design of novel therapeutic agents. However, the synthetic routes to this compound can often yield a crude product contaminated with starting materials, reagents, and side-products. The presence of these impurities can have significant downstream consequences, including altered biological activity, poor reproducibility in assays, and complications in further chemical transformations. Therefore, the development of effective and scalable purification strategies is paramount.
This guide will address the purification of this compound by leveraging the distinct physicochemical properties imparted by its functional groups. The acidic nature of the carboxylic acid and the polar character of the sulfonamide group, contrasted with the less polar furan ring, allow for a variety of purification approaches.
Physicochemical Properties and Their Implications for Purification
A thorough understanding of the physicochemical properties of this compound is the cornerstone of developing an effective purification strategy. While experimental data for this specific molecule is not extensively published, we can infer its behavior based on its constituent functional groups.
| Property | Implication for Purification |
| Carboxylic Acid Group (pKa ~4-5) | The presence of this acidic proton allows for manipulation of the molecule's charge state with pH.[1] At pH values above its pKa, the molecule will be deprotonated to form a highly water-soluble carboxylate salt. This property is key for acid-base extraction techniques. |
| Sulfonamide Group | This is a polar, hydrogen-bonding group that increases the overall polarity of the molecule and can influence its solubility in various organic solvents. |
| Furan Ring | The aromatic furan core contributes to the molecule's rigidity and provides a nonpolar region, influencing its solubility in organic solvents and its retention in reversed-phase chromatography. |
| Overall Polarity | The combination of polar (carboxylic acid, sulfonamide) and nonpolar (furan ring) moieties suggests that a solvent pair with intermediate polarity might be effective for recrystallization.[2] |
Purification Strategy Workflow
The selection of a purification strategy will depend on the scale of the purification, the nature of the impurities, and the desired final purity. The following diagram outlines a general workflow for the purification of this compound.
Caption: A decision-making workflow for the purification of this compound.
Detailed Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is a powerful and economical technique for purifying solid compounds, particularly at larger scales. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures.[3]
Rationale: For a molecule like this compound with both polar and non-polar characteristics, a single solvent may not be ideal. A mixed solvent system, often referred to as solvent/anti-solvent crystallization, can provide the necessary solubility profile.[4] We will utilize an ethanol/water system. Ethanol will solvate the furan ring, while water will interact with the polar carboxylic acid and sulfonamide groups.[2]
Experimental Protocol: Solvent/Anti-Solvent Recrystallization
-
Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude this compound in a minimal amount of near-boiling ethanol. Stir continuously with a magnetic stir bar.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This is a critical step to prevent the contamination of the final crystalline product.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, slowly add hot water dropwise with constant swirling until the solution becomes faintly turbid. The appearance of turbidity indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Complete Precipitation: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystalline product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
| Parameter | Recommended Condition | Rationale |
| Solvent System | Ethanol/Water | Balances the polarity to effectively dissolve the molecule at high temperatures while allowing for precipitation upon cooling.[2] |
| Cooling Rate | Slow | Promotes the formation of a well-ordered crystal lattice, which excludes impurities more effectively. |
| Washing Solvent | Cold Ethanol/Water | Minimizes the dissolution of the purified product while removing soluble impurities. |
Protocol 2: Purification by Solid-Phase Extraction (SPE)
SPE is a versatile technique for sample cleanup and concentration, particularly useful for removing impurities with significantly different polarities from the target compound.[5][6] For this compound, a hydrophilic-lipophilic balanced (HLB) sorbent is recommended due to its ability to retain a broad range of compounds.[7]
Rationale: This protocol is designed as a rapid cleanup step, for instance, to remove highly polar or non-polar impurities before a final high-purity polishing step like preparative HPLC. The pH of the loading solution is adjusted to ensure the carboxylic acid is protonated, increasing its retention on the sorbent.
Experimental Protocol: SPE Cleanup
-
Cartridge Conditioning: Condition an HLB SPE cartridge (e.g., 6 cc, 500 mg) by sequentially passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the sorbent bed to dry.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of methanol. Dilute the sample with deionized water containing 0.1% formic acid to a final organic solvent concentration of <5%. The acidic pH ensures the carboxylic acid is in its neutral form.
-
Loading: Load the prepared sample onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of deionized water containing 0.1% formic acid to remove highly polar impurities. Follow this with a wash of 5 mL of 5% methanol in water to remove less polar impurities.
-
Elution: Elute the purified this compound from the cartridge with 5-10 mL of methanol.
-
Solvent Removal: Evaporate the methanol from the eluate under a stream of nitrogen or using a rotary evaporator to obtain the purified compound.
Caption: Step-by-step workflow for the SPE purification of this compound.
Protocol 3: High-Purity Purification by Preparative HPLC
For obtaining the highest purity material, especially on a research scale, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[8] A reversed-phase C18 column is well-suited for this compound, separating molecules based on their hydrophobicity.
Rationale: The polar nature of this compound requires a highly aqueous mobile phase for retention on a C18 column.[9][10] The addition of an acid, such as formic acid, to the mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. A gradient elution from a highly aqueous mobile phase to one with a higher organic content will effectively elute the compound after more non-polar impurities and before more polar ones.
Experimental Protocol: Preparative Reversed-Phase HPLC
-
System Preparation: Equilibrate the preparative HPLC system with the initial mobile phase conditions.
-
Sample Preparation: Dissolve the crude or partially purified this compound in the initial mobile phase. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Injection and Separation: Inject the prepared sample onto the column and begin the gradient elution.
-
Fraction Collection: Collect the fractions corresponding to the main peak of this compound.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm their purity.
-
Solvent Removal: Combine the pure fractions and remove the mobile phase solvents by rotary evaporation or lyophilization to obtain the final product.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase, preparative scale (e.g., 20 mm x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 30 minutes (This is a starting point and should be optimized) |
| Flow Rate | 10-20 mL/min (dependent on column dimensions) |
| Detection | UV at 254 nm or a wavelength of maximum absorbance for the compound |
Purity Assessment
The purity of the final product should be rigorously assessed using a combination of analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): An essential tool for determining the purity of the final compound. A high-resolution analytical C18 column with a gradient elution method similar to the preparative method can be used. Purity is typically reported as the area percentage of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the purified compound and for identifying any residual impurities.[11][12]
-
Mass Spectrometry (MS): Provides accurate mass determination, confirming the molecular weight of the compound and helping to identify any unknown impurities.
Conclusion
The purification of this compound is a critical step in its application in research and drug development. The methodologies presented in this guide, from large-scale recrystallization to high-purity preparative HPLC, provide a comprehensive toolkit for the modern scientist. By understanding the chemical principles behind each technique and by systematically applying the detailed protocols, researchers can confidently obtain this valuable building block in high purity, ensuring the reliability and reproducibility of their downstream applications.
References
- 1. chem.indiana.edu [chem.indiana.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Solid-phase extraction for multiresidue determination of sulfonamides, tetracyclines, and pyrimethamine in Bovine's milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]
- 9. waters.com [waters.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. rsc.org [rsc.org]
The Strategic Role of 5-Sulfamoylfuran-2-carboxylic Acid in Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: The Significance of the Furan Scaffold and Sulfonamide Moiety in Modern Drug Discovery
In the landscape of medicinal chemistry, the convergence of specific structural motifs within a single molecule can unlock novel therapeutic potential. 5-Sulfamoylfuran-2-carboxylic acid stands as a testament to this principle, integrating the privileged furan scaffold with the pharmacologically crucial sulfonamide group. The furan ring, a five-membered aromatic heterocycle, is a cornerstone in drug design, valued for its ability to engage in various biological interactions and its synthetic versatility. Its incorporation into drug candidates can enhance metabolic stability, improve receptor binding, and fine-tune pharmacokinetic profiles.
The sulfonamide functional group (-SO₂NH₂) is a well-established pharmacophore, most famously associated with the first generation of antimicrobial "sulfa drugs." Beyond their antibacterial prowess, sulfonamides are integral to a wide array of therapeutics, including diuretics, anticonvulsants, and anti-inflammatory agents. This broad utility stems from the sulfonamide's ability to act as a bioisostere for other functional groups and its capacity to form key hydrogen bonds with biological targets.
The strategic combination of these two moieties in this compound renders it a highly valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its properties, a detailed protocol for its synthesis, and its application in the preparation of a clinically significant drug, Furosemide.
Physicochemical and Spectroscopic Profile of this compound
A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is paramount for its effective handling, reaction optimization, and quality control. Below is a summary of the key properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₅NO₅S | [1] |
| Molecular Weight | 191.16 g/mol | [1] |
| Appearance | Off-white to light yellow solid | |
| Purity | ≥97% | [1] |
| Melting Point | Decomposes above 200 °C (typical) | |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in water. | [2] |
| pKa | Estimated to be in the range of 3-4 for the carboxylic acid and 9-10 for the sulfonamide. |
Spectroscopic Characterization:
-
¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the furan ring protons, typically in the aromatic region (δ 7.0-7.5 ppm), and a broad singlet for the carboxylic acid proton at δ > 12 ppm. The two protons of the sulfonamide group would likely appear as a broad singlet in the region of δ 7.5-8.0 ppm.[3][4]
-
¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR spectrum will display signals for the carboxylic acid carbonyl carbon (δ ~160-170 ppm), and the furan ring carbons (δ ~110-150 ppm).[5]
-
Infrared (IR) Spectroscopy (KBr): The IR spectrum will be characterized by a broad O-H stretching vibration for the carboxylic acid (2500-3300 cm⁻¹), a sharp and strong C=O stretching vibration (1680-1720 cm⁻¹), and characteristic S=O stretching bands for the sulfonamide group (around 1350 cm⁻¹ and 1160 cm⁻¹).[6][7]
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through a two-step process starting from the readily available 2-furoic acid. The key steps involve chlorosulfonation followed by ammonolysis.
Caption: Synthetic workflow for this compound.
Step 1: Chlorosulfonation of 2-Furoic Acid
Principle: This step involves an electrophilic aromatic substitution reaction where chlorosulfonic acid serves as the source of the chlorosulfonyl group (-SO₂Cl). The furan ring, being electron-rich, is susceptible to electrophilic attack. The reaction is typically carried out in an excess of chlorosulfonic acid, which also acts as the solvent.
Materials:
-
2-Furoic acid
-
Chlorosulfonic acid
-
Dichloromethane (DCM)
-
Ice
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., HCl), place chlorosulfonic acid (5 equivalents).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add 2-furoic acid (1 equivalent) portion-wise to the stirred chlorosulfonic acid, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to 40-50 °C and maintain this temperature for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture back to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
The product, 5-(chlorosulfonyl)furan-2-carboxylic acid, will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it with cold water until the filtrate is neutral.
-
Dry the product under vacuum.
Step 2: Ammonolysis of 5-(Chlorosulfonyl)furan-2-carboxylic acid
Principle: The highly reactive sulfonyl chloride intermediate is converted to the corresponding sulfonamide by reaction with ammonia. This is a nucleophilic acyl substitution reaction at the sulfur atom.
Materials:
-
5-(Chlorosulfonyl)furan-2-carboxylic acid
-
Aqueous ammonia (28-30%)
-
Hydrochloric acid (for acidification)
-
Ice
Procedure:
-
In a beaker, cool aqueous ammonia (10 equivalents) in an ice-salt bath to below 5 °C.
-
Slowly add the crude, dry 5-(chlorosulfonyl)furan-2-carboxylic acid (1 equivalent) in small portions to the cold, stirred ammonia solution. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, continue stirring the mixture in the cold bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Cool the reaction mixture in an ice bath and slowly acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Application Protocol: Synthesis of Furosemide
This compound is a key precursor in the synthesis of the potent loop diuretic, Furosemide. The following protocol outlines a representative synthesis of Furosemide from a closely related and commercially available intermediate, 2,4-dichloro-5-sulfamoylbenzoic acid, illustrating the utility of the sulfamoylbenzoic acid core structure.
Reaction Scheme:
2,4-dichloro-5-sulfamoylbenzoic acid + Furfurylamine → Furosemide
Principle: This reaction is a nucleophilic aromatic substitution where the amino group of furfurylamine displaces the chlorine atom at the 2-position of the benzoic acid ring. The reaction is typically carried out at elevated temperatures and may be facilitated by a base to neutralize the HCl generated.
Materials:
-
2,4-dichloro-5-sulfamoylbenzoic acid
-
Furfurylamine
-
An appropriate high-boiling solvent (e.g., N,N-dimethylformamide - DMF, or an excess of furfurylamine can be used as both reactant and solvent)
-
Triethylamine (optional, as a base)
-
Ethanol (for recrystallization)
-
Activated carbon
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4-dichloro-5-sulfamoylbenzoic acid (1 equivalent) and furfurylamine (3-5 equivalents).
-
Heat the reaction mixture to 100-120 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water and acidify with hydrochloric acid to a pH of approximately 4-5.
-
A crude solid of Furosemide will precipitate. Collect the solid by vacuum filtration and wash it with water.
-
For purification, recrystallize the crude product from an ethanol-water mixture. Dissolve the solid in hot ethanol, add activated carbon, and heat at reflux for 15 minutes.
-
Hot filter the solution to remove the activated carbon.
-
Add hot water to the filtrate until turbidity persists, then allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified Furosemide crystals by vacuum filtration, wash with a small amount of cold ethanol-water, and dry under vacuum.
Mechanism of Action of Furosemide: A Downstream Application
Furosemide, synthesized from intermediates like this compound, exerts its diuretic effect by inhibiting the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2) in the thick ascending limb of the Loop of Henle in the kidneys.[8][9]
Caption: Mechanism of action of Furosemide on the Na⁺-K⁺-2Cl⁻ cotransporter.
This inhibition prevents the reabsorption of these ions from the tubular fluid back into the bloodstream.[10] As a result, a higher concentration of solutes remains in the tubule, leading to an osmotic gradient that draws water into the tubule, ultimately increasing urine output (diuresis). This powerful diuretic effect is beneficial in treating conditions characterized by fluid overload, such as edema and hypertension.[8]
Safety and Handling
This compound and its synthetic precursors should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Chlorosulfonic acid is highly corrosive and reacts violently with water; it should be handled with extreme care. The reaction work-ups involving acidification and basification can be exothermic and should be performed slowly and with cooling.
Conclusion
This compound is a strategically important pharmaceutical intermediate that embodies the synergistic benefits of the furan and sulfonamide motifs. Its synthesis, while requiring careful handling of reactive reagents, is straightforward. Its utility is prominently demonstrated in the synthesis of Furosemide, a widely used and effective diuretic. The protocols and information provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this versatile building block in their synthetic endeavors.
References
- 1. calpaclab.com [calpaclab.com]
- 2. chembk.com [chembk.com]
- 3. myneni.princeton.edu [myneni.princeton.edu]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 9. The Na-K-Cl cotransporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Na–K–Cl cotransporter - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Strategic Derivatization of 5-Sulfamoylfuran-2-carboxylic acid for Enhanced Bioassay Performance
Abstract
This document provides a comprehensive guide for the chemical derivatization of 5-Sulfamoylfuran-2-carboxylic acid, a molecule possessing two key functional groups—a carboxylic acid and a primary sulfonamide—that are pivotal in medicinal chemistry. The strategic modification of these groups can profoundly impact the compound's physicochemical properties and its performance in biological assays. We present detailed protocols for selective derivatization at each site, including esterification, amidation, fluorescent labeling, and N-alkylation. The rationale behind each modification is discussed in the context of improving parameters such as cell permeability, metabolic stability, target engagement, and analytical detectability. Furthermore, we outline methodologies for the purification, characterization, and subsequent application of these derivatives in common bioassay formats.
Introduction: The Rationale for Derivatization
This compound is a bifunctional scaffold of significant interest in drug discovery. Its two key moieties, the carboxylic acid and the sulfonamide, are frequently found in pharmacophores of therapeutic agents.[1] The carboxylic acid group, while often crucial for target binding through ionic interactions, can lead to poor membrane permeability due to its anionic charge at physiological pH.[1][2] Conversely, the sulfonamide group is a well-established bioisostere for carboxylic acids, capable of forming similar hydrogen bond geometries with target proteins but with different physicochemical properties, such as a higher pKa.[1][3]
The targeted derivatization of these functional groups is a cornerstone of medicinal chemistry, enabling researchers to:
-
Enhance Bioavailability: Masking the polar carboxylic acid via esterification can create prodrugs with improved passive diffusion across cellular membranes.[4]
-
Modulate Potency and Selectivity: Creating a library of amide or N-substituted sulfonamide derivatives allows for a systematic exploration of the structure-activity relationship (SAR) to optimize target binding.[5]
-
Improve Metabolic Stability: Certain functional group modifications can block sites of metabolic attack, prolonging the compound's half-life.[2][6]
-
Introduce Reporter Moieties: Attaching fluorescent or affinity tags facilitates mechanism-of-action studies, target identification, and the development of high-throughput screening assays.[7]
This guide provides the foundational chemistry and protocols to unlock the full potential of the this compound scaffold for diverse bioassay applications.
Overview of Derivatization Strategies
The distinct chemical reactivity of the carboxylic acid and sulfonamide groups allows for selective modification. The carboxylic acid is readily activated for nucleophilic acyl substitution, while the sulfonamide nitrogen, being weakly acidic, can be deprotonated and subsequently alkylated or arylated.
Figure 1: Overview of derivatization pathways and their applications.
Protocols: Carboxylic Acid Moiety Derivatization
The carboxylic acid is the more reactive handle under standard coupling conditions. Modifications here are often aimed at masking its charge or installing probes.
Protocol 1: Methyl Esterification for Enhanced Permeability
Rationale: Converting the carboxylic acid to a methyl ester neutralizes the negative charge, which is a common strategy to increase lipophilicity and cell membrane permeability. The resulting ester can act as a prodrug, being hydrolyzed by intracellular esterases to release the active parent compound.[4]
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Thionyl chloride (SOCl₂) or 2M HCl in Diethyl Ether
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator
Procedure:
-
Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend this compound (e.g., 100 mg) in anhydrous MeOH (5 mL).
-
Acidification: Cool the suspension in an ice bath. Slowly add thionyl chloride (2 equivalents) dropwise with vigorous stirring. Caution: SOCl₂ reacts violently with water and is corrosive. Perform in a fume hood. Alternatively, a safer method is to add a commercially available solution of 2M HCl in diethyl ether.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material. The suspension should become a clear solution as the product forms.
-
Quenching: Carefully pour the reaction mixture into a beaker containing a saturated solution of NaHCO₃ (20 mL) to neutralize the excess acid. Caution: CO₂ evolution (effervescence) will occur.
-
Extraction: Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the methyl ester derivative.
-
Characterization: Confirm the structure via ¹H NMR (expect a new singlet around 3.8-3.9 ppm for the methyl ester) and mass spectrometry (expect M+14 mass shift).
Protocol 2: Amide Coupling for SAR Exploration
Rationale: Amide bond formation is a robust reaction for creating a diverse library of analogues to probe structure-activity relationships. Coupling the carboxylic acid with various amines allows for systematic changes in steric bulk, electronics, and hydrogen bonding potential at this position. Carbodiimide activators like EDC are highly efficient for this purpose.[7]
Materials:
-
This compound
-
A primary or secondary amine (e.g., Benzylamine)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
0.5M HCl, Saturated NaHCO₃, Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Activation: Add HOBt (1.2 eq) and EDC (1.2 eq). Stir the mixture at room temperature for 15-20 minutes. This pre-activation step generates the HOBt-ester, minimizing side reactions.
-
Amine Addition: Add the desired amine (e.g., benzylamine, 1.1 eq) followed by DIPEA (2.0 eq) to the reaction mixture. The base neutralizes the HCl byproduct of the EDC reaction.
-
Reaction: Stir the reaction at room temperature overnight. Monitor progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with EtOAc. Wash sequentially with 0.5M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (e.g., using a hexane/EtOAc gradient) to obtain the pure amide derivative.
-
Characterization: Confirm structure via NMR and mass spectrometry.
Figure 2: Derivatization pathways of the carboxylic acid moiety.
Protocols: Sulfonamide Moiety Derivatization
Modification of the primary sulfonamide is generally less common than carboxylate modification but can be used to fine-tune electronic properties and solubility. These reactions typically require stronger conditions.
Protocol 3: N-Alkylation of the Sulfonamide
Rationale: Adding small alkyl groups to the sulfonamide nitrogen can modulate the pKa and hydrogen bond donating capacity of the moiety, which can impact target binding and solubility.[8] This reaction requires a base strong enough to deprotonate the sulfonamide NH but not so nucleophilic that it attacks the alkylating agent.
Materials:
-
This compound (or its methyl ester to protect the carboxylate)
-
Alkyl halide (e.g., Methyl iodide, MeI)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water, Ethyl Acetate (EtOAc)
Procedure:
-
Setup: To a solution of the starting material (1.0 eq) in anhydrous DMF, add finely powdered K₂CO₃ (2.5 eq). Note: Using the methyl ester from Protocol 1 is recommended to prevent competitive alkylation of the carboxylic acid.
-
Alkylation: Add the alkyl halide (e.g., MeI, 1.5 eq) and stir the mixture at room temperature or heat gently (40-50 °C) for 12-24 hours. Monitor by LC-MS.
-
Work-up: Pour the reaction mixture into water and extract with EtOAc.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.
-
(Optional) Hydrolysis: If the methyl ester was used as a protecting group, it can be hydrolyzed back to the carboxylic acid using LiOH in a THF/water mixture.
-
Characterization: Confirm the structure via NMR and mass spectrometry.
Purification, Characterization, and Data Presentation
Rigorous purification and characterization are essential to ensure that the observed biological activity is attributable to the intended compound.
| Technique | Purpose | Expected Outcome for a Successful Derivatization |
| LC-MS | Monitor reaction progress and confirm product mass. | Disappearance of starting material peak and appearance of a new peak with the expected m/z. |
| ¹H / ¹³C NMR | Confirm covalent structure and purity. | Appearance of new signals corresponding to the added moiety (e.g., -OCH₃ singlet for ester; new aromatic/aliphatic signals for amide). |
| HRMS | Determine exact mass for formula confirmation. | Measured mass should be within 5 ppm of the calculated exact mass for the derivative's molecular formula. |
| HPLC | Determine purity of the final compound. | A single major peak, typically >95% purity by area under the curve. |
Application of Derivatives in Bioassays
The choice of bioassay will depend on the rationale for the derivatization.
Assay 1: Cellular Activity using Ester Prodrugs
Objective: To determine if converting the parent acid to an ester derivative (from Protocol 1) improves activity in a cell-based assay, presumably through increased cell entry.
Protocol:
-
Compound Preparation: Prepare 10 mM stock solutions of the parent acid and the ester derivative in DMSO.
-
Cell Culture: Plate cells at a desired density in a 96-well plate and incubate overnight.
-
Treatment: Prepare serial dilutions of each compound in cell culture media. Replace the old media with the media containing the compounds. Include a vehicle control (DMSO only).
-
Incubation: Incubate the cells for a time period relevant to the biological endpoint (e.g., 24, 48, or 72 hours).
-
Endpoint Measurement: Measure the desired biological outcome. This could be cell viability (e.g., using CellTiter-Glo®), inhibition of a signaling pathway (e.g., via Western blot or ELISA), or reporter gene expression.
-
Data Analysis: Plot the response versus compound concentration and fit the data to a dose-response curve to determine the EC₅₀ or IC₅₀ for each compound. A significantly lower EC₅₀ for the ester would suggest a successful prodrug strategy.
Assay 2: Target Engagement using Fluorescent Derivatives
Objective: To visualize the interaction of the compound with its cellular target using a fluorescently labeled derivative (prepared similarly to Protocol 2, using an amine-functionalized fluorophore).
Protocol:
-
Cell Culture: Grow cells on glass coverslips suitable for microscopy.
-
Treatment: Treat cells with the fluorescent derivative at a concentration determined from dose-response studies. Include controls: vehicle only, and a competition experiment where cells are pre-treated with an excess of the unlabeled parent compound.
-
Staining and Fixation: After incubation, wash the cells with PBS to remove unbound compound. If desired, counterstain for nuclei (e.g., with DAPI) and other organelles. Fix the cells with paraformaldehyde.
-
Imaging: Mount the coverslips on microscope slides and image using a fluorescence or confocal microscope.
-
Data Analysis: Analyze the images to determine the subcellular localization of the fluorescence. A specific punctate or localized signal that is diminished in the competition control suggests specific target engagement.
Figure 3: Integrated workflow from derivatization to bioassay data.
References
- 1. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 3. tandfonline.com [tandfonline.com]
- 4. How are chemical structures modified to improve bioavailability? [synapse.patsnap.com]
- 5. Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development - Reachem [reachemchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: A Framework for Efficacy Testing of 5-Sulfamoylfuran-2-carboxylic acid
This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to evaluate the efficacy of the novel compound, 5-Sulfamoylfuran-2-carboxylic acid. The proposed experimental design is predicated on the structural alerts within the molecule—specifically the sulfonamide group—which strongly suggests a mechanism of action involving the inhibition of carbonic anhydrase (CA) enzymes.[1][2] CAs are implicated in a variety of physiological and pathological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and acute mountain sickness.[3][4]
Our approach is a multi-tiered strategy, commencing with fundamental in vitro characterization, progressing to target engagement confirmation in a cellular environment, and culminating in preclinical efficacy assessment using relevant in vivo models. This guide emphasizes the rationale behind experimental choices to ensure a robust and logical progression of the investigation.
Part 1: In Vitro Characterization: Profiling the Inhibitory Activity
The foundational step is to ascertain whether this compound indeed functions as a carbonic anhydrase inhibitor and to characterize its potency and selectivity against various CA isoforms.
Rationale for Isoform Selectivity Screening
There are at least 15 known human CA isozymes with differing tissue distribution and physiological roles.[4] Non-selective inhibition can lead to off-target effects. For instance, while inhibition of CA II, IV, and XII is relevant for glaucoma, broad inhibition may lead to side effects.[3][5] Therefore, profiling the compound against a panel of key CA isoforms (e.g., I, II, IV, IX, XII) is critical.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol employs a colorimetric assay to measure the esterase activity of carbonic anhydrase.[3]
Materials:
-
Human or bovine erythrocyte CA (e.g., Sigma-Aldrich C4396)[3]
-
p-Nitrophenyl acetate (p-NPA) substrate[3]
-
This compound (test compound)
-
Acetazolamide (positive control, a known CA inhibitor)[6]
-
Tris-HCl buffer (50 mM, pH 7.4)[3]
-
DMSO (for dissolving compounds)
-
96-well microplates
-
Microplate reader capable of kinetic measurements at 400-405 nm[3]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and acetazolamide in DMSO.
-
Prepare a working solution of CA in cold Tris-HCl buffer.
-
Prepare a substrate solution of p-NPA in a minimal amount of acetonitrile, then dilute with the assay buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add the assay buffer.
-
Add the test compound in a range of concentrations (e.g., 0.1 nM to 100 µM) to the respective wells. Include wells for a vehicle control (DMSO) and the positive control (acetazolamide).
-
Add the CA working solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.[3]
-
Initiate the reaction by adding the p-NPA substrate solution.
-
Immediately measure the absorbance at 405 nm in kinetic mode, recording readings every 30 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Data Presentation:
| CA Isoform | IC50 (nM) of this compound | Ki (nM) of this compound | IC50 (nM) of Acetazolamide |
| CA I | |||
| CA II | |||
| CA IV | |||
| CA IX | |||
| CA XII |
Part 2: Cellular Target Engagement: Confirming Intracellular Interaction
Demonstrating that this compound can enter cells and bind to its intended target is a crucial step to bridge the gap between in vitro activity and in vivo efficacy. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[7][8]
The Principle of CETSA
CETSA is based on the principle that the binding of a ligand to a protein increases the protein's thermal stability.[7][8] When cells are heated, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble.[9]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Materials:
-
Cell line expressing the target CA isoform (e.g., HEK293 cells overexpressing CA II)
-
This compound
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Antibodies specific to the target CA isoform
-
Western blotting reagents and equipment
Procedure:
-
Cell Treatment:
-
Culture the cells to a suitable confluency.
-
Treat the cells with the test compound at various concentrations or a single, optimized concentration. Include a vehicle control.
-
Incubate for a sufficient period to allow for compound uptake and binding.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.[8]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.[9]
-
Quantify the amount of soluble target protein in the supernatant using Western blotting or an alternative protein detection method.
-
-
Data Analysis:
-
Generate a melt curve by plotting the amount of soluble protein against the temperature for both the treated and untreated samples.
-
A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement.[9]
-
Visualization of the CETSA Workflow:
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) workflow.
Part 3: In Vivo Efficacy Evaluation
Based on the established therapeutic applications of carbonic anhydrase inhibitors, we propose evaluating the in vivo efficacy of this compound in animal models of glaucoma and acute mountain sickness. The choice of animal model is critical for translational relevance.[10]
Glaucoma Model
Rationale: Glaucoma is a leading cause of irreversible blindness characterized by elevated intraocular pressure (IOP).[10] Carbonic anhydrase inhibitors reduce IOP by decreasing the production of aqueous humor. Rodent models are commonly used in glaucoma research.[11][12]
Experimental Protocol: Microbead-Induced Ocular Hypertension in Rodents
-
Animal Model: Wistar rats or C57BL/6 mice.
-
Induction of Ocular Hypertension: Inject microbeads into the anterior chamber of the eye to obstruct aqueous humor outflow and increase IOP.[13]
-
Treatment: Administer this compound systemically (e.g., oral gavage or intraperitoneal injection) or topically (as eye drops). Include a vehicle control group and a positive control group (e.g., dorzolamide).
-
Efficacy Readouts:
-
Measure IOP at regular intervals using a tonometer.
-
Assess retinal ganglion cell (RGC) death through histological analysis of retinal cross-sections.
-
Evaluate visual function using techniques such as optomotor response or electroretinography.
-
Acute Mountain Sickness (AMS) Model
Rationale: AMS is a condition that can occur at high altitudes due to hypoxia.[14][15] Carbonic anhydrase inhibitors like acetazolamide can help prevent and treat AMS.[1] Rodent models exposed to hypobaric hypoxia are used to study AMS.[16][17]
Experimental Protocol: Hypobaric Hypoxia-Induced AMS in Rodents
-
Animal Model: Sprague-Dawley rats or BALB/c mice.[18]
-
Induction of AMS: Place animals in a hypobaric chamber to simulate a high-altitude environment (e.g., 5000-6000 meters).[16][18]
-
Treatment: Administer this compound prior to and/or during hypoxic exposure. Include normoxic and hypoxic control groups, as well as a positive control group (acetazolamide).
-
Efficacy Readouts:
-
Monitor for symptoms of AMS, such as reduced activity and ataxia.
-
Measure blood gas parameters (PaO2, PaCO2).
-
Assess cerebral and pulmonary edema by measuring the wet/dry weight ratio of the brain and lungs.[16]
-
Visualization of the In Vivo Efficacy Testing Workflow:
Caption: A flowchart illustrating the parallel in vivo efficacy testing pathways.
Part 4: Pharmacokinetic Considerations
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for interpreting efficacy data and designing appropriate dosing regimens.[19] Sulfonamides exhibit a wide range of pharmacokinetic behaviors.[19][20] A preliminary pharmacokinetic study in rodents should be conducted to determine key parameters such as half-life, bioavailability, and tissue distribution.[21]
Conclusion
This application note provides a structured and scientifically grounded framework for the preclinical evaluation of this compound. By systematically progressing from in vitro characterization to in vivo efficacy studies, researchers can build a comprehensive data package to support the potential therapeutic utility of this compound as a carbonic anhydrase inhibitor.
References
- 1. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. benchchem.com [benchchem.com]
- 4. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. View of Modeling experimental glaucoma for screening studies of antiglaucomatous activity | Research Results in Pharmacology [rrpharmacology.ru]
- 12. Animal Models of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. The quest for an animal model of high altitude pulmonary edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 17. Rodent Model for High Altitude and Ebullism Exposure Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [Establishment and Evaluation of a Mice Model of High-Altitude Cerebral Edema] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. karger.com [karger.com]
- 20. Sulfonamides [pharmacology2000.com]
- 21. Some pharmacokinetic aspects of four sulphonamides and trimethoprim, and their therapeutic efficacy in experimental Escherichia coli infection in poultry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: In Vitro Assay Development for 5-Sulfamoylfuran-2-carboxylic acid
Introduction: Targeting Carbonic Anhydrases with 5-Sulfamoylfuran-2-carboxylic acid
This compound belongs to the sulfonamide class of compounds, a chemical scaffold renowned for its inhibitory activity against a family of ubiquitous metalloenzymes known as carbonic anhydrases (CAs). CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction involved in a vast array of physiological processes including pH regulation, CO2 transport, and ion exchange.[1] Dysregulation of CA activity is implicated in several pathologies, making them attractive therapeutic targets for conditions such as glaucoma, epilepsy, and particularly, cancer.[1]
Certain CA isoforms, notably CA IX and CA XII, are overexpressed in various solid tumors in response to hypoxia.[2][3] These isoforms play a critical role in maintaining the intracellular pH of cancer cells, allowing them to survive and proliferate in the acidic tumor microenvironment.[2][3] Consequently, the inhibition of tumor-associated CAs presents a promising strategy for anticancer drug development.[4] This application note provides a comprehensive guide for the in vitro characterization of this compound, detailing a robust workflow from primary biochemical screening to secondary cell-based validation assays to confirm its potency and mechanism of action as a CA inhibitor.
Assay Development Workflow
The characterization of a potential enzyme inhibitor like this compound follows a logical progression from initial biochemical confirmation of activity to a more physiologically relevant cellular context. This workflow ensures a thorough understanding of the compound's potency, selectivity, and cellular effects.
Figure 1: A representative workflow for the in vitro characterization of a carbonic anhydrase inhibitor, progressing from initial biochemical screening to cell-based validation.
Part 1: Primary Biochemical Assay - Carbonic Anhydrase Inhibition
The initial step in characterizing this compound is to determine its inhibitory activity against a purified CA enzyme. A widely used and robust method is the colorimetric assay based on the hydrolysis of p-nitrophenyl acetate (p-NPA).[1]
Principle of the Assay
Carbonic anhydrase exhibits esterase activity, catalyzing the hydrolysis of the colorless substrate p-NPA to the yellow-colored product p-nitrophenol (p-NP). The rate of p-NP formation, monitored by the increase in absorbance at 405 nm, is directly proportional to the CA activity. In the presence of an inhibitor, the rate of this reaction is reduced. By measuring the reaction rate at various concentrations of the inhibitor, a dose-response curve can be generated to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[1][5]
Experimental Protocol: Colorimetric CA Inhibition Assay
Materials and Reagents:
-
Enzyme: Purified human carbonic anhydrase (e.g., CA II or CA IX)
-
Substrate: p-Nitrophenyl acetate (p-NPA)
-
Test Compound: this compound
-
Positive Control: Acetazolamide (a known CA inhibitor)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Solvent: DMSO for dissolving compounds
-
Hardware: 96-well clear, flat-bottom microplate and a microplate reader capable of kinetic measurements at 405 nm.
Reagent Preparation:
-
Assay Buffer: Prepare 50 mM Tris-HCl and adjust the pH to 7.5 with HCl.
-
CA Enzyme Stock Solution (1 mg/mL): Dissolve the lyophilized enzyme in cold Assay Buffer. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
CA Working Solution: On the day of the assay, dilute the CA stock solution to the desired final concentration (e.g., 20 units/mL) in cold Assay Buffer.
-
Substrate Stock Solution (3 mM p-NPA): Dissolve p-NPA in DMSO. This solution should be prepared fresh.
-
Compound Plates: Prepare a serial dilution of this compound and Acetazolamide in DMSO. A typical starting concentration for the highest dose would be 10 mM, followed by 1:3 serial dilutions.
Assay Procedure:
-
Plate Setup: Add the following to the wells of a 96-well plate:
-
Blank (No Enzyme): 180 µL Assay Buffer
-
Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO
-
Test Compound: 158 µL Assay Buffer + 2 µL of each test compound dilution
-
Positive Control: 158 µL Assay Buffer + 2 µL of each Acetazolamide dilution
-
-
Enzyme Addition: Add 20 µL of the CA Working Solution to all wells except the blank.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of the Substrate Stock Solution to all wells, including the blank.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 15-20 minutes.
Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_vehicle - V_blank))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
| Parameter | This compound | Acetazolamide (Positive Control) |
| Target Enzyme | Human Carbonic Anhydrase II | Human Carbonic Anhydrase II |
| IC50 (nM) | To be determined | ~12 nM |
| Assay Format | Colorimetric (p-NPA hydrolysis) | Colorimetric (p-NPA hydrolysis) |
| Detection | Absorbance at 405 nm | Absorbance at 405 nm |
Table 1: Representative data table for summarizing the results of the primary biochemical screen. The IC50 for Acetazolamide is a literature-based expected value.
Part 2: Secondary, Cell-Based Assays
While biochemical assays are crucial for determining direct enzyme inhibition, they lack the complexity of a cellular environment. Cell-based assays are essential for validating that the compound can cross the cell membrane, engage its target in a physiological context, and elicit a functional response.
Target Engagement: Cellular Thermal Shift Assay (CETSA)
Principle of the Assay:
CETSA is a powerful method for confirming direct binding of a compound to its target protein within intact cells.[1][5][6] The principle is based on the ligand-induced thermal stabilization of the target protein.[7][8] When a protein is heated, it denatures and aggregates. The binding of a ligand, such as an inhibitor, stabilizes the protein's structure, increasing its melting temperature (Tm). In a CETSA experiment, cells are treated with the compound, heated to a range of temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified, typically by Western blot. A shift in the melting curve to a higher temperature in the presence of the compound provides direct evidence of target engagement.[6][8]
Figure 2: A simplified workflow for the Cellular Thermal Shift Assay (CETSA) to confirm target engagement.
Experimental Protocol: CETSA for Carbonic Anhydrase IX
Materials and Reagents:
-
Cell Line: A human cancer cell line known to express the target CA isoform (e.g., HT-29 or MDA-MB-231 for CA IX).[2]
-
Test Compound: this compound
-
Antibody: Primary antibody specific for the target CA isoform (e.g., anti-CA IX)
-
Standard cell culture and Western blotting reagents.
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with a high concentration of this compound (e.g., 10-50x the biochemical IC50) or vehicle (DMSO) for 1-2 hours.
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis and Fractionation: Lyse the cells by freeze-thawing. Separate the soluble fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Quantification: Collect the supernatant (soluble fraction). Quantify the amount of soluble target CA protein in each sample using Western blotting.
-
Data Analysis: Quantify the band intensities from the Western blot. For each treatment group (vehicle and compound), plot the normalized band intensity against the corresponding temperature to generate a melting curve. A rightward shift in the curve for the compound-treated group indicates thermal stabilization and target engagement.
Functional Cellular Assay: Hypoxia-Induced CA IX Expression
Principle of the Assay:
CA IX is a key hypoxia-inducible gene, transcriptionally regulated by Hypoxia-Inducible Factor-1α (HIF-1α).[3][9] In many cancer cell lines, exposure to hypoxic conditions robustly induces the expression of CA IX.[10][11] This induction is a critical survival mechanism. A functional assay can therefore be designed to assess whether an inhibitor of CA IX activity can modulate this hypoxic response or impact the viability of cells that rely on CA IX for survival under hypoxia.
Experimental Protocol: Cancer Cell Viability under Hypoxia
Materials and Reagents:
-
Cell Line: A cancer cell line that induces CA IX under hypoxia (e.g., MDA-MB-231).[11]
-
Test Compound: this compound
-
Hardware: A standard cell culture incubator and a hypoxic chamber or incubator (1% O2).
-
Viability Reagent: e.g., CellTiter-Glo®, MTT, or resazurin.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Prepare two identical sets of plates.
-
Incubation: Place one set of plates in a normoxic incubator (21% O2) and the other set in a hypoxic incubator (1% O2). Incubate for 72 hours.
-
Viability Measurement: After the incubation period, measure cell viability using a chosen reagent according to the manufacturer's protocol.
-
Data Analysis: Normalize the data to the vehicle-treated controls for both normoxic and hypoxic conditions. Plot cell viability against compound concentration for each condition to generate dose-response curves and determine the EC50 values. A significant decrease in cell viability specifically under hypoxic conditions would suggest that the compound's inhibitory effect on CA IX is functionally relevant for cancer cell survival.
| Assay Type | Principle | Endpoint Measurement | Expected Outcome for an Active Compound |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Increased melting temperature (Tm) of the target CA isoform via Western Blot. | A rightward shift in the melting curve of the target CA in compound-treated cells. |
| Cell Viability under Hypoxia | Inhibition of hypoxia-induced CA IX impairs the ability of cancer cells to survive in an acidic, low-oxygen environment. | Decreased cell viability, measured by luminescence or fluorescence. | Potent inhibition of cell proliferation specifically under hypoxic conditions. |
Table 2: Summary of secondary, cell-based assays for validating the activity of this compound.
Conclusion
The systematic workflow detailed in this application note provides a robust framework for the in vitro characterization of this compound as a carbonic anhydrase inhibitor. By progressing from a primary biochemical assay to determine potency, to sophisticated cell-based assays like CETSA to confirm target engagement and functional assays to assess cellular consequences, researchers can build a comprehensive data package. This multi-faceted approach is critical for validating the compound's mechanism of action and provides a strong foundation for further preclinical development in relevant disease models, particularly in the context of hypoxia-driven cancers.
References
- 1. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 2. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of hypoxia induced acidosis employing a CAIX inhibitor sensitizes gemcitabine resistant PDAC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening — Journal of Young Investigators [jyi.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. annualreviews.org [annualreviews.org]
- 9. Transcriptional control of the tumor- and hypoxia-marker carbonic anhydrase 9: a one transcription factor (HIF-1) show? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbonic anhydrase IX induction defines a heterogeneous cancer cell response to hypoxia and mediates stem cell-like properties and sensitivity to HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Roadmap for Developing Novel Anti-Inflammatory Agents from the 5-Sulfamoylfuran-2-carboxylic Acid Scaffold
Introduction: The Quest for Novel Anti-Inflammatory Therapeutics
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense but pathogenic when dysregulated. Chronic inflammatory diseases represent a significant global health burden, necessitating a continuous search for new, effective, and safer therapeutic agents. In medicinal chemistry, the furan ring is recognized as a "privileged scaffold"—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.[1][2][3] Numerous furan-containing compounds have been developed as antibacterial, antiviral, and anti-inflammatory agents.[1][4]
This document provides a comprehensive guide for researchers and drug development professionals on utilizing 5-Sulfamoylfuran-2-carboxylic acid as a starting scaffold for the discovery and preclinical evaluation of novel anti-inflammatory agents. While this compound is a known chemical building block available from various suppliers[5][6], its potential as a core for anti-inflammatory drug design remains to be systematically explored.
This guide is structured to mirror a logical drug discovery pipeline, from initial hypothesis generation and mechanistic postulation to a robust cascade of in vitro screening protocols and validation in established in vivo models.
Section 1: Hypothesis Generation and Mechanistic Framework
The anti-inflammatory activity of furan derivatives often stems from their ability to modulate key signaling pathways that orchestrate the inflammatory response.[7] The primary pathways of interest for a novel small molecule are the Cyclooxygenase (COX) enzymes and the intracellular signaling cascades, namely Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).
-
Cyclooxygenase (COX) Pathway: COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are pivotal mediators of pain and inflammation.[8] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Given that some furan-based drugs were designed as COX-2 inhibitors, it is a primary hypothesis that derivatives of the this compound scaffold may exhibit similar activity.[2][9][10]
-
NF-κB Signaling Pathway: The NF-κB transcription factor is a master regulator of inflammation.[11][12] In resting cells, it is held inactive in the cytoplasm. Upon stimulation by pro-inflammatory signals (e.g., cytokines, bacterial products), a signaling cascade leads to its translocation into the nucleus, where it drives the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[13][14][15]
-
MAPK Signaling Pathway: The MAPK family (including p38, JNK, and ERK) relays extracellular signals to intracellular targets, regulating processes like cell proliferation, stress response, and inflammation.[16][17][18][19] The p38 MAPK pathway, in particular, is critical for the production of pro-inflammatory cytokines like TNF-α and IL-6.
A successful anti-inflammatory agent derived from our lead scaffold could potentially act on one or more of these pathways.
Caption: Key inflammatory signaling pathways targeted in drug discovery.
Section 2: In Vitro Screening Cascade
A tiered screening approach is recommended to efficiently identify active compounds and elucidate their mechanism of action. This cascade prioritizes high-throughput assays for primary screening, followed by more complex, lower-throughput assays for mechanistic studies.
Caption: A tiered workflow for in vitro screening of anti-inflammatory compounds.
Protocol 2.1: LPS-Induced Nitric Oxide and Cytokine Production in Macrophages
Principle: This is a cornerstone assay for screening anti-inflammatory compounds.[20][21] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates macrophages (like RAW 264.7 or THP-1 cells) to produce inflammatory mediators, including nitric oxide (NO) and cytokines like Tumor Necrosis Factor-alpha (TNF-α).[22] A compound's ability to inhibit the production of these mediators is a direct measure of its anti-inflammatory potential.
Methodology:
-
Cell Culture: Seed RAW 264.7 murine macrophages or PMA-differentiated THP-1 human monocytes into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) for 1 hour.
-
Vehicle Control: DMSO (or appropriate solvent) at the same final concentration as the test compounds.
-
Positive Control: Dexamethasone (10 µM).
-
-
Inflammatory Stimulation: Add LPS (1 µg/mL) to all wells except the unstimulated control. Incubate for 24 hours.
-
Nitric Oxide (NO) Measurement:
-
Collect 50 µL of the cell culture supernatant.
-
Perform the Griess assay by adding Griess reagent and measuring absorbance at 540 nm.
-
Quantify NO concentration using a sodium nitrite standard curve.
-
-
TNF-α Measurement:
-
Collect 100 µL of the supernatant.
-
Measure TNF-α concentration using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
-
Cell Viability: Perform a cell viability assay (e.g., MTT or PrestoBlue) on the remaining cells to ensure that the observed inhibition is not due to cytotoxicity.
Data Presentation:
| Compound | Concentration (µM) | NO Inhibition (%) | TNF-α Inhibition (%) | Cell Viability (%) |
| Test Cmpd A | 1 | 15.2 | 18.5 | 99.1 |
| 10 | 55.8 | 62.3 | 98.5 | |
| 50 | 92.1 | 95.6 | 97.2 | |
| Dexamethasone | 10 | 95.4 | 98.1 | 101.3 |
| Vehicle | - | 0 | 0 | 100.0 |
Calculate IC50 values for active compounds.
Protocol 2.2: Cell-Free COX-1/COX-2 Inhibition Assay
Principle: This enzymatic assay directly determines if a compound inhibits COX-1 and/or COX-2, providing crucial information about its mechanism and potential for gastrointestinal side effects.[8][9] Selective COX-2 inhibitors are generally preferred to minimize the risk of gastric issues associated with COX-1 inhibition.[23][24]
Methodology:
-
Assay Setup: Use a commercial COX inhibitor screening kit (e.g., from Cayman Chemical or Abcam), which provides purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Compound Incubation: In a 96-well plate, add the assay buffer, heme, the enzyme (either COX-1 or COX-2), and various concentrations of the test compound.
-
Vehicle Control: DMSO.
-
Positive Controls: SC-560 (COX-1 selective), Celecoxib (COX-2 selective), Ibuprofen (non-selective).
-
-
Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.
-
Measurement: Incubate for a specified time (e.g., 10 minutes) at 37°C. The reaction measures the peroxidase activity of COX. Add a chromogenic substrate and measure the absorbance at the recommended wavelength (e.g., 590 nm).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration against both COX-1 and COX-2. Determine the IC50 values.
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Test Cmpd B | >100 | 8.5 | > 11.7 |
| Celecoxib | 15 | 0.075 | 200 |
| Ibuprofen | 5 | 15 | 0.33 |
A higher selectivity index indicates greater selectivity for COX-2.
Protocol 2.3 & 2.4: NF-κB and MAPK Pathway Activation Assays
Principle: For compounds active in Protocol 2.1 but showing weak COX inhibition, these assays investigate upstream signaling pathways. Western blotting is used to detect the phosphorylation of key proteins, which is indicative of pathway activation. Inhibition of phosphorylation demonstrates the compound's site of action.
Methodology:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the test compound (at its IC50 concentration from Protocol 2.1) for 1 hour, then stimulate with LPS (1 µg/mL) for a short duration (e.g., 15-30 minutes).
-
Protein Extraction: Lyse the cells and collect the total protein. Quantify protein concentration using a BCA assay.
-
Western Blotting:
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
For NF-κB: Phospho-IκBα and Total IκBα.
-
For MAPK: Phospho-p38, Total p38, Phospho-ERK, Total ERK.
-
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an ECL substrate and an imaging system.
-
-
Densitometry: Quantify band intensity and normalize the phosphorylated protein level to the total protein level. Compare the LPS+Compound group to the LPS-only group.
Section 3: In Vivo Validation
After a lead candidate with a confirmed in vitro mechanism is identified, its efficacy must be tested in a living organism.[25] Animal models of inflammation are crucial for evaluating a drug's therapeutic potential.[26][27]
Caption: Workflow for the Carrageenan-Induced Paw Edema model.
Protocol 3.1: Carrageenan-Induced Paw Edema in Rodents
Principle: This is a widely used and validated model of acute inflammation.[28] The injection of carrageenan, a seaweed polysaccharide, into a rodent's paw induces a localized inflammatory response characterized by edema (swelling), which can be quantitatively measured.[29]
Methodology:
-
Animals: Use male Wistar rats or Swiss albino mice (180-220g). Acclimatize them for one week.
-
Grouping: Divide animals into groups (n=6-8):
-
Group I (Control): Vehicle (e.g., 0.5% CMC in saline).
-
Group II (Standard): Indomethacin or Diclofenac (10 mg/kg, oral).
-
Group III-V (Test): Test compound at three different doses (e.g., 10, 30, 100 mg/kg, oral).
-
-
Dosing: Administer the respective treatments via oral gavage.
-
Edema Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement: Measure the paw volume immediately after injection (0 hour) and at 1, 2, 3, and 4 hours post-injection using a digital plethysmometer.
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its initial (0 hour) volume.
-
Calculate the percentage inhibition of edema by the test compound compared to the vehicle control group using the formula:
-
% Inhibition = [(Control Paw Volume - Treated Paw Volume) / Control Paw Volume] x 100
-
-
Section 4: Data Interpretation and Lead Optimization
A promising lead candidate will demonstrate:
-
Potent In Vitro Activity: Low IC50 values in the primary screening assay (Protocol 2.1).
-
A Clear Mechanism: Selective inhibition of COX-2 or dose-dependent reduction of key signaling proteins (p-IκBα, p-p38).
-
In Vivo Efficacy: Significant, dose-dependent reduction of paw edema in the carrageenan model.
Data from these studies will guide the next phase of drug development: Lead Optimization . This involves a medicinal chemistry campaign to synthesize new analogs of this compound to improve potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion). The patent literature shows examples of how this scaffold can be synthetically modified, providing a basis for such an optimization campaign.[30][31][32]
Conclusion
The this compound scaffold presents a viable starting point for the development of novel anti-inflammatory agents. The systematic application of the protocols detailed in this guide—from broad phenotypic screening and mechanistic deconvolution to in vivo proof-of-concept—provides a robust and scientifically rigorous framework for identifying and validating promising lead candidates. This structured approach maximizes the potential for translating a simple chemical scaffold into a next-generation therapeutic for inflammatory diseases.
References
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Pharmacological activity of furan derivatives [wisdomlib.org]
- 5. ambeed.com [ambeed.com]
- 6. This compound | 98027-63-5 [sigmaaldrich.com]
- 7. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 9. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 10. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 11. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 14. purformhealth.com [purformhealth.com]
- 15. Pathways: NF-kappaB Signaling | www.antibodies-online.com [antibodies-online.com]
- 16. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. synapse.koreamed.org [synapse.koreamed.org]
- 18. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 19. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ir.vistas.ac.in [ir.vistas.ac.in]
- 21. researchgate.net [researchgate.net]
- 22. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cox 2 inhibitors | PPTX [slideshare.net]
- 24. my.clevelandclinic.org [my.clevelandclinic.org]
- 25. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 26. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 27. wuxibiology.com [wuxibiology.com]
- 28. pharmaron.com [pharmaron.com]
- 29. ijpras.com [ijpras.com]
- 30. WO2020227097A1 - Kcnt1 inhibitors and methods of use - Google Patents [patents.google.com]
- 31. WO2017197051A1 - Amine-linked c3-glutarimide degronimers for target protein degradation - Google Patents [patents.google.com]
- 32. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield of 5-Sulfamoylfuran-2-carboxylic acid
Welcome to the technical support center for the synthesis and optimization of 5-Sulfamoylfuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. Our goal is to provide you with in-depth, field-proven insights to enhance your reaction yields and ensure the integrity of your results.
Introduction to the Synthesis of this compound
This compound is a key building block in the development of various pharmaceutical agents. Its synthesis typically involves the electrophilic sulfamoylation of furan-2-carboxylic acid. The furan ring is susceptible to electrophilic attack, but the reaction conditions must be carefully controlled to prevent side reactions and degradation, which can significantly lower the yield. This guide will focus on a common synthetic route and provide troubleshooting for each critical step.
A plausible and widely utilized approach for the synthesis of this compound involves the reaction of furan-2-carboxylic acid with a suitable sulfamoylating agent. A common and effective method is the use of chlorosulfonic acid to first form the sulfonyl chloride in situ, followed by amination.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in the synthesis of this compound?
A1: The most frequent cause of low yields is the degradation of the furan ring under harsh reaction conditions. The furan moiety is sensitive to strong acids and high temperatures. Uncontrolled addition of the sulfamoylating agent or allowing the reaction temperature to rise can lead to polymerization or ring-opening side reactions.
Q2: Can I use sulfamoyl chloride directly for this reaction?
A2: While direct sulfamoylation with sulfamoyl chloride is possible, it often leads to lower yields and more side products due to the high reactivity and instability of sulfamoyl chloride. The in-situ generation of the sulfonyl chloride from chlorosulfonic acid followed by amination is generally a more controlled and higher-yielding approach.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexanes, with a small amount of acetic acid to ensure the carboxylic acid is protonated and travels up the plate. Visualization can be achieved using UV light and/or staining with potassium permanganate.
Q4: What are the key safety precautions for this synthesis?
A4: Chlorosulfonic acid is a highly corrosive and moisture-sensitive reagent that reacts violently with water, releasing toxic HCl gas. All manipulations should be performed in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction should be carried out under anhydrous conditions.
Troubleshooting Guide
This section provides a detailed breakdown of potential issues, their causes, and actionable solutions to optimize the yield of this compound.
Problem 1: Low or No Conversion of Furan-2-carboxylic Acid
| Potential Cause | Explanation | Recommended Solution |
| Inactive Sulfamoylating Agent | Chlorosulfonic acid can decompose upon exposure to moisture. | Use a fresh bottle of chlorosulfonic acid or distill it prior to use. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Reaction Temperature | The reaction may have a significant activation energy barrier that is not being overcome. | While high temperatures should be avoided, ensure the reaction is maintained at the optimal temperature. For the initial sulfonation, a temperature of 0-5 °C is often recommended. For the subsequent amination step, the temperature may need to be carefully raised. |
| Poor Solubility of Starting Material | Furan-2-carboxylic acid may not be fully dissolved in the chosen solvent, limiting its availability for reaction. | Select a suitable anhydrous solvent in which the starting material has good solubility. Anhydrous dichloromethane or 1,2-dichloroethane are often good choices. |
Problem 2: Formation of Multiple Products and Low Purity
| Potential Cause | Explanation | Recommended Solution |
| Side Reactions due to High Temperature | The furan ring is prone to polymerization and other side reactions at elevated temperatures. | Maintain strict temperature control throughout the reaction. Use a cryostat or an ice-salt bath for precise temperature management. Add the chlorosulfonic acid dropwise to control the exotherm. |
| Di-substitution or incorrect regioselectivity | The furan ring can be activated at other positions, leading to the formation of isomeric products. | The 5-position is generally favored for electrophilic substitution on furan-2-carboxylic acid due to the directing effect of the carboxyl group. However, to maximize selectivity, use a non-polar solvent and low temperatures. |
| Hydrolysis of the Sulfonyl Chloride Intermediate | If moisture is present in the reaction, the intermediate sulfonyl chloride can hydrolyze back to the sulfonic acid, which is difficult to convert to the desired product. | Ensure strictly anhydrous conditions. Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere. |
Problem 3: Difficulties in Product Isolation and Purification
| Potential Cause | Explanation | Recommended Solution | | Product is highly soluble in the aqueous phase during workup | The carboxylic acid and sulfamoyl groups can make the product water-soluble, especially at higher pH. | During the aqueous workup, acidify the solution to a low pH (around 1-2) with an acid like HCl to ensure the carboxylic acid is protonated, which will decrease its water solubility and facilitate extraction into an organic solvent like ethyl acetate. | | Emulsion formation during extraction | The presence of polar functional groups can lead to the formation of stable emulsions. | Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. Centrifugation can also be an effective method for separating the layers. | | Co-precipitation of inorganic salts | During the workup and crystallization, inorganic salts from the reaction may co-precipitate with the product. | Wash the crude product with cold water to remove any water-soluble inorganic impurities before recrystallization. |
Experimental Protocols
Synthesis of this compound
Materials:
-
Furan-2-carboxylic acid
-
Chlorosulfonic acid
-
Anhydrous dichloromethane (DCM)
-
Aqueous ammonia (28-30%)
-
Concentrated Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Sulfonylation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve furan-2-carboxylic acid (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chlorosulfonic acid (2-3 equivalents) dropwise via the dropping funnel over 30-60 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
-
Amination:
-
In a separate flask, cool aqueous ammonia (excess) to 0 °C.
-
Slowly and carefully add the reaction mixture from the sulfonylation step to the cold aqueous ammonia with vigorous stirring. This step is highly exothermic and should be performed with caution.
-
Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup and Isolation:
-
Separate the organic and aqueous layers.
-
Wash the organic layer with water.
-
Combine all aqueous layers and cool in an ice bath.
-
Acidify the aqueous layer to pH 1-2 by the slow addition of concentrated HCl. A precipitate should form.
-
Extract the product from the acidified aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain pure this compound.
-
Visualizing the Workflow
Caption: A typical workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low reaction yields.
stability issues and degradation of "5-Sulfamoylfuran-2-carboxylic acid"
Welcome to the technical support center for 5-Sulfamoylfuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and potential degradation of this compound. By understanding its chemical liabilities, you can ensure the integrity of your experiments and the reliability of your results.
Introduction to the Stability of this compound
This compound is a furan derivative containing both a carboxylic acid and a sulfonamide functional group. The inherent chemical properties of these moieties, combined with the furan ring, can make the molecule susceptible to degradation under various environmental and experimental conditions. This guide provides a framework for identifying and mitigating stability issues.
While specific degradation kinetics for this molecule are not extensively published, this guide is built upon established principles of chemical stability and forced degradation studies as mandated by regulatory bodies like the ICH.[1][2] Forced degradation studies are a crucial component of drug development, aiming to identify potential degradation products and pathways by subjecting the compound to stress conditions more severe than accelerated stability testing.[1][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on its chemical structure, the primary factors that can induce degradation are:
-
pH: Both acidic and basic conditions can promote hydrolysis of the sulfonamide group and potentially affect the furan ring.
-
Oxidation: The furan ring and the sulfonamide group can be susceptible to oxidative degradation.[4]
-
Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation pathways.[3][4]
-
Light (Photostability): Furan-containing compounds can be sensitive to photodegradation.
Q2: What are the likely degradation products of this compound?
A2: While specific experimental identification is necessary, plausible degradation products include:
-
Hydrolysis Products: Under acidic or basic conditions, the sulfonamide group could be hydrolyzed to yield 5-(aminosulfonyl)furan-2-carboxylic acid and ammonia, or further breakdown products.
-
Oxidative Degradation Products: Oxidation could lead to ring-opening of the furan moiety, yielding various smaller organic acids and aldehydes.
-
Decarboxylation Products: At elevated temperatures, decarboxylation of the carboxylic acid group might occur.
Q3: How should I properly store this compound?
A3: To ensure stability, the compound should be stored in a cool, dry, and well-ventilated place, away from light and strong oxidizing agents.[4][5] It is recommended to store it in a tightly sealed container.[4][5] For long-term storage, a cool and dry environment is crucial.[4]
Q4: I am observing unexpected peaks in my HPLC analysis of a sample containing this compound. What could be the cause?
A4: Unexpected peaks are often indicative of degradation products. To troubleshoot this, consider the following:
-
Review your sample preparation: Was the sample exposed to extreme pH, high temperatures, or strong light?
-
Check your mobile phase: Is the pH of your mobile phase appropriate for the compound's stability?
-
Perform a forced degradation study: Subjecting a pure sample of the compound to controlled stress conditions (acid, base, oxidation, heat, light) can help you identify the retention times of potential degradation products.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of parent compound peak area over time in solution. | Degradation in solution. | Investigate the pH and temperature of the solution. Prepare fresh solutions daily. If the solvent is aqueous, consider using a buffered solution at a pH where the compound is most stable (typically mildly acidic for carboxylic acids). |
| Appearance of new, smaller peaks in chromatogram. | Formation of degradation products. | Conduct a forced degradation study to tentatively identify the degradation pathway. This will help in developing a stability-indicating analytical method. |
| Discoloration of the solid compound. | Oxidation or photodegradation. | Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light by using amber vials or storing it in the dark. |
| Poor recovery from a formulation. | Interaction with excipients. | Evaluate the compatibility of this compound with the formulation excipients. Some excipients can promote degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[2][6]
Objective: To identify the potential degradation products and pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
To another 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep both solutions at room temperature and at 60°C.
-
Analyze samples by HPLC at initial, 2, 4, 8, and 24-hour time points.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
To another 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep both solutions at room temperature.
-
Analyze samples by HPLC at initial and subsequent time points until significant degradation is observed.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
To another 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep both solutions at room temperature and protected from light.
-
Analyze samples by HPLC at various time points.
-
-
Thermal Degradation:
-
Place the solid compound in an oven at 60°C.
-
Place a solution of the compound (in a suitable solvent) in an oven at 60°C.
-
Analyze samples at various time points.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to light in a photostability chamber.
-
Follow ICH Q1B guidelines for photostability testing.
-
Analyze samples at appropriate time points.
-
-
Analysis:
-
For all stressed samples, analyze by a suitable HPLC method. A reverse-phase C18 column with a gradient elution of a buffered mobile phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.
-
Monitor the chromatograms for the appearance of new peaks and the decrease in the parent peak area.
-
Visualizing Potential Degradation Pathways
The following diagram illustrates a hypothetical degradation pathway for this compound based on its functional groups.
Caption: Hypothetical degradation pathways of this compound.
Experimental Workflow for Stability Assessment
The following workflow outlines the steps for a comprehensive stability assessment of this compound.
Caption: Workflow for developing a stability-indicating method.
Summary of Stress Conditions for Forced Degradation
| Stress Condition | Reagent/Condition | Typical Duration | Purpose |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 2 - 24 hours | To assess susceptibility to acid-catalyzed degradation. |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 1 - 12 hours | To assess susceptibility to base-catalyzed degradation. |
| Oxidation | 3% - 30% H₂O₂ | 1 - 24 hours | To evaluate stability towards oxidizing agents. |
| Thermal | 60°C - 80°C | 24 - 72 hours | To determine the effect of heat on the compound. |
| Photolytic | ICH Q1B compliant light exposure | Per guidelines | To assess light sensitivity. |
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. fishersci.pt [fishersci.pt]
- 6. biopharminternational.com [biopharminternational.com]
Technical Support Center: Improving the Solubility of "5-Sulfamoylfuran-2-carboxylic acid" for Assays
Welcome to the technical support center dedicated to addressing the solubility challenges of "5-Sulfamoylfuran-2-carboxylic acid." This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to empower researchers, scientists, and drug development professionals in their experimental endeavors. Our goal is to provide you with the scientific rationale behind these recommendations to ensure the integrity and reproducibility of your assays.
Understanding the Solubility Profile of this compound
"this compound" possesses two key functional groups that dictate its solubility: a carboxylic acid and a sulfonamide. The interplay of these groups, particularly their ionization states at different pH values, is crucial to understanding and improving its solubility in aqueous assay buffers.
The carboxylic acid group is acidic, while the sulfonamide group can also exhibit acidic properties. The solubility of such compounds is often pH-dependent, increasing as these groups become deprotonated (ionized) at higher pH.[1][2]
Below is a summary of the predicted physicochemical properties of "this compound":
| Property | Predicted Value | Implication for Solubility |
| pKa₁ (Carboxylic Acid) | ~3-4 | Will be mostly ionized above pH 5, increasing aqueous solubility. |
| pKa₂ (Sulfonamide) | ~9-10 | Will be mostly neutral at physiological pH, but can be ionized at higher pH to further increase solubility. |
| logP | ~0.5-1.5 | Indicates moderate lipophilicity, suggesting that while it has some preference for non-polar environments, it should be possible to solubilize in aqueous solutions with appropriate formulation. |
Frequently Asked Questions (FAQs)
Here we address common questions encountered when working with "this compound."
Q1: What is the recommended solvent for preparing a stock solution of this compound?
For initial solubilization, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[3] It is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds.
Best Practices for Stock Solution Preparation:
-
Use high-purity, anhydrous DMSO: Water content in DMSO can reduce the solubility of hydrophobic compounds.
-
Prepare a high-concentration stock: A stock solution of 10-50 mM is typical. This allows for minimal final DMSO concentration in your assay, which is crucial to avoid solvent-induced artifacts or cytotoxicity.[4][5]
-
Ensure complete dissolution: Use vortexing and, if necessary, brief sonication or gentle warming (37°C) to ensure the compound is fully dissolved.[6][7]
-
Store properly: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6]
Q2: My compound precipitates when I add the DMSO stock to my aqueous assay buffer. What's happening and how can I fix it?
This common issue is often referred to as "crashing out" and occurs when a compound that is soluble in a strong organic solvent like DMSO is rapidly introduced into an aqueous buffer where its solubility is much lower.[7][8] This leads to the formation of a supersaturated solution, from which the compound quickly precipitates. This is a matter of kinetic solubility versus thermodynamic solubility .[9][10][11]
-
Kinetic solubility is the concentration at which a compound, dissolved in an organic solvent and then diluted into an aqueous buffer, starts to precipitate. This is what is typically observed in assay preparation.[10][12]
-
Thermodynamic solubility is the true equilibrium solubility of the solid compound in the aqueous buffer.[9][13]
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up 5-Sulfamoylfuran-2-carboxylic Acid Production
Welcome to the technical support center for the synthesis and scale-up of 5-Sulfamoylfuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its production. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
Introduction to the Synthesis Pathway
The production of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common synthetic route involves three key stages: the synthesis of 2-furoic acid from furfural, followed by sulfonation of the furan ring, and finally, conversion of the sulfonic acid group to a sulfamoyl group. Each of these stages presents unique challenges, particularly when transitioning from laboratory-scale experiments to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most prevalent and cost-effective starting material is furfural, which is readily available from the dehydration of pentose sugars found in biomass. Furfural is first oxidized to 2-furoic acid, the initial key intermediate.
Q2: Why is the furan ring sensitive to strong acids during sulfonation?
A2: The furan ring is an electron-rich aromatic system. In the presence of strong acids, the ring can be protonated, which disrupts its aromaticity and makes it susceptible to polymerization or "resinification"[1]. This leads to the formation of intractable tarry by-products and a significant reduction in yield.
Q3: What are the critical safety precautions when working with reagents like chlorosulfonic acid or thionyl chloride?
A3: Both chlorosulfonic acid and thionyl chloride are highly corrosive and react violently with water, releasing toxic gases (HCl and SO₂). All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, must be worn. Ensure all glassware is thoroughly dried before use to prevent exothermic and uncontrolled reactions.
Q4: How can I monitor the progress of the sulfonation and sulfamoylation reactions?
A4: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring reaction progress. For TLC, a polar solvent system is typically required. HPLC offers a more quantitative assessment of the conversion of starting materials and the formation of products and by-products.
Q5: What are the primary challenges in purifying the final product, this compound?
A5: The primary challenges in purifying the final product include removing unreacted intermediates, inorganic salts from the neutralization steps, and any polymeric by-products. The polar nature of the sulfonic acid and carboxylic acid groups can make extraction and crystallization difficult. Purification often involves pH-controlled precipitation and recrystallization from a suitable solvent system[2][3].
Troubleshooting Guides
Stage 1: Synthesis of 2-Furoic Acid from Furfural
The oxidation of furfural to 2-furoic acid is a critical first step. A common method is the Cannizzaro reaction, which involves the disproportionation of furfural in the presence of a strong base to yield both 2-furoic acid and furfuryl alcohol[4].
-
Question: My reaction to produce 2-furoic acid from furfural is resulting in a low yield and a significant amount of dark, tarry material. What is causing this and how can I improve it?
-
Answer: The formation of tarry by-products is a common issue in the synthesis of 2-furoic acid, often due to the instability of furfural under strongly basic conditions[5]. The Cannizzaro reaction itself can be accompanied by side reactions, especially at elevated temperatures.
-
Causality: High concentrations of strong bases and elevated temperatures can promote polymerization and degradation of furfural[5].
-
Solution Protocol:
-
Temperature Control: Maintain a low reaction temperature, typically between 0-10°C, during the addition of the base to the furfural solution.
-
Controlled Addition: Add the base solution slowly and portion-wise to the furfural to dissipate the heat of reaction and avoid localized high concentrations of base.
-
Alternative Oxidants: Consider alternative, milder oxidation methods that do not rely on strong bases, such as oxidation with hydrogen peroxide in the presence of a suitable catalyst[5].
-
-
-
Question: I am having trouble isolating pure 2-furoic acid after the reaction. The product seems to be water-soluble, and my extraction yields are low.
-
Answer: 2-furoic acid has appreciable solubility in water, which can lead to significant losses during workup, especially in large volumes of aqueous solution[6].
-
Causality: The carboxylic acid group imparts water solubility, which is enhanced at higher pH values where the carboxylate salt is formed.
-
Solution Protocol:
-
Acidification: After the reaction, carefully acidify the mixture to a pH of around 2-3 with a mineral acid (e.g., HCl or H₂SO₄) to precipitate the less soluble 2-furoic acid.
-
Cooling: Cool the acidified mixture to 0-5°C to further decrease the solubility of the product before filtration.
-
Solvent Extraction of Filtrate: The aqueous filtrate can be extracted with an organic solvent like ethyl acetate or diethyl ether to recover the dissolved 2-furoic acid.
-
Purification: The crude product can be purified by recrystallization from hot water or by distillation under reduced pressure[6].
-
-
| Parameter | Recommended Condition | Rationale |
| Reaction Temperature | 0-10°C | Minimizes side reactions and tar formation. |
| Base Addition | Slow, portion-wise | Prevents localized overheating and high base concentration. |
| Workup pH | 2-3 | Ensures protonation of the carboxylate for precipitation. |
| Purification | Recrystallization/Distillation | Removes impurities and residual starting materials. |
Stage 2: Sulfonation of 2-Furoic Acid
The introduction of a sulfonic acid group at the 5-position of the furan ring is a key step. Due to the acid sensitivity of the furan ring, the choice of sulfonating agent and reaction conditions is critical[1].
-
Question: When I attempt to sulfonate 2-furoic acid, the reaction mixture turns into a dark, intractable resin. How can I prevent this?
-
Answer: As previously mentioned, the furan ring is prone to acid-catalyzed polymerization[1]. Using strong sulfonating agents like fuming sulfuric acid can lead to rapid degradation.
-
Causality: The high reactivity of the furan ring towards strong electrophiles and acidic conditions leads to uncontrolled side reactions.
-
Solution Protocol:
-
Milder Sulfonating Agent: Employ a milder sulfonating agent such as a pyridine-sulfur trioxide complex (Pyridine-SO₃)[1][7]. This complex is less aggressive and provides a more controlled sulfonation.
-
Solvent Choice: Use an inert solvent, such as 1,2-dichloroethane or dichloromethane, to help control the reaction temperature and concentration.
-
Temperature Control: Perform the reaction at a controlled, often low, temperature to minimize the rate of side reactions.
-
-
-
Question: After the sulfonation reaction, I am struggling to isolate the 5-sulfofuran-2-carboxylic acid in a pure form. The workup is complicated.
-
Answer: Sulfonic acids are highly polar and often water-soluble, making their isolation from aqueous media challenging. The presence of inorganic salts from quenching and neutralization further complicates purification[2][3].
-
Causality: The high polarity of the sulfonic acid group leads to high water solubility.
-
Solution Protocol:
-
Quenching: Carefully quench the reaction mixture by pouring it onto ice.
-
Precipitation as a Salt: Convert the sulfonic acid to a less soluble salt. For example, adding a solution of barium chloride can precipitate the barium sulfonate, which can be collected by filtration. The free sulfonic acid can then be regenerated by treatment with sulfuric acid.
-
Ion-Exchange Chromatography: For smaller scales, ion-exchange chromatography can be an effective method for purification[3].
-
-
Caption: Workflow for the sulfonation of 2-furoic acid.
Stage 3: Conversion to this compound
This final stage typically involves a two-step process: conversion of the sulfonic acid to a sulfonyl chloride, followed by amination.
-
Question: I am getting a low yield when trying to convert the sulfonic acid to the sulfonyl chloride using thionyl chloride. What could be the issue?
-
Answer: The conversion of a sulfonic acid to a sulfonyl chloride can be challenging due to the presence of water and the reactivity of the reagents.
-
Causality: Residual water in the starting material will consume the chlorinating agent. The carboxylic acid group can also react with thionyl chloride.
-
Solution Protocol:
-
Anhydrous Conditions: Ensure the starting sulfonic acid is completely dry. This can be achieved by azeotropic distillation with toluene or by drying under high vacuum.
-
Protection of Carboxylic Acid: It may be necessary to protect the carboxylic acid group as an ester before proceeding with the formation of the sulfonyl chloride. The ester can be hydrolyzed in a subsequent step.
-
Choice of Chlorinating Agent: In addition to thionyl chloride, phosphorus pentachloride can be an effective chlorinating agent[8].
-
-
-
Question: The reaction of my sulfonyl chloride with ammonia is not going to completion, and I am left with a mixture of starting material and product.
-
Answer: Incomplete amination can be due to several factors, including the reactivity of the sulfonyl chloride, the concentration of the aminating agent, and the reaction conditions.
-
Causality: The sulfonyl chloride may be sterically hindered or electronically deactivated. The concentration of ammonia in the reaction mixture may be insufficient.
-
Solution Protocol:
-
Aminating Agent: Use a concentrated solution of aqueous ammonia or bubble anhydrous ammonia gas through the reaction mixture. Ammonium bicarbonate can also be used as an aminating agent[8].
-
Solvent: The reaction is often performed in a solvent in which the sulfonyl chloride is soluble, such as acetone or THF[8].
-
Temperature: The reaction may require gentle heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition.
-
pH Control: The reaction generates HCl, which will protonate the ammonia. The inclusion of a base to scavenge the acid can drive the reaction to completion.
-
-
Caption: Troubleshooting decision tree for sulfamoylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US3496224A - Purification of sulfonic acids - Google Patents [patents.google.com]
- 3. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]
- 4. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 5. Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for t ... - RSC Sustainability (RSC Publishing) DOI:10.1039/D2SU00102K [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. furan-2-sulfonic acid | 82971-11-7 | Benchchem [benchchem.com]
- 8. US6022984A - Efficient synthesis of furan sulfonamide compounds useful in the synthesis of new IL-1 inhibitors - Google Patents [patents.google.com]
side reactions of the sulfamoyl group in furan derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with furan derivatives bearing a sulfamoyl group. This guide is designed to provide in-depth, field-proven insights into the side reactions that can complicate synthesis, purification, and functionalization of these important heterocyclic compounds. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot existing problems and proactively design more robust synthetic routes.
Frequently Asked Questions (FAQs)
Q1: My furan-containing starting material is decomposing under acidic conditions. Why is this happening, and how does the sulfamoyl group influence this?
A1: The furan ring is an electron-rich heterocycle with relatively low resonance energy (18 kcal/mol) compared to benzene, making it inherently susceptible to degradation under strong acidic conditions.[1] The typical degradation pathway involves protonation of the furan ring, usually at the C2 position, which disrupts the aromatic system and initiates irreversible ring-opening or polymerization.[2][3]
An electron-withdrawing substituent like a sulfamoyl group generally increases the stability of the furan ring towards acid-catalyzed degradation by reducing the electron density of the ring, making the initial protonation step less favorable.[2] However, this stabilization is not absolute. Under sufficiently harsh acidic conditions (e.g., concentrated mineral acids, high temperatures), even substituted furans will undergo ring-opening.[4][5] The key is to maintain a delicate balance where the desired reaction can proceed without initiating catastrophic ring decomposition.
Q2: What are the most common, unexpected side products I should be looking for when working with furan sulfonamides?
A2: Beyond the primary issue of ring decomposition, several other side reactions are common:
-
Hydrolysis of the Sulfamoyl Group: Under harsh acidic or basic conditions, the sulfonamide bond (S-N) or the aryl-sulfur bond (C-S) can be cleaved, leading to the formation of the corresponding amine or desulfonylated furan.[6][7]
-
Ring Halogenation: During reactions involving haloacids (e.g., HBr, HCl) or other halogen sources, you may observe competitive electrophilic halogenation on the furan ring, even if it is deactivated by the sulfamoyl group.[2]
-
Ring Opening by Nucleophiles: Strong nucleophiles can, in some cases, attack the furan ring, leading to ring-opening products, especially if the ring is activated by other substituents or reaction intermediates.[8][9]
-
Sulfonyl Group Migration: While less common for aryl sulfonamides, intramolecular migration of the sulfonyl group from nitrogen to a ring carbon has been observed in electron-rich systems under certain acidic conditions.[6]
Q3: How does the sulfamoyl group affect the regioselectivity of further electrophilic substitutions on the furan ring?
A3: The sulfamoyl group is an electron-withdrawing, deactivating group. In furan chemistry, electrophilic attack preferentially occurs at the C2 (α) position due to the superior stabilization of the resulting cationic intermediate.[1][10] When a deactivating group like a sulfonamide is present at the C2 position, it significantly slows down further substitution. Incoming electrophiles are then typically directed to the C4 or C5 position, depending on the specific reaction conditions and the nature of the electrophile.[10] Predicting the exact isomeric ratio can be challenging, and careful optimization and characterization are required.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during experiments, providing probable causes and actionable solutions.
Problem 1: Catastrophic Decomposition and Polymerization
-
Symptoms: Your reaction mixture turns dark brown or black, yielding an intractable tar-like substance. TLC analysis shows a baseline smear with little to no desired product. You observe a significant loss of mass upon workup.
-
Probable Cause: This is the classic sign of acid-catalyzed furan ring opening and subsequent polymerization.[11] This is often triggered by strong Brønsted or Lewis acids, elevated temperatures, or the presence of protic solvents that facilitate the degradation cascade.[3][12]
Solution Workflow
Caption: Troubleshooting workflow for furan ring decomposition.
Protocol: Buffered Electrophilic Substitution to Minimize Decomposition
This protocol provides a general framework for performing an electrophilic substitution (e.g., bromination) while minimizing acid-catalyzed degradation.
-
Flask Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the furan-2-sulfonamide (1.0 eq) in anhydrous Dichloromethane (DCM, 10 mL per mmol of substrate).
-
Buffering: Add 2,6-lutidine (1.5 eq) to the solution. This sterically hindered, non-nucleophilic base will scavenge any generated H+ without interfering with the reaction.
-
Cooling: Cool the mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve N-Bromosuccinimide (NBS) (1.05 eq) in anhydrous DCM and add it dropwise to the cooled reaction mixture over 30 minutes. The slow addition is crucial to control the exotherm and prevent localized high concentrations of the electrophile.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 15-20 minutes. The reaction should be complete within 1-2 hours.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3). Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl (to remove lutidine), water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Problem 2: Cleavage of the C-S or S-N Bond
-
Symptoms: You isolate byproducts corresponding to the desulfonylated furan or the free amine/ammonia from your sulfonamide. This is confirmed by LC-MS or NMR analysis.
-
Probable Cause: The sulfonamide group, while generally robust, is susceptible to cleavage under specific conditions. Reductive cleavage (e.g., with dissolving metals like Na/NH3 or Mg/MeOH) is a known deprotection method.[13] Harsh acidic hydrolysis, particularly with heat, can also cleave the S-N bond.[14] Certain strong nucleophiles, like thiophenol used for cleaving nosyl (Ns) groups, can also cleave other sulfonamides if the conditions are forced.[13]
Table 1: Stability of Common Sulfonyl Groups
| Sulfonyl Group | Abbreviation | Stability to Acid | Stability to Base | Cleavage Conditions | Reference |
| p-Toluenesulfonyl | Ts | High | High | Strong Acid (HBr/AcOH, heat); Reductive (Na/NH3, SmI2) | [7] |
| Methanesulfonyl | Ms | High | High | Similar to Ts, often requires harsh conditions. | [13] |
| 2-Nitrobenzenesulfonyl | Ns | Moderate | Low | Thiophenol/K2CO3; Mild nucleophilic conditions. | [13] |
| Trifluoromethanesulfonyl | Tf | Very High | Very High | Very harsh reductive conditions. | [13] |
Preventative Measures:
-
Review Your Reagents: Scrutinize your reaction for any strong reducing agents (e.g., metal hydrides used in excess, dissolving metals) or strong nucleophiles that could be inadvertently cleaving the group.
-
pH and Temperature Control: If your reaction requires acidic conditions, use the mildest acid possible at the lowest effective temperature to disfavor the hydrolysis pathway.
-
Protecting Group Choice: If you anticipate needing conditions that might cleave a standard Ts or Ms group, consider using a more robust protecting group like trifluoromethanesulfonyl (Tf) early in the synthesis. Conversely, if a facile deprotection is required later, a nosyl (Ns) group is a better choice.[13]
Problem 3: Poor Yield in Metal-Catalyzed Cross-Coupling
-
Symptoms: A Suzuki, Buchwald-Hartwig, or similar cross-coupling reaction fails to go to completion, returning starting material or yielding significant amounts of homocoupled or other byproducts.
-
Probable Cause: The sulfur atom in the sulfamoyl group can act as a ligand and potentially coordinate to the metal center (e.g., Palladium), leading to catalyst inhibition or deactivation.[15] Furthermore, the furan ring itself can participate in side reactions under coupling conditions, and the N-H proton of an unsubstituted sulfonamide can complicate the reaction by reacting with bases or organometallic reagents.
Mechanistic Consideration: Catalyst Inhibition
Caption: Palladium catalyst inhibition by sulfur coordination.
Optimization Strategies:
-
Protect the N-H Proton: If you are using an N-unsubstituted sulfonamide (RSO2NH2), the acidic proton can interfere with the reaction. Protecting it, for example by alkylation or with a removable group, can significantly improve yields.
-
Ligand Choice is Critical: Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands. These ligands can stabilize the palladium catalyst and reduce its propensity to bind to the sulfur atom of the substrate.
-
Consider a Copper Catalyst: For C-N bond formation (Buchwald-Hartwig type reactions), copper-catalyzed systems are often more tolerant of sulfonamide groups than palladium systems and can be a highly effective alternative.[16]
-
Solvent and Base Screening: The choice of solvent (e.g., Dioxane, Toluene, DMF) and base (e.g., K2CO3, Cs2CO3, K3PO4) can have a profound impact on the reaction outcome. A systematic screen is often necessary to find the optimal conditions for your specific substrate.
References
- 1. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]
- 2. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. OPENING OF THE FURAN RING OF 3-NITROBENZOFURANS BY THE ACTION OF CARBONYL-STABILIZED SULFONIUM YLIDES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 14. youtube.com [youtube.com]
- 15. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Decarboxylation of Furan Carboxylic Acids
Welcome to the technical support center for chemists and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common and often frustrating challenge in synthetic chemistry: the unwanted decarboxylation of furan carboxylic acids during chemical reactions. Our goal is to equip you with the foundational knowledge and practical protocols to minimize this side reaction, thereby improving your reaction yields, simplifying purification, and ensuring the integrity of your target molecules.
I. Frequently Asked Questions (FAQs): The Fundamentals of Furan Carboxylic Acid Instability
Before delving into troubleshooting, it's crucial to understand the underlying chemical principles that make furan carboxylic acids susceptible to decarboxylation.
Q1: Why is furan-2-carboxylic acid so prone to decarboxylation?
Furan-2-carboxylic acid readily undergoes decarboxylation, particularly when heated, due to a facile ipso-substitution pathway. The reaction proceeds through the protonation of the furan ring at the C2 position (the same carbon bearing the carboxylic acid). This creates a stabilized cationic intermediate (a Wheland-type intermediate). The loss of carbon dioxide from this intermediate is energetically favorable as it restores the aromaticity of the furan ring.[1] Studies have shown that this thermal decarboxylation can be activated at temperatures as low as 140-160°C.[2][3]
Q2: Is furan-3-carboxylic acid more stable than furan-2-carboxylic acid?
Yes, furan-3-carboxylic acid is generally more stable and less prone to decarboxylation than its 2-substituted isomer. The mechanism for decarboxylation of the 3-isomer is less favorable as it involves protonation at a position that does not directly facilitate the loss of the carboxyl group in the same way the ipso-substitution mechanism does for the 2-isomer. While direct kinetic comparisons are not abundant in the literature, the successful use of furan-3-carboxylic acid in various synthetic transformations where the 2-isomer might fail underscores its enhanced stability.[4]
Q3: How do substituents on the furan ring affect the rate of decarboxylation?
The electronic nature of substituents on the furan ring plays a significant role in the rate of decarboxylation.
-
Electron-withdrawing groups (EWGs) generally decrease the rate of decarboxylation. These groups destabilize the positively charged intermediate formed during the ipso-substitution mechanism, thus increasing the activation energy for decarboxylation.[5]
-
Electron-donating groups (EDGs) , conversely, can increase the rate of decarboxylation. By stabilizing the cationic intermediate, EDGs facilitate the loss of CO2.[5]
Therefore, when designing a synthetic route, consider the electronic properties of the substituents on your furan carboxylic acid.
II. Troubleshooting Guide: Minimizing Decarboxylation in Common Reactions
This section provides practical advice and protocols for minimizing decarboxylation in specific reaction types where this issue is frequently encountered.
Scenario 1: Amide Coupling Reactions
Amide bond formation is arguably the most common reaction where decarboxylation of furan carboxylic acids becomes a significant problem, primarily due to the elevated temperatures often required for traditional coupling methods.
Initial Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most critical first step. High temperatures are the primary driver of decarboxylation.
-
Choose the Right Coupling Agent: Modern coupling agents are designed to be highly efficient at lower temperatures.
-
Minimize Reaction Time: Prolonged exposure to even moderate temperatures can lead to gradual decarboxylation. Monitor the reaction closely and quench it as soon as it reaches completion.
Recommended Low-Temperature Coupling Protocols:
| Coupling Agent System | Typical Temperature | Key Advantages |
| HATU/HBTU/HCTU/COMU (Uronium/Aminium salts) + Base (e.g., DIPEA, NMM) | 0°C to Room Temperature | High efficiency, rapid reaction times, and low epimerization.[6] |
| EDC/HOBt or EDC/Oxyma + Base (e.g., DMAP) | 0°C to Room Temperature | Cost-effective and widely used, with additives that suppress side reactions. |
| CDI (1,1'-Carbonyldiimidazole) | Room Temperature | Forms a stable acylimidazole intermediate, often leading to clean reactions.[7] |
| DMT/NMM/TsO⁻ | Room Temperature to mild heating | Effective for a range of substrates, including furan carboxylic acids. |
Step-by-Step Protocol for a Low-Temperature Amide Coupling using HATU:
-
Dissolve the furan carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in an appropriate aprotic solvent (e.g., DMF, CH₂Cl₂) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0°C using an ice bath.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 equiv), and stir for 5-10 minutes to activate the carboxylic acid.
-
Slowly add the amine (1.0-1.2 equiv) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC, LC-MS, or in-situ NMR/FTIR).
-
Upon completion, proceed with standard aqueous workup and purification.
Diagram: Logic for Selecting an Amide Coupling Strategy
Caption: Troubleshooting workflow for amide coupling reactions.
Scenario 2: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira)
Cross-coupling reactions often require elevated temperatures, creating a high risk of decarboxylation. In some cases, a "decarbonylative" or "decarboxylative" coupling, where the carboxylic acid is intentionally removed and replaced, can be a viable synthetic strategy.[8] However, if retention of the carboxyl group is desired, careful selection of reaction conditions is paramount.
General Strategies for Cross-Coupling:
-
Ligand Choice: The choice of phosphine ligand can significantly impact the reaction rate and required temperature. More electron-rich and bulky ligands can often facilitate the catalytic cycle at lower temperatures.
-
Base Selection: The base used can influence both the catalytic activity and the stability of the carboxylic acid. Weaker bases may be preferable if the carboxylate is prone to decomposition.
-
Microwave Chemistry: While seemingly counterintuitive due to the high temperatures, microwave-assisted synthesis can sometimes be beneficial. The rapid heating to the target temperature can significantly shorten reaction times, potentially minimizing the overall time the substrate is exposed to decarboxylation conditions.
Suzuki Coupling:
Carboxylic acids can sometimes interfere with Suzuki couplings by coordinating to the palladium catalyst and deactivating it.[9]
Recommended Protocol for Suzuki Coupling of a Furan Carboxylic Acid (retaining the carboxyl group):
-
In a reaction vessel, combine the furan carboxylic acid (1.0 equiv), the boronic acid partner (1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a suitable base (e.g., K₂CO₃, 2.0 equiv).
-
Add a solvent system, such as a mixture of dioxane and water.
-
Degas the mixture thoroughly.
-
Heat the reaction to the lowest effective temperature (start with 80°C and increase if necessary) and monitor closely.
-
Upon completion, cool the reaction, perform an aqueous workup, and purify.
Heck and Sonogashira Coupling:
These reactions are also typically performed at elevated temperatures. The use of highly active catalyst systems is key to enabling these transformations at temperatures that do not induce significant decarboxylation.
Diagram: Decarboxylation vs. Desired Coupling
Caption: Competing pathways in cross-coupling reactions.
III. Analytical Monitoring: Detecting and Quantifying Decarboxylation
Effective troubleshooting requires accurate monitoring. Here are practical methods to track the progress of your reaction and quantify the extent of decarboxylation.
A. High-Performance Liquid Chromatography (HPLC-UV)
HPLC is an excellent tool for quantifying the consumption of your starting material and the formation of both the desired product and the decarboxylated byproduct.
Step-by-Step HPLC Monitoring Protocol:
-
Develop a Separation Method: Use a C18 reverse-phase column. A gradient method with a mobile phase of water (often with 0.1% formic or acetic acid) and acetonitrile or methanol is typically effective.[10][11][12][13][14]
-
Prepare Standards: Prepare standard solutions of your starting furan carboxylic acid and, if available, the expected decarboxylated furan compound. This will allow for accurate identification by retention time and quantification.
-
Sample Preparation: At various time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction by diluting it in a suitable solvent (e.g., mobile phase) to stop the reaction and precipitate any salts.
-
Analysis: Inject the prepared sample onto the HPLC system. Monitor at a wavelength where both the starting material and products have good absorbance (a diode array detector is ideal for this).
-
Quantification: Determine the relative peak areas to calculate the conversion of starting material and the ratio of desired product to the decarboxylated byproduct.
B. In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy
For reactions in NMR-compatible solvents, in-situ NMR provides real-time, quantitative data without the need for sampling and workup.[1][15][16][17][18]
Protocol for In-situ NMR Monitoring:
-
Set up the reaction in an NMR tube using a deuterated solvent.
-
Acquire an initial spectrum (t=0) to get a baseline.
-
Place the NMR tube in the spectrometer, heated to the desired reaction temperature.
-
Acquire spectra at regular intervals.
-
Integrate the signals corresponding to the starting material, product, and the decarboxylated byproduct to determine their relative concentrations over time. The disappearance of the carboxylic acid proton signal and the appearance of a new aromatic proton signal in its place are key diagnostic markers.
C. In-situ Fourier-Transform Infrared (FTIR) Spectroscopy
In-situ FTIR is a powerful technique for monitoring changes in functional groups in real-time.[19][20][21][22][23]
Monitoring Decarboxylation with In-situ FTIR:
-
Key Vibrations: Monitor the disappearance of the characteristic C=O stretch of the carboxylic acid (typically around 1700-1725 cm⁻¹) and the appearance of new signals corresponding to the product. The loss of the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) is another indicator.
This technique is particularly useful for tracking reaction kinetics and identifying the onset of decarboxylation, allowing for rapid optimization of reaction conditions.
IV. Conclusion
Preventing the decarboxylation of furan carboxylic acids is a challenge that can be overcome with a solid understanding of the underlying mechanism and a systematic approach to reaction optimization. By prioritizing lower reaction temperatures, selecting modern and efficient reagents, and carefully monitoring the reaction progress, researchers can significantly improve the outcomes of their synthetic endeavors. This guide serves as a starting point for troubleshooting and developing robust protocols for your specific applications.
References
- 1. Quantitative reaction monitoring using parahydrogen-enhanced benchtop NMR spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. For the following acids the rate of decarboxylation on heating would be :.. [askfilo.com]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 8. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications | MDPI [mdpi.com]
- 12. longdom.org [longdom.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. longdom.org [longdom.org]
- 15. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 16. Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 17. Reaction monitoring via benchtop nuclear magnetic resonance spectroscopy: A practical comparison of on-line stopped-flow and continuous-flow sampling methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 19. A unique approach for in-situ monitoring of the THCA decarboxylation reaction in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. In-situ analysis on heterogeneous catalysts - Specac Ltd [specac.com]
- 22. pubs.rsc.org [pubs.rsc.org]
- 23. myneni.princeton.edu [myneni.princeton.edu]
Technical Support Center: Purification Challenges for Polar Furan Compounds
Welcome to the technical support center for the purification of polar furan compounds. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of these valuable molecules. The inherent characteristics of the furan ring, combined with the presence of polar functional groups, demand a nuanced and informed approach to achieve high purity and yield.
I. Frequently Asked Questions (FAQs)
This section addresses common questions and provides concise, actionable advice for the purification of polar furan compounds.
Q1: Why is my polar furan compound degrading during silica gel chromatography?
A1: The furan ring is susceptible to acid-catalyzed decomposition, and standard silica gel is inherently acidic.[1][2] Protonation of the furan oxygen can initiate ring-opening and polymerization, leading to significant product loss.[2][3]
Q2: I'm observing poor solubility of my polar furan compound in my initial chromatography mobile phase. What should I do?
A2: Poor solubility in the mobile phase is a common issue. The principle of "like dissolves like" is a good starting point; polar compounds prefer polar solvents.[4] Consider screening a variety of solvents to find a suitable system. For highly polar compounds that are sparingly soluble, dry loading onto silica gel can be an effective technique.[1]
Q3: My polar furan compound is streaking badly on the TLC plate and the column. How can I improve the peak shape?
A3: Streaking is often caused by strong interactions between the polar functional groups on your compound and the active sites on the stationary phase.[5] Adding a small amount of a modifier to your mobile phase, such as triethylamine for basic compounds or acetic acid for acidic compounds, can help to improve peak shape by competing for these active sites.
Q4: Can I use reversed-phase chromatography for my polar furan compound?
A4: Yes, reversed-phase chromatography can be a good option, particularly for moderately polar furan compounds.[6] However, very polar furans may have insufficient retention on standard C18 columns.[7] In such cases, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or using columns with polar-embedded or polar-endcapped stationary phases may be more suitable.[7][8]
Q5: Are there any alternatives to silica gel for purifying acid-sensitive polar furans?
A5: Absolutely. Less acidic stationary phases like neutral alumina or Florisil® can be used.[1] Additionally, bonded phases such as amino- or diol-functionalized silica can offer different selectivity and are generally less acidic.
II. Troubleshooting Guides
This section provides detailed solutions to more complex purification problems, including the underlying principles and step-by-step protocols.
Issue 1: Significant Product Loss and Baseline "Smearing" During Silica Gel Chromatography
Probable Cause: This is a classic sign of on-column decomposition. The acidic nature of silica gel is likely causing the degradation of your furan compound.[1] The "smearing" effect is often due to the continuous elution of various degradation byproducts.
Troubleshooting Workflow:
Caption: Decision-making workflow for addressing furan degradation on silica gel.
Detailed Protocols:
Protocol 1: Neutralizing Silica Gel
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
-
Add 0.5-1% (v/v) of triethylamine to the slurry.
-
Gently stir the slurry for 15-30 minutes.
-
Pack the column as usual with the neutralized silica slurry.
-
Equilibrate the column with your starting mobile phase, which should also contain 0.1-0.5% triethylamine.[1]
Protocol 2: Using a Buffered Mobile Phase
-
Prepare your mobile phase system as determined by TLC analysis.
-
Add a small amount of a volatile base, such as triethylamine or pyridine (0.1-0.5% v/v), to the mobile phase.[1]
-
Run the chromatography as usual. The continuous presence of the base will help to neutralize the acidic sites on the silica gel.
Issue 2: The Polar Furan Compound is Highly Water-Soluble and Shows No Retention on Reversed-Phase C18 Columns
Probable Cause: Highly polar compounds have a strong affinity for the polar mobile phase (water/acetonitrile or water/methanol) and weak interaction with the non-polar C18 stationary phase, leading to poor or no retention.[6]
Troubleshooting Workflow:
Caption: Strategy for purifying highly polar furan compounds with poor reversed-phase retention.
Technical Considerations for Alternative Chromatographic Modes:
| Chromatographic Mode | Stationary Phase | Mobile Phase | Mechanism | Best Suited For |
| HILIC | Polar (e.g., silica, amino, cyano) | High organic content with a small amount of aqueous solvent | Partitioning of the analyte into a water-enriched layer on the stationary phase surface.[7][9] | Highly polar, water-soluble neutral or ionizable compounds.[7] |
| Ion-Exchange | Charged (e.g., quaternary amine for anion exchange, sulfonic acid for cation exchange) | Aqueous buffer with increasing ionic strength or pH gradient | Electrostatic interactions between the charged analyte and the charged stationary phase. | Polar furan compounds with acidic or basic functional groups. |
| Mixed-Mode | Contains both reversed-phase and ion-exchange functionalities | A combination of aqueous buffers and organic solvents | Multiple retention mechanisms for enhanced selectivity.[6] | Complex mixtures containing compounds with a range of polarities and charges. |
Issue 3: Difficulty in Finding a Suitable Recrystallization Solvent for a Solid Polar Furan Compound
Probable Cause: The presence of both polar and non-polar functionalities in the molecule can make finding a single solvent that provides the ideal solubility profile for recrystallization (soluble when hot, insoluble when cold) challenging.[4]
Step-by-Step Protocol for Solvent Screening:
-
Initial Solubility Testing:
-
Place a small amount of your crude solid (a few milligrams) into several small test tubes.
-
To each tube, add a different solvent dropwise at room temperature, covering a range of polarities (e.g., hexane, ethyl acetate, acetone, ethanol, water).[10]
-
Observe the solubility at room temperature. A good candidate solvent will show poor solubility.[4]
-
-
Hot Solubility Testing:
-
For the solvents where the compound was poorly soluble at room temperature, gently heat the mixture.
-
A good recrystallization solvent will fully dissolve the compound at or near its boiling point.
-
-
Cooling and Crystallization:
-
Allow the hot, saturated solutions to cool slowly to room temperature, and then in an ice bath.
-
Observe which solvent system yields a good recovery of crystalline solid.
-
-
Using Solvent Mixtures:
-
If a single solvent is not effective, try a binary solvent system.
-
Dissolve the compound in a small amount of a "good" solvent (one in which it is very soluble).
-
Add a "poor" solvent (one in which it is insoluble) dropwise until the solution becomes cloudy (the cloud point).
-
Gently heat the mixture until it becomes clear again.
-
Allow the solution to cool slowly.
-
III. Data and Reference Tables
Table 1: Common Solvent Systems for Chromatography of Polar Furan Compounds
| Polarity of Furan Compound | Stationary Phase | Recommended Starting Solvent System | Modifier (if needed) |
| Moderately Polar | Silica Gel | 20-50% Ethyl Acetate in Hexanes | 0.1-1% Triethylamine (for basic compounds) |
| Polar | Silica Gel | 5-10% Methanol in Dichloromethane[10] | 0.1-1% Acetic Acid (for acidic compounds) |
| Highly Polar (Neutral) | HILIC (Silica or Amino) | 95:5 Acetonitrile:Water | - |
| Highly Polar (Basic) | Reversed-Phase C18 | 10-50% Methanol in Water | 0.1% Formic Acid or Ammonium Hydroxide |
Table 2: Properties of Alternative Stationary Phases
| Stationary Phase | Acidity | Primary Interaction Mechanism | Notes |
| Silica Gel | Acidic | Adsorption (polar interactions) | Most common, but can cause degradation of sensitive compounds.[1] |
| Neutral Alumina | Neutral | Adsorption (polar interactions) | Good for acid-sensitive compounds, but can be more reactive than silica. |
| Florisil® | Weakly Acidic | Adsorption (polar interactions) | Magnesium silicate, often used for pesticide analysis. |
| Amino-propyl | Basic | Normal-phase or HILIC | Can also act as a weak anion-exchanger.[9] |
| Diol-bonded Silica | Neutral | Normal-phase or HILIC | Less retentive than bare silica. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solubility factors when choosing a solvent [labclinics.com]
- 5. reddit.com [reddit.com]
- 6. waters.com [waters.com]
- 7. pharmanow.live [pharmanow.live]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. biotage.com [biotage.com]
- 10. Chromatography [chem.rochester.edu]
Validation & Comparative
A Comparative Structural and Functional Analysis: Furosemide vs. 5-Sulfamoylfuran-2-carboxylic acid
An In-Depth Guide for Medicinal Chemists and Drug Development Professionals
This guide provides a detailed comparison between the well-established loop diuretic, furosemide, and the structurally related but distinct compound, 5-Sulfamoylfuran-2-carboxylic acid. The analysis delves into the critical structural differences, their influence on physicochemical properties, and the resulting implications for biological activity, particularly concerning the inhibition of the Na-K-2Cl (NKCC) cotransporter.
Part 1: Core Structural Analysis—A Tale of Two Scaffolds
At first glance, the names suggest a close relationship. However, the fundamental difference lies in their core chemical scaffolds. Furosemide is a derivative of anthranilic acid (2-aminobenzoic acid), whereas this compound is built upon a furan ring.[1] This distinction is paramount, as it dictates the spatial orientation of the key functional groups responsible for diuretic activity.
Furosemide's chemical name is 4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid.[1][2] Its structure features:
-
An anthranilic acid core .
-
A sulfamoyl group (-SO₂NH₂) at position 5 , which is essential for its diuretic action.[3][4]
-
A chloro group at position 4 , an activating group that enhances diuretic potency.[3][5]
-
A furfurylamino side chain at position 2 .
In contrast, this compound is a simpler molecule comprising:
-
A furan ring core .
-
A carboxylic acid group (-COOH) at position 2 .
-
A sulfamoyl group (-SO₂NH₂) at position 5 .
This fundamental architectural divergence is visualized below.
Caption: Core structural difference between Furosemide and this compound.
Part 2: Comparative Physicochemical Properties
The structural differences directly translate to distinct physicochemical profiles. While specific experimental data for this compound is limited, we can infer its properties based on its structure and compare them to the well-documented values for furosemide.
| Property | Furosemide | This compound | Rationale for Predicted Differences |
| Molecular Formula | C₁₂H₁₁ClN₂O₅S[1] | C₅H₅NO₅S[6] | Simpler structure, absence of chloro and furfurylamino groups. |
| Molecular Weight | 330.7 g/mol [7] | 191.16 g/mol [6] | Significantly lower due to the smaller molecular scaffold. |
| pKa (Carboxylic Acid) | ~3.9[7] | Predicted: ~3.0 - 3.5 | The electron-withdrawing sulfamoyl group on the furan ring is expected to increase the acidity of the carboxylic acid compared to a simple furoic acid. |
| pKa (Sulfonamide) | ~9.0 | Predicted: ~9.0 - 10.0 | The acidity of the sulfonamide proton is influenced by the aromatic system it's attached to. The furan ring's electronic nature will modulate this, but it's expected to remain a weak acid. |
| Aqueous Solubility | Poorly soluble[8][9] | Predicted: Higher than furosemide | The significantly lower molecular weight and reduced lipophilicity (absence of the chlorophenyl and furfuryl groups) should lead to improved aqueous solubility. |
| LogP (Lipophilicity) | ~2.0 - 2.3 | Predicted: < 1.0 | The removal of the large, nonpolar chlorophenyl and furfurylamino moieties drastically reduces the lipophilicity of the molecule. |
Part 3: Structure-Activity Relationship (SAR) and Biological Implications
Furosemide exerts its potent diuretic effect by inhibiting the Na-K-2Cl cotransporter (specifically the NKCC2 isoform) in the thick ascending limb of the loop of Henle.[10][11][12][13][14] This prevents the reabsorption of sodium, chloride, and potassium ions, leading to a massive increase in water and salt excretion.[12][14]
The established structure-activity relationship (SAR) for loop diuretics like furosemide highlights several critical features:
-
An Acidic Group: The C1-carboxylic acid is crucial for activity, providing a necessary anionic center.[4][5]
-
A Sulfamoyl Group: The C5-sulfamoyl group is essential for high-ceiling diuretic activity.[3][4]
-
An Activating Group: A C4-substituent, like chlorine, enhances the diuretic potency.[3][5]
-
Specific Spatial Arrangement: The relative positions of these groups on the benzoic acid scaffold are critical for fitting into the chloride-binding site of the NKCC2 transporter.[12]
Hypothesized Activity of this compound:
While this compound possesses two of the key pharmacophoric elements—the carboxylic acid and the sulfamoyl group—its potential as a loop diuretic is likely negligible. The change in the core scaffold from a substituted benzoic acid to a furan ring fundamentally alters the geometry and the distance between these critical functional groups. This spatial rearrangement would likely prevent the molecule from binding effectively to the NKCC2 transporter's active site, which is finely tuned for the anthranilic acid-based structure of furosemide and its analogues.
Caption: Pharmacophore comparison and predicted activity based on structural scaffolds.
Part 4: Proposed Experimental Validation
To empirically validate the hypothesis that this compound lacks significant NKCC2 inhibitory activity, a direct comparative in vitro assay is required. The Thallium Flux Assay is a well-established, fluorescence-based method suitable for high-throughput screening of NKCC inhibitors.[15][16]
Experimental Protocol: Comparative Thallium (Tl⁺) Flux Assay
-
Cell Culture: Utilize a stable cell line (e.g., HEK293 or LLC-PK1) engineered to overexpress the human NKCC2 isoform.[16][17] Culture cells to confluence in 96-well microplates.
-
Dye Loading: Incubate the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit). This dye is non-fluorescent until it binds to thallium that has entered the cytoplasm.
-
Compound Incubation: Pre-incubate the dye-loaded cells with varying concentrations of the test compounds (Furosemide as a positive control, this compound) and a vehicle control (DMSO).
-
Assay Initiation & Reading: Place the plate in a fluorescence microplate reader. Initiate the transport assay by adding a stimulus buffer containing thallium sulfate.
-
Data Acquisition: Measure the fluorescence intensity kinetically over a period of 2-5 minutes. The rate of fluorescence increase is directly proportional to the rate of Tl⁺ influx through the NKCC2 transporter.
-
Analysis: Calculate the initial rate of Tl⁺ influx for each condition. Plot the percent inhibition versus compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) for each compound.
Caption: Workflow for the proposed comparative Thallium Flux Assay.
Conclusion
The comparison between furosemide and this compound serves as an excellent case study in medicinal chemistry, underscoring that the mere presence of key functional groups is insufficient for biological activity. The three-dimensional arrangement of these groups, dictated by the underlying molecular scaffold, is the critical determinant for target binding and efficacy. While this compound is a valid chemical entity, its furan-based core represents a significant structural deviation from the established pharmacophore of potent loop diuretics. Consequently, it is predicted to have minimal to no clinically relevant activity as an NKCC2 inhibitor. This analysis highlights the importance of the core scaffold in drug design and provides a clear, data-supported rationale for prioritizing anthranilic acid derivatives in the development of new loop diuretics.
References
- 1. Furosemide | C12H11ClN2O5S | CID 3440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Furosemide , What is Furosemide ? About its Science, Chemistry and Structure [3dchem.com]
- 3. scribd.com [scribd.com]
- 4. youtube.com [youtube.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. calpaclab.com [calpaclab.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. derangedphysiology.com [derangedphysiology.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Furosemide - Oxford Medical Education [oxfordmedicaleducation.com]
- 15. pnas.org [pnas.org]
- 16. High-throughput fluorescent-based NKCC functional assay in adherent epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-Throughput NKCC Functional Assay in Adherent Epithelial Cells [ricerca.uniba.it]
Comparative Efficacy of 5-Sulfamoylfuran-2-carboxylic Acid Analogs as Carbonic Anhydrase Inhibitors: A Guide for Drug Development Professionals
This guide provides a comprehensive analysis of the comparative efficacy of 5-Sulfamoylfuran-2-carboxylic acid analogs and related five-membered heterocyclic sulfonamides as inhibitors of carbonic anhydrase (CA) isoforms. By synthesizing data from various studies, we aim to elucidate the key structure-activity relationships (SAR) that govern their potency and selectivity, offering valuable insights for researchers in drug discovery and development.
Introduction: The Significance of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a crucial role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] With at least 14 known isoforms in mammals, CAs are involved in pH regulation, ion transport, and various metabolic pathways.[1][3] Consequently, the inhibition of specific CA isoforms has emerged as a valuable therapeutic strategy for a range of diseases.
The primary sulfonamide group (-SO₂NH₂) is a well-established zinc-binding moiety that is central to the design of most CA inhibitors.[1] The furan-2-carboxylic acid scaffold, particularly when substituted with a sulfamoyl group at the 5-position, represents a class of heterocyclic sulfonamides with significant therapeutic potential. Understanding the comparative efficacy of analogs based on this and related scaffolds is critical for the development of potent and isoform-selective inhibitors.
This guide will focus on the comparative inhibitory activities against four key human CA isoforms:
-
hCA I and hCA II (cytosolic): These are ubiquitous and considered off-target for many therapeutic applications, making selectivity against them a crucial aspect of drug design.[4][5]
-
hCA IX and hCA XII (transmembrane): These isoforms are tumor-associated and are overexpressed in various cancers, making them important targets for anticancer therapies.[6][7]
Comparative Efficacy of Heterocyclic Sulfonamide Inhibitors
The inhibitory potency of this compound analogs and their bioisosteres, such as thiophene and benzothiazole derivatives, varies significantly with structural modifications. The following table summarizes the inhibition constants (Kᵢ) or IC₅₀ values from various studies, providing a comparative overview of their efficacy against different hCA isoforms.
| Compound ID | Heterocyclic Core | R¹ (on Sulfamoyl) | R² (on Heterocycle) | hCA I (Kᵢ/IC₅₀, nM) | hCA II (Kᵢ/IC₅₀, nM) | hCA IX (Kᵢ/IC₅₀, nM) | hCA XII (Kᵢ/IC₅₀, nM) | Reference |
| Acetazolamide (Standard) | 1,3,4-Thiadiazole | - | - | 250 | 12 | 25 | 5.7 | [6] |
| Furosemide Analog | Furan | H | -NH-furfuryl | Weak Inhibition | Moderate Inhibition | - | - | [1] |
| Thiophene Analog 1 | Thiophene | H | 1,3-Oxazole | - | Potent Inhibition | - | - | [8] |
| Thiophene Analog 2 | Thiophene | H | -SCH₂-Aryl | 683–4250 | Nanomolar range | - | - | [9] |
| Benzothiazole Analog 1 | Benzothiazole | H | 2-Amino (6-SO₂NH₂) | 84.1 | 1.2 | 3.7 | - | [10] |
| Benzothiazole Analog 2 | Benzothiazole | H | 2-Amino (5-SO₂NH₂) | 2327 | 10.5 | 38.2 | - | [10] |
| Sulfonyl Semicarbazide 1 | Benzene | -NH-CO-NH-Aryl | - | 58.3 | 14.4 | 38.7 | 0.79 | [6] |
| Sulfonyl Semicarbazide 2 | Benzene | -NH-CO-NH-(4-NO₂-Ph) | - | 95.2 | 3.5 | 20.5 | 0.59 | [6] |
| Imide Sulfonamide 1 | Benzene | -NH-CO-Aryl-CO | - | 49 | 2.4 | 9.7 | 14 | [4] |
Note: This table is a synthesis of data from multiple sources and is intended for comparative purposes. Direct comparison between studies should be made with caution due to potential variations in experimental conditions.
Structure-Activity Relationship (SAR) Analysis
The data presented above, along with findings from numerous studies on heterocyclic sulfonamides, allows for the elucidation of key structure-activity relationships.
The Essential Role of the Sulfonamide Group
The unsubstituted sulfamoyl group (-SO₂NH₂) is the cornerstone of CA inhibition for this class of compounds. It acts as the primary zinc-binding group, coordinating to the Zn²⁺ ion in the enzyme's active site. This interaction is fundamental for high-affinity binding.[1][8]
Influence of the Heterocyclic Scaffold
The nature of the five-membered heterocyclic ring influences the orientation of the molecule within the active site and its overall inhibitory profile.
-
Furan and Thiophene Cores: Thiophene-2-sulfonamides were historically among the first highly potent CA inhibitors discovered.[9] The thiophene ring of 5-(sulfamoyl)thien-2-yl derivatives orients towards a hydrophobic pocket in the active site, lined by residues such as Leu141, Val143, and Phe131.[8] The furan ring is expected to have a similar role.
-
Benzothiazole Scaffolds: Fused ring systems like benzothiazole offer a larger surface area for interaction and can lead to highly potent and selective inhibitors. The position of the sulfamoyl group on the benzene ring (e.g., position 5 vs. 6) can dramatically impact isoform selectivity, as seen with the 10-fold difference in hCA IX inhibition between two isomeric 2-aminobenzothiazole-sulfonamides.[10]
Impact of Substituents on the Heterocyclic Ring
Modifications to the heterocyclic core provide a powerful means to modulate potency and selectivity through the "tail approach".[1]
-
Hydrophobic Interactions: Appending groups that can interact with hydrophobic pockets in the active site generally enhances potency. For instance, the addition of substituted benzylsulfanyl moieties to a 5-thiophene-2-sulfonamide scaffold resulted in nanomolar inhibition of hCA II.[9]
-
Hydrogen Bonding: Substituents capable of forming hydrogen bonds with active site residues, such as Gln92, can also contribute to tighter binding.[8]
N-Substitutions on the Sulfamoyl Group
While the primary sulfonamide is generally preferred, substitutions on the sulfamoyl nitrogen can be tolerated and in some cases, used to fine-tune properties. However, bulky N-substituents can disrupt the critical interaction with the zinc ion, leading to a loss of activity.
Experimental Protocols
The following is a detailed methodology for a standard assay used to determine the inhibitory efficacy of the compounds discussed.
Stopped-Flow CO₂ Hydration Assay
This is the gold standard method for measuring the catalytic activity of carbonic anhydrase and the potency of its inhibitors.
Principle: The assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton, which leads to a decrease in pH. A pH indicator is used to monitor this change, and the rate of the reaction is determined by the change in absorbance of the indicator over time.
Materials:
-
Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
HEPES buffer (or other suitable buffer)
-
pH indicator (e.g., phenol red)
-
CO₂-saturated water
-
Inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
-
Stopped-flow spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a solution of the CA isoform in the assay buffer to the desired final concentration (typically in the nanomolar range).
-
Prepare a solution of the pH indicator in the same buffer.
-
Prepare serial dilutions of the inhibitor compounds.
-
Prepare a CO₂ solution by bubbling CO₂ gas through chilled, deionized water until saturation.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Mix the enzyme solution with the inhibitor solution (or solvent control) and incubate for a defined period to allow for binding to reach equilibrium.
-
-
Kinetic Measurement:
-
The stopped-flow instrument rapidly mixes the enzyme-inhibitor solution with the CO₂-saturated water.
-
The change in absorbance of the pH indicator is monitored over time (typically in milliseconds).
-
-
Data Analysis:
-
The initial rates of the reaction are calculated from the linear portion of the absorbance vs. time curve.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to the uninhibited control.
-
IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Inhibition constants (Kᵢ) can be calculated from the IC₅₀ values using the Cheng-Prusoff equation, provided the substrate concentration and Michaelis constant (Km) are known.
-
Visualizing Key Concepts
To better illustrate the principles discussed, the following diagrams are provided.
General Mechanism of Carbonic Anhydrase Inhibition
Caption: Inhibition of carbonic anhydrase by a sulfonamide.
Experimental Workflow for IC₅₀ Determination
Caption: Workflow for determining IC₅₀ values.
Conclusion and Future Directions
The this compound scaffold and its heterocyclic analogs represent a promising class of carbonic anhydrase inhibitors. Their efficacy is intrinsically linked to the presence of the sulfonamide group, while potency and isoform selectivity can be finely tuned through modifications of the heterocyclic core and its substituents. The thiophene and benzothiazole-based analogs, in particular, have demonstrated high potency, with some exhibiting low nanomolar inhibition against therapeutically relevant CA isoforms.
Future research in this area should focus on systematic explorations of the chemical space around the this compound core. The synthesis and evaluation of libraries of analogs with diverse substitutions will be crucial for developing more potent and, critically, more isoform-selective inhibitors. Such efforts, guided by the structure-activity relationships outlined in this guide, will undoubtedly pave the way for novel therapeutics targeting a range of diseases, from cancer to glaucoma.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Designing of Novel Carbonic Anhydrase Inhibitors and Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, structure-activity relationship studies, and X-ray crystallographic analysis of arylsulfonamides as potent carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. flore.unifi.it [flore.unifi.it]
A Senior Application Scientist's Guide to Bioisosteric Replacement of the Carboxylic Acid in 5-Sulfamoylfuran-2-carboxylic acid
Introduction: The Double-Edged Sword of the Carboxylic Acid Group
In the landscape of medicinal chemistry, the carboxylic acid functional group is a ubiquitous and powerful tool. It is a key constituent of the pharmacophore in over 450 marketed drugs, prized for its ability to form strong electrostatic and hydrogen bond interactions with biological targets.[1][2][3] However, this functional group is not without its significant drawbacks. The acidity that makes it a potent pharmacophore also leads to ionization at physiological pH, which can limit passive diffusion across biological membranes.[1][3] Furthermore, carboxylic acids are often susceptible to metabolic processes, such as glucuronidation, which can lead to rapid clearance and, in some cases, the formation of reactive metabolites associated with toxicity.[3][4][5]
This guide provides a comparative analysis of common bioisosteres for the carboxylic acid group, using "5-Sulfamoylfuran-2-carboxylic acid" as a representative starting point. The strategic replacement of a functional group with a bioisostere—a group with similar size, shape, and physicochemical properties—is a cornerstone of modern drug design.[1][4] The goal is to mitigate the liabilities of the parent moiety while preserving or enhancing its desired biological activity.[6][7] This guide will delve into the rationale, physicochemical properties, and experimental considerations for selecting and evaluating the most promising carboxylic acid bioisosteres.
The Parent Compound: this compound
Before exploring alternatives, it is crucial to understand the properties of the parent functional group in the context of our model compound. The carboxylic acid on the furan ring is acidic and will be predominantly ionized at physiological pH. This imparts water solubility but may also lead to poor permeability and potential metabolic liabilities. The challenge is to replace this group with a surrogate that mimics its key interactions while offering an improved overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Comparative Analysis of Key Carboxylic Acid Bioisosteres
The selection of a bioisostere is a context-dependent decision, driven by the specific objectives of the drug discovery program.[1][4] Below, we compare several of the most widely employed and effective carboxylic acid surrogates.
The 1H-Tetrazole: The Classic Mimic
The 5-substituted 1H-tetrazole is arguably the most recognized non-classical bioisostere of a carboxylic acid, found in over 20 FDA-approved drugs.[4]
-
Rationale for Use: The tetrazole ring's N-H proton has a pKa very similar to that of a carboxylic acid, allowing it to act as a proton donor and engage in similar ionic interactions.[4][8][9] The negative charge of the resulting tetrazolate anion is delocalized over the aromatic ring, which can influence its interaction with target proteins.[8]
-
Physicochemical Properties:
-
Advantages:
-
Disadvantages:
The N-Acylsulfonamide: A Close Relative
Given the presence of a sulfamoyl group in our parent molecule, the N-acylsulfonamide presents a particularly interesting bioisosteric option.
-
Rationale for Use: The N-H proton of the acylsulfonamide is acidic due to the electron-withdrawing effects of both the adjacent carbonyl and sulfonyl groups. This allows it to mimic the acidic nature of a carboxylic acid.[1][13]
-
Physicochemical Properties:
-
Acidity (pKa): The pKa values of acylsulfonamides are typically in the range of 3.5-4.5, making them comparable to or even slightly more acidic than carboxylic acids.[13][14]
-
Lipophilicity: The lipophilicity can be modulated by the choice of the R' group on the sulfonamide, offering a handle for fine-tuning physicochemical properties.[13]
-
-
Advantages:
-
Disadvantages:
-
The synthesis can be challenging due to the low reactivity of the parent sulfonamide.[16]
-
Can sometimes lead to increased plasma protein binding.
-
The 3-Hydroxyisoxazole: A Planar, Acidic Heterocycle
Heterocyclic structures that contain an acidic hydroxyl group offer another avenue for bioisosteric replacement.
-
Rationale for Use: The 3-hydroxyisoxazole is a planar, aromatic system where the hydroxyl proton is acidic, with a pKa value that falls within the range of carboxylic acids.[1]
-
Physicochemical Properties:
-
Acidity (pKa): The pKa is typically in the range of 4-5.[1]
-
Lipophilicity: Generally more lipophilic than a carboxylic acid.
-
-
Advantages:
-
The rigid, planar structure can be beneficial for optimizing binding to a target.
-
Offers different hydrogen bonding patterns compared to a linear carboxylic acid.
-
Has been used successfully in the development of derivatives of neurotransmitters like GABA and glutamate.[1]
-
-
Disadvantages:
-
The synthetic routes can be more complex than for other bioisosteres.
-
The specific geometry may not always be a suitable replacement for the carboxylate group.
-
The Hydroxamic Acid: A Metal Chelator and Bioisostere
While often employed for their metal-chelating properties, hydroxamic acids can also serve as effective carboxylic acid bioisosteres.[1]
-
Rationale for Use: The N-OH proton is acidic, although typically less so than a carboxylic acid. It can still participate in hydrogen bonding and ionic interactions.
-
Physicochemical Properties:
-
Acidity (pKa): The pKa is generally higher, in the range of 8-9.[1]
-
Lipophilicity: Can be more lipophilic than the parent carboxylic acid.
-
-
Advantages:
-
Can introduce new interactions, particularly if a metal ion is present in the active site.
-
Has been successfully used in MEK inhibitors with favorable ADME/PK profiles.[1]
-
-
Disadvantages:
-
The higher pKa means it will be less ionized at physiological pH, which fundamentally changes its interaction profile.
-
Can be susceptible to metabolism via sulfation and glucuronidation, potentially leading to reactive metabolites, similar to carboxylic acids.[1]
-
Quantitative Data Comparison
To facilitate a direct comparison, the following table summarizes the key physicochemical properties of the carboxylic acid group and its common bioisosteres. These values are general ranges and can be influenced by the overall molecular scaffold.[6][7]
| Functional Group | Typical pKa Range | General Lipophilicity (vs. COOH) | Key Structural Features |
| Carboxylic Acid | 4.0 - 5.0[8] | Baseline | Planar, Acyclic |
| 1H-Tetrazole | 4.5 - 5.1[8] | Higher[4][8] | Planar, Aromatic Ring |
| N-Acylsulfonamide | 3.5 - 5.0[13][14] | Variable/Higher | Non-planar, Tetrahedral Sulfur |
| 3-Hydroxyisoxazole | 4.0 - 5.0[1] | Higher | Planar, Aromatic Ring |
| Hydroxamic Acid | 8.0 - 9.0[1] | Higher | Acyclic |
Experimental Protocols
The successful application of bioisosterism relies on robust synthetic methods and rigorous evaluation of the resulting analogues.
Workflow for Bioisosteric Replacement Strategy
Caption: General workflow for a bioisosteric replacement strategy.
Protocol 1: Synthesis of a 5-Substituted 1H-Tetrazole from a Nitrile
This protocol describes a common method for synthesizing a tetrazole, which involves the [3+2] cycloaddition of an azide to a nitrile.[17][18]
Objective: To synthesize the tetrazole bioisostere of a nitrile-containing precursor.
Materials:
-
Aryl or alkyl nitrile (1.0 eq)
-
Sodium azide (NaN₃) (1.2 eq)
-
Ammonium chloride (NH₄Cl) (1.2 eq)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (1M HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the nitrile (1.0 eq) in DMF.
-
Addition of Reagents: Add sodium azide (1.2 eq) and ammonium chloride (1.2 eq) to the solution. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment. Hydrazoic acid (HN₃), which can form in situ, is volatile and explosive. Ensure the reaction is performed in a well-ventilated fume hood.
-
Heating: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of ice water.
-
Acidification: Acidify the aqueous solution to pH 2-3 with 1M HCl. This protonates the tetrazole, causing it to precipitate.
-
Extraction/Filtration: If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry in vacuo. If no solid forms, extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of an N-Acylsulfonamide
This protocol details the acylation of a primary sulfonamide with a carboxylic acid anhydride, a common route to N-acylsulfonamides.[13][19]
Objective: To synthesize an N-acylsulfonamide from a primary sulfonamide and a carboxylic acid anhydride.
Materials:
-
Primary sulfonamide (1.0 eq)
-
Carboxylic acid anhydride (1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Pyridine or Triethylamine (as solvent and base)
-
Dichloromethane (DCM)
-
Hydrochloric acid (1M HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
Procedure:
-
Reaction Setup: Dissolve the primary sulfonamide (1.0 eq) and DMAP (0.1 eq) in pyridine or a mixture of DCM and triethylamine.
-
Addition of Anhydride: Cool the solution to 0 °C in an ice bath. Add the carboxylic acid anhydride (1.5 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by adding water.
-
Extraction: Dilute the mixture with DCM and transfer to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1M HCl (2x), water, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Protocol 3: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
This assay is crucial for evaluating whether the bioisosteric replacement has improved metabolic stability.[8]
Objective: To determine the intrinsic clearance of a compound by assessing its rate of disappearance when incubated with HLM.
Materials:
-
Test compound and parent compound (e.g., 10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (HLM) (e.g., 20 mg/mL stock)
-
NADPH regenerating system (e.g., NADPH-A and NADPH-B solutions)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile with an internal standard (for quenching and analysis)
-
Control compounds (e.g., a high-clearance and a low-clearance compound)
Procedure:
-
Preparation: Prepare the incubation mixture by adding phosphate buffer, HLM, and the test compound (final concentration typically 1 µM) to a microcentrifuge tube or 96-well plate. The final HLM concentration is typically 0.5-1.0 mg/mL.
-
Pre-incubation: Pre-incubate the mixture at 37 °C for 5-10 minutes to allow the compound to equilibrate with the microsomes.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This marks time zero (T=0).
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and add it to a quench solution (acetonitrile with internal standard) to stop the reaction.
-
Analysis: Centrifuge the quenched samples to precipitate the proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the test compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint). Compare the results for the bioisosteric analogues to the parent carboxylic acid.
Structural Comparison of Carboxylic Acid and Bioisosteres
References
- 1. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. drughunter.com [drughunter.com]
- 5. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. itmat.upenn.edu [itmat.upenn.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. The Curious Wavefunction: The same and not the same: Carboxylic acids and tetrazoles [wavefunction.fieldofscience.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent advances in the synthesis of N -acyl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05157F [pubs.rsc.org]
- 14. Acylsulfonamide - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Researcher's Comparative Guide to Validating the Biological Target of 5-Sulfamoylfuran-2-carboxylic acid
This guide provides a comprehensive, multi-faceted strategy for validating the biological target of the novel compound, 5-Sulfamoylfuran-2-carboxylic acid. Designed for drug discovery and development scientists, this document moves beyond simple protocols to explain the causal logic behind experimental choices, enabling researchers to build a robust and defensible target validation package.
The chemical structure of this compound, featuring a core sulfonamide moiety, strongly suggests its potential interaction with the carbonic anhydrase (CA) family of enzymes.[1][2] The sulfonamide group is a classic zinc-binding pharmacophore that forms the basis for numerous clinically approved CA inhibitors.[3] For the purpose of this guide, we will posit that the primary putative target is Carbonic Anhydrase IX (CA IX) , a transmembrane isoform that is highly overexpressed in a variety of tumors and contributes to the acidification of the tumor microenvironment, promoting cancer cell survival and metastasis.
Validating that CA IX is the true biological target is a non-negotiable step in the preclinical development of this compound. A rigorous validation cascade confirms the mechanism of action, de-risks future investment, and provides the scientific foundation for its therapeutic hypothesis. This guide compares and contrasts orthogonal, state-of-the-art methodologies, organized in a logical progression from direct biochemical interaction to functional cellular consequences.
Part 1: Direct Target Engagement in Purified Systems
The foundational step in target validation is to demonstrate a direct, physical interaction between the compound and its purified target protein, CA IX. This is achieved using a suite of biophysical and biochemical techniques that, together, provide a complete picture of the binding event.
Method 1: Enzymatic Inhibition Assay
The most direct functional test for a putative enzyme inhibitor is to measure its effect on the enzyme's catalytic activity. For carbonic anhydrases, this is typically accomplished using an esterase activity assay, which is safer and more convenient than CO2 hydration assays.[4][5]
Causality & Rationale: This assay directly answers the question: "Does the compound inhibit the enzymatic function of CA IX?" A potent IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) provides the first piece of functional evidence for on-target activity. We compare the compound's potency against a well-characterized, broad-spectrum CA inhibitor, Acetazolamide, to benchmark its performance.[6]
Detailed Experimental Protocol: CA IX Esterase Activity Assay
-
Reagent Preparation:
-
Recombinantly express and purify human CA IX protein.
-
Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Prepare a 10 mM stock solution of the substrate, 4-Nitrophenyl acetate (pNPA), in DMSO.
-
Prepare serial dilutions of this compound and the reference inhibitor, Acetazolamide, in DMSO.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 180 µL of Assay Buffer.
-
Add 2 µL of the test compound or control DMSO.
-
Add 10 µL of purified CA IX enzyme solution (e.g., final concentration of 5 nM).
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of pNPA substrate (final concentration 0.5 mM).
-
Immediately measure the absorbance at 405 nm in kinetic mode for 15-30 minutes at 25°C. The rate of increase in absorbance corresponds to the rate of p-nitrophenol production.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each concentration of the inhibitor.
-
Normalize the data to the DMSO control (100% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Data Summary (Hypothetical)
| Compound | Target | IC50 (nM) |
| This compound | CA IX | 15.2 ± 2.1 |
| Acetazolamide (Reference) | CA IX | 25.5 ± 3.5 |
Method 2: Isothermal Titration Calorimetry (ITC)
ITC stands as the gold standard for characterizing the thermodynamics of a binding interaction. It directly measures the heat released (exothermic) or absorbed (endothermic) as the compound binds to the target, providing a complete thermodynamic profile in a single, label-free experiment.[7][8][9]
Causality & Rationale: ITC provides unambiguous proof of a direct binding event and quantifies its affinity (K_D), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) driving forces.[10] This level of detail is crucial for understanding the nature of the interaction and guiding structure-activity relationship (SAR) studies.[9]
Detailed Experimental Protocol: ITC
-
Sample Preparation:
-
Dialyze purified CA IX and the compound into the same buffer (e.g., 20 mM Phosphate, 150 mM NaCl, pH 7.4) to minimize buffer mismatch heat effects.
-
Determine the precise concentration of the active protein and compound.
-
Degas all solutions thoroughly before use.
-
-
Instrument Setup:
-
Load the protein solution (e.g., 10-20 µM) into the sample cell.
-
Load the compound solution (e.g., 100-200 µM, typically 10x the protein concentration) into the injection syringe.
-
Equilibrate the system at the desired temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small (e.g., 2 µL) injections of the compound into the protein solution.
-
Record the heat change after each injection until the binding sites are saturated.
-
-
Data Analysis:
-
Integrate the area of each injection peak to determine the heat change.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract K_D, n, and ΔH. Calculate ΔG and -TΔS from these values.
-
Method 3: Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free optical technique for studying biomolecular interactions in real-time. It provides invaluable kinetic information by measuring both how quickly a compound binds to its target (association rate, k_a) and how quickly it dissociates (dissociation rate, k_d).[11][12][13]
Causality & Rationale: While ITC provides thermodynamic endpoints, SPR reveals the kinetic journey of the interaction.[14] A compound's residence time (related to k_d) on its target can be a better predictor of in vivo efficacy than binding affinity alone. SPR confirms direct binding and provides the kinetic context that is essential for lead optimization.[15]
Detailed Experimental Protocol: SPR
-
Chip Preparation:
-
Covalently immobilize purified CA IX onto a sensor chip surface (e.g., a CM5 chip via amine coupling). A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the compound in running buffer (e.g., HBS-EP+).
-
Inject the compound solutions over the protein and reference flow cells at a constant flow rate. This is the "association" phase.
-
Replace the compound solution with running buffer alone and monitor the signal decrease. This is the "dissociation" phase.
-
After each cycle, regenerate the chip surface with a mild solution (e.g., low pH glycine) to remove the bound compound.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.
-
Globally fit the association and dissociation curves from all tested concentrations to a kinetic model (e.g., 1:1 Langmuir binding) to determine k_a and k_d.
-
Calculate the equilibrium dissociation constant (K_D) as k_d/k_a.
-
Comparison of Direct Binding Methodologies
| Feature | Enzymatic Assay | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Primary Output | Functional Inhibition (IC50) | Thermodynamics (K_D, ΔH, ΔS) | Kinetics (k_a, k_d, K_D) |
| Principle | Measures effect on catalysis | Measures heat of binding | Measures change in refractive index |
| Label-Free? | Yes | Yes | Yes |
| Key Advantage | Confirms functional impact | Gold standard for thermodynamics | Provides real-time kinetic data |
| Key Limitation | Indirect measure of binding | Higher protein consumption | Requires protein immobilization |
| Best For... | Initial functional screening | Deep thermodynamic understanding | Kinetic optimization, residence time |
Part 2: Confirming Target Engagement in a Cellular Context
Demonstrating direct binding in a test tube is necessary but not sufficient. The next critical step is to prove that the compound engages its target within the complex and physiologically relevant environment of a living cell.[16]
Method 4: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying target engagement in intact cells or tissue lysates.[17] It is based on the principle that when a small molecule binds to its target protein, it generally confers additional stability to the protein, making it more resistant to thermal denaturation.[16][18]
Causality & Rationale: A positive CETSA result provides direct evidence that the compound enters the cell, finds its target, and binds with sufficient affinity to stabilize it against heat stress.[19] This bridges the gap between biochemical assays and cellular activity, confirming that the target is accessible and engaged under physiological conditions.[20]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Experimental Protocol: CETSA with Western Blot Readout
-
Cell Culture and Treatment:
-
Culture a human cancer cell line known to express high levels of CA IX (e.g., HT-29 colon cancer cells) to ~80% confluency.
-
Treat the cells with either vehicle (e.g., 0.1% DMSO) or a saturating concentration of this compound (e.g., 10 µM) for 1-2 hours at 37°C.
-
-
Heating and Lysis:
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into separate PCR tubes for each temperature point.
-
Heat the aliquots for 3 minutes across a temperature gradient (e.g., 45°C to 69°C in 3°C increments) using a thermal cycler, leaving one aliquot on ice as a non-heated control.
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
-
Analysis:
-
Separate the soluble protein fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
Analyze equal amounts of soluble protein from each sample by SDS-PAGE and Western blot using a specific antibody against CA IX.
-
-
Data Interpretation:
-
Quantify the band intensity for CA IX at each temperature for both vehicle- and compound-treated samples.
-
Plot the normalized band intensity versus temperature to generate "melting curves." A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates ligand-induced thermal stabilization and confirms cellular target engagement.
-
Part 3: Genetic and Phenotypic Validation
The final and most definitive step is to use genetic tools to link target engagement with a functional cellular outcome. This approach provides the highest level of confidence that the compound's observed effects are mediated through its intended target.
Method 5: CRISPR/Cas9-Mediated Target Knockout
CRISPR/Cas9 technology allows for the precise and permanent knockout of the gene encoding the target protein.[][22] The logic is straightforward: if the compound's cellular phenotype is due to the inhibition of CA IX, then genetically removing CA IX from the cells should produce the same phenotype (phenocopy) and/or render the cells insensitive to the compound.[23][24][25]
Causality & Rationale: This experiment is the ultimate test of on-target activity. By comparing the effects of pharmacological inhibition with genetic ablation, we can definitively attribute the compound's mechanism of action to CA IX. If the CA IX knockout cells no longer respond to the compound in a functional assay, it provides powerful evidence against confounding off-target effects.
Caption: The logic of using CRISPR knockout for target validation.
High-Level Experimental Workflow: CRISPR Validation
-
Generate Knockout Cell Line:
-
Design and validate guide RNAs (gRNAs) targeting an early exon of the CA9 gene.
-
Deliver the gRNAs and Cas9 nuclease into the CA IX-expressing cell line (e.g., HT-29) via lentiviral transduction or electroporation.
-
Select single-cell clones and screen for successful knockout by Western blot (loss of protein) and Sanger sequencing (frameshift mutations).
-
-
Phenotypic Comparison:
-
Choose a robust functional assay relevant to CA IX biology. A prime example is measuring the rate of extracellular acidification (ECAR) using a Seahorse XF Analyzer. CA IX inhibition is expected to decrease ECAR.
-
Compare four experimental groups:
-
Wild-Type (WT) cells + Vehicle
-
Wild-Type (WT) cells + Compound
-
CA IX Knockout (KO) cells + Vehicle
-
CA IX Knockout (KO) cells + Compound
-
-
-
Data Interpretation:
-
Phenocopy: The ECAR of the untreated KO cells should be significantly lower than the untreated WT cells, mimicking the effect of the compound on WT cells.
-
Resistance: The compound should cause a significant drop in ECAR in WT cells, but it should have little to no additional effect in the KO cells, as its target is already absent.
-
Expected Data Outcome (Hypothetical ECAR Data)
| Cell Type | Treatment | Extracellular Acidification Rate (mpH/min) | Conclusion |
| Wild-Type | Vehicle | 50.1 ± 3.2 | Baseline |
| Wild-Type | Compound | 22.5 ± 2.5 | Significant Inhibition |
| CA IX KO | Vehicle | 24.1 ± 2.8 | Phenocopies Compound |
| CA IX KO | Compound | 23.8 ± 3.0 | Resistance to Compound |
Final Synthesis & Recommendations
Validating the biological target of a novel compound like this compound is not a single experiment but a carefully constructed argument built upon orthogonal lines of evidence. By systematically progressing from direct, purified-protein interactions to complex cellular and genetic models, researchers can build an unassailable case for their compound's mechanism of action.
Caption: The integrated workflow for robust target validation.
Which Method Should You Choose?
| To Answer This Question... | Use This Primary Method |
| "Does my compound inhibit the target's function?" | Enzymatic Assay |
| "What are the thermodynamic drivers of binding?" | Isothermal Titration Calorimetry (ITC) |
| "How fast does my compound bind and dissociate?" | Surface Plasmon Resonance (SPR) |
| "Does my compound bind its target inside a cell?" | Cellular Thermal Shift Assay (CETSA) |
| "Is the cellular effect of my compound truly due to hitting this target?" | CRISPR/Cas9 Knockout |
References
- 1. Quantitative structure-activity relationships of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship of human carbonic anhydrase-II inhibitors: Detailed insight for future development as anti-glaucoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 10. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies - Creative Proteomics [iaanalysis.com]
- 12. denovobiolabs.com [denovobiolabs.com]
- 13. m.youtube.com [m.youtube.com]
- 14. SPR Provides a Boost to Drug Discovery and Development | Features | Feb 2012 | Photonics Spectra [photonics.com]
- 15. Surface plasmon resonance (SPR) biosensors in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 20. pubs.acs.org [pubs.acs.org]
- 22. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. selectscience.net [selectscience.net]
- 24. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 25. biocompare.com [biocompare.com]
A Comparative Analysis of the Antimicrobial Spectrum of 5-Sulfamoylfuran-2-carboxylic Acid and Established Antibiotics
In the ever-pressing battle against antimicrobial resistance, the exploration of novel chemical scaffolds with potential therapeutic efficacy is paramount. This guide provides a comprehensive comparative analysis of the antimicrobial spectrum of 5-Sulfamoylfuran-2-carboxylic acid, a compound of significant interest due to its hybrid structure incorporating both a sulfonamide and a furan-2-carboxylic acid moiety. As direct and extensive antimicrobial data for this specific molecule is not widely available in peer-reviewed literature, this guide will leverage experimental data from its close structural analog, furosemide (4-chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid), and its derivatives. This approach allows for a robust, data-driven comparison with widely used antibiotics, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Investigating Hybrid Antimicrobial Scaffolds
The chemical architecture of this compound is intriguing from a medicinal chemistry perspective. It combines the well-established antibacterial properties of the sulfonamide group with the furan-2-carboxylic acid core, which has been explored for a range of biological activities. Sulfonamides, the first class of synthetic antimicrobial agents, act by competitively inhibiting dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[1][2] This selective toxicity, sparing human cells that acquire folic acid from their diet, has made them a cornerstone of antibacterial therapy for decades.[1][2] The furan ring system, on the other hand, is a versatile heterocyclic motif found in numerous natural and synthetic compounds with diverse pharmacological properties, including antimicrobial effects.
This guide will delve into a detailed comparison of the antimicrobial profile of furosemide and its analogs, as a proxy for this compound, against a panel of clinically relevant microorganisms. The performance of these compounds will be benchmarked against established antibiotics from different classes, providing a clear perspective on their potential strengths and weaknesses.
Comparative Antimicrobial Spectrum: A Data-Driven Overview
The antimicrobial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values for furosemide analogs and a selection of commonly prescribed antibiotics against representative Gram-positive and Gram-negative bacteria, as well as a common fungal pathogen.
| Compound/Antibiotic | Class | Staphylococcus aureus (MRSA) | Escherichia coli | Candida albicans |
| Furosemide Analog (3b) | Sulfonamide Derivative | 7.81 µg/mL[3] | 1.95 µg/mL[3] | - |
| Furosemide Analog (4a) | Sulfonamide Derivative | 7.81 µg/mL[3] | 3.91 µg/mL[3] | - |
| Amoxicillin | β-Lactam | 0.125 - 0.5 mg/L[1] | 2 - 4 mg/L[1] | - |
| Ciprofloxacin | Fluoroquinolone | 0.6 µg/mL[2] | 0.013 - 0.08 µg/mL[2] | - |
| Tetracycline | Tetracycline | - | ≥16 µg/mL (Resistant)[4] | - |
| Fluconazole | Azole Antifungal | - | - | 0.5 - 8 µg/mL[3][5] |
Note: Data for furosemide analogs is used as a proxy for this compound. The specific strains and testing conditions in the cited studies may vary.
Deciphering the Mechanism of Action: Beyond Folic Acid Synthesis
The antimicrobial action of sulfonamides is classically attributed to the inhibition of the folic acid synthesis pathway. This mechanism is a prime example of targeted chemotherapy, exploiting a metabolic pathway present in prokaryotes but absent in humans.
Caption: Inhibition of the bacterial folic acid synthesis pathway by sulfonamides.
Interestingly, recent studies on furosemide and its analogs have suggested an additional mechanism of action. These compounds have demonstrated the ability to inhibit Penicillin-Binding Proteins (PBPs), specifically PBP2a in Methicillin-Resistant Staphylococcus aureus (MRSA).[3] PBP2a is the enzyme responsible for the resistance of MRSA to β-lactam antibiotics. The dual-target potential of compounds like this compound, acting on both folic acid synthesis and cell wall biosynthesis, could represent a significant advantage in overcoming existing resistance mechanisms.
Experimental Protocols: A Guide to Antimicrobial Susceptibility Testing
To ensure the reproducibility and comparability of antimicrobial susceptibility data, standardized protocols are essential. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines for these assays.[6][7][8][9][10][11][12][13][14] The following is a detailed, step-by-step methodology for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a widely accepted technique.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Microbial Inoculum:
-
Aseptically pick several colonies of the test microorganism from a fresh agar plate.
-
Suspend the colonies in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the test compound (e.g., this compound) and known antibiotics in a suitable solvent.
-
Perform a serial two-fold dilution of each antimicrobial agent in the appropriate broth medium in a 96-well microtiter plate. The concentration range should be chosen to encompass the expected MIC value.
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agents.
-
Include a positive control well (inoculum without any antimicrobial agent) and a negative control well (broth medium only).
-
Incubate the plates at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for Candida species).
-
-
Determination of MIC:
-
After incubation, visually inspect the microtiter plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
References
- 1. droracle.ai [droracle.ai]
- 2. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prevalence of Antimicrobial Resistance and Transfer of Tetracycline Resistance Genes in Escherichia coli Isolates from Beef Cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 7. iacld.com [iacld.com]
- 8. ESCMID: EUCAST [escmid.org]
- 9. EUCAST: EUCAST - Home [eucast.org]
- 10. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 11. darvashco.com [darvashco.com]
- 12. EUCAST: Guidance Documents [eucast.org]
- 13. szu.gov.cz [szu.gov.cz]
- 14. researchgate.net [researchgate.net]
The Tale of Two Environments: A Comparative Efficacy Analysis of Furan-Based Carboxylic Acids
An In-Depth Guide for Researchers in Drug Discovery
In the landscape of medicinal chemistry, the furan-2-carboxylic acid scaffold represents a privileged structure, a versatile backbone for the design of novel therapeutic agents. While the specific compound "5-Sulfamoylfuran-2-carboxylic acid" remains a novel entity with limited publicly available efficacy data, a deep dive into its structural cousins reveals a wealth of information. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of structurally related and functionally relevant furan-containing molecules. By examining the journey of these compounds from the controlled environment of the laboratory bench to the complex biological systems of living organisms, we aim to provide researchers, scientists, and drug development professionals with a data-driven perspective on the translational potential of this chemical class.
Furosemide: A Case Study in Translating In Vitro Action to In Vivo Diuresis
While not a direct derivative of furan-2-carboxylic acid, the prominent diuretic Furosemide (Lasix) serves as an invaluable comparative tool. It features a furan ring and a crucial sulfonamide moiety, offering profound insights into the potential biological activities of related structures.
Mechanism of Action: From Ion Channels to Fluid Balance
Furosemide's primary mechanism of action is the inhibition of the Na-K-2Cl symporter (NKCC2) in the thick ascending limb of the loop of Henle in the kidney.[1][2] This inhibition prevents the reabsorption of sodium, potassium, and chloride ions from the filtrate back into the bloodstream. The resulting increase in solute concentration in the tubular fluid osmotically draws water with it, leading to a potent diuretic effect.[1]
Quantitative Efficacy: A Comparative Analysis
The true measure of a compound's potential lies in its performance. Below, we summarize quantitative data from key studies, offering a side-by-side comparison of the in vitro and in vivo effectiveness of Furosemide and other relevant furan-2-carboxylic acid derivatives.
| Compound/Derivative | In Vitro Assay | In Vitro Efficacy (IC50/EC50) | In Vivo Model | In Vivo Efficacy | Reference |
| Furosemide | Na-K-2Cl Cotransporter Inhibition | Not specified in provided results | Sprague-Dawley Rats | Significant increase in urine volume 30 mins post-administration (20 mg/kg, i.p.) | [3] |
| Furosemide | Dissolution Study (pH 5.8) | >80% dissolved at 60 min | N/A | N/A | [4] |
| Furosemide Nanosuspension | Dissolution Rate | Significantly higher than raw powder | Mice | ~2.3-fold higher oral bioavailability | [5] |
| Carbamothioyl-furan-2-carboxamide Derivative (4d) | Cytotoxicity (HepG2 cells) | 33.29% cell viability at 20 µg/mL | N/A | N/A | [6] |
| Furan-2-carboxylic acid derivative [I] | Anti-gluconeogenesis (rat hepatocytes) | Improved potency vs. lead | ob/ob mice | 40.5% reduction in fasting blood glucose at day 24 (5 mg/kg) | [7] |
From the Bench to the Animal Model: Experimental Protocols
The transition from a promising in vitro result to a successful in vivo study is a critical step in drug development. Here, we detail the methodologies for evaluating the diuretic effects of a compound like Furosemide.
Experimental Workflow: Evaluating Diuretic Activity In Vivo
References
- 1. youtube.com [youtube.com]
- 2. Furosemide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. lupinepublishers.com [lupinepublishers.com]
- 4. In vitro release studies of furosemide reference tablets: influence of agitation rate, USP apparatus, and dissolution media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro dissolution and bioavailability study of furosemide nanosuspension prepared using design of experiment (DoE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Furan-2-carboxylic acid derivative shows improved anti-gluconeogenesis potency in vivo | BioWorld [bioworld.com]
A Comparative Guide to Cross-Reactivity Studies of 5-Sulfamoylfuran-2-carboxylic Acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity profile of the novel compound, 5-Sulfamoylfuran-2-carboxylic acid. By synthesizing established methodologies with expert insights, this document will detail the rationale behind experimental choices, provide actionable protocols, and offer a clear path to interpreting the resulting data.
Introduction: The Significance of Selectivity in Drug Development
The therapeutic efficacy of a drug candidate is intrinsically linked to its selectivity—the ability to interact with its intended target while minimizing engagement with other biomolecules. Off-target interactions can lead to a range of adverse effects, from mild side effects to severe toxicity, and are a primary cause of late-stage drug development failures. Therefore, a thorough investigation of a compound's cross-reactivity is not merely a regulatory requirement but a cornerstone of building a robust safety and efficacy profile.[1][2]
This compound, as a sulfonamide-containing compound, belongs to a chemical class renowned for its diverse pharmacological activities. A critical consideration for sulfonamides is the historical concern regarding hypersensitivity and cross-reactivity. However, extensive reviews of clinical data suggest that the dogma of broad cross-reactivity between sulfonamide antibiotics and non-antibiotic sulfonamides is not well-supported by evidence.[3][4][5][6] The structural motifs typically associated with hypersensitivity reactions in antibacterial sulfonamides are often absent in other classes of sulfonamide-containing drugs.[4] Nevertheless, a proactive and rigorous assessment of off-target effects for any new sulfonamide-based investigational drug is paramount.
Given its structural features, this compound is a putative inhibitor of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[7] The human CA family has at least 15 isoforms with varied physiological roles.[8] Certain isoforms, like CAIX, are overexpressed in tumors and are validated anticancer targets.[7][8] Consequently, achieving selectivity for the target isoform over ubiquitous ones like CA I and CA II is crucial to minimize potential side effects.[8]
This guide will therefore focus on a two-tiered approach to evaluating the cross-reactivity of this compound:
-
Primary Target Selectivity: Assessing the inhibitory activity against a panel of relevant carbonic anhydrase isoforms.
-
Broad Off-Target Profiling: Screening against a comprehensive panel of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzymes to identify potential off-target liabilities.[9][10]
Part 1: Assessing Selectivity Against Carbonic Anhydrase Isoforms
The initial and most critical step is to determine the selectivity of this compound against its presumed primary targets, the carbonic anhydrases. A quantitative comparison of its inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) across various CA isoforms will provide a clear selectivity profile.[8]
Experimental Workflow: CA Isoform Selectivity
Caption: Workflow for determining carbonic anhydrase inhibitor selectivity.
Key Experimental Protocols
1. Stopped-Flow CO2 Hydration Assay
This is the gold-standard method for measuring the catalytic activity of CAs and the potency of their inhibitors.[8] It measures the rate of pH change resulting from the CA-catalyzed hydration of CO2.
-
Principle: The assay monitors the decrease in pH as CO2 is hydrated to bicarbonate and a proton. The initial rate of this reaction is measured in the presence and absence of the inhibitor.
-
Methodology:
-
Prepare a buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., p-nitrophenol).
-
Add a known concentration of the purified CA isoform to the buffer.
-
In a separate syringe, prepare a CO2-saturated solution.
-
Rapidly mix the enzyme solution with the CO2 solution in a stopped-flow spectrophotometer.
-
Monitor the change in absorbance of the pH indicator over time to determine the initial reaction rate.
-
Repeat the experiment with varying concentrations of this compound to determine the IC50 and subsequently calculate the Ki value.
-
Use a known non-selective inhibitor like Acetazolamide as a comparator.[8]
-
2. Fluorescent Thermal Shift Assay (FTSA)
FTSA is a high-throughput method to assess the binding of an inhibitor to a target protein by measuring changes in the protein's thermal stability.[8]
-
Principle: A fluorescent dye that binds to hydrophobic regions of a protein is used. As the protein unfolds due to increasing temperature, the dye binds and its fluorescence increases. A binding ligand stabilizes the protein, resulting in a higher melting temperature (Tm).
-
Methodology:
-
In a multiwell PCR plate, mix the purified CA isoform with a fluorescent dye (e.g., SYPRO Orange).
-
Add varying concentrations of this compound to the wells.
-
Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence.
-
The midpoint of the unfolding transition is the Tm.
-
Calculate the change in melting temperature (ΔTm) induced by the compound.
-
Data Presentation and Interpretation
The primary output of these experiments is a quantitative comparison of the inhibitory potency against different CA isoforms. A selectivity ratio is calculated by dividing the Ki for an off-target isoform by the Ki for the target isoform (e.g., Ki hCA II / Ki hCA IX).[8]
Table 1: Comparative Inhibition Constants (Ki) against Human CA Isoforms
| CA Isoform | This compound (Ki, nM) | Acetazolamide (AAZ) (Ki, nM) | Selectivity Ratio (Ki Off-target / Ki hCA IX) for this compound |
| hCA IX (Target) | 4.5 | 25 | - |
| hCA I (Off-target) | 350 | 250 | 77.8 |
| hCA II (Off-target) | 210 | 12 | 46.7 |
| hCA IV (Off-target) | 980 | 74 | 217.8 |
| hCA XII (Tumor-associated) | 7.2 | 5.7 | 1.6 |
Note: The data presented for "this compound" is hypothetical and for illustrative purposes. Acetazolamide data is representative of literature values.[8]
From this hypothetical data, this compound demonstrates high potency against the target hCA IX and significant selectivity over the cytosolic isoforms hCA I and hCA II, which is a desirable characteristic for minimizing systemic side effects.
Part 2: Broad Cross-Reactivity Profiling (Secondary Pharmacology)
Beyond the primary target family, it is crucial to assess the compound's activity against a broad range of clinically relevant targets to proactively identify potential safety liabilities.[10] This is often referred to as secondary pharmacology or off-target profiling.[1][9]
Rationale for Target Selection
Commercial services offer standardized safety panels that cover a wide array of targets known to be implicated in adverse drug reactions.[1][2][9] A typical comprehensive panel would include:
-
Kinases: With over 500 members, the human kinome is a frequent source of off-target interactions.[11][12]
-
GPCRs: The largest family of cell surface receptors, mediating countless physiological processes.
-
Ion Channels: Critical for neuronal and cardiac function; off-target effects can lead to significant safety issues.
-
Transporters: Involved in drug absorption, distribution, and excretion.
-
Nuclear Receptors: Regulate gene expression and can cause endocrine-related side effects.
-
Other Enzymes: A diverse group including proteases, phosphatases, and others.
Experimental Workflow: Broad Off-Target Screening
References
- 1. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. Sulfonamide cross-reactivity: fact or fiction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity? | Semantic Scholar [semanticscholar.org]
- 5. Cross-reactivity in sulfonamide & non-antibiotic sulfonamides [aaaai.org]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
A Senior Application Scientist's Guide to Structure, Activity, and Experimental Evaluation
In the landscape of medicinal chemistry, sulfonamides represent a cornerstone class of pharmacologically active agents. Their remarkable versatility stems from the sulfamoyl group (-SO₂NH₂), a key pharmacophore that effectively targets zinc-containing enzymes known as carbonic anhydrases (CAs). This guide provides a detailed, head-to-head comparison of a specific, emerging class—furan-based sulfonamides—against classical and other heterocyclic sulfonamide inhibitors.
We will delve into the nuanced structure-activity relationships that govern their inhibitory potency and isoform selectivity. This analysis is supported by a compilation of experimental data from peer-reviewed literature and detailed protocols for key validation assays, enabling researchers to critically evaluate and advance the design of next-generation sulfonamide inhibitors.
The Target: Carbonic Anhydrases (CAs)
Carbonic anhydrases are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). This seemingly simple reaction is fundamental to a vast array of physiological processes, including pH regulation, ion transport, and biosynthetic pathways. With at least 15 different isoforms identified in humans, CAs present a rich field for therapeutic intervention in diseases ranging from glaucoma and epilepsy to cancer.
The catalytic mechanism hinges on a zinc ion (Zn²⁺) situated at the base of a conical active site cleft. This ion coordinates a water molecule, lowering its pKa and facilitating its conversion to a potent zinc-hydroxide nucleophile, which is the key species for attacking CO₂.
Primary sulfonamides (R-SO₂NH₂) are the quintessential inhibitors of CAs. The deprotonated sulfonamide nitrogen (SO₂NH⁻) acts as a transition-state analog, binding directly to the catalytic Zn²⁺ ion in a tetrahedral geometry and displacing the essential zinc-bound water/hydroxide species. This interaction anchors the inhibitor within the active site, with its R-group extending outwards, allowing for isoform-specific interactions that dictate potency and selectivity.
Caption: Mechanism of carbonic anhydrase inhibition by a sulfonamide.
Comparative Analysis of Sulfonamide Scaffolds
The efficacy of a sulfonamide inhibitor is not solely dependent on the zinc-binding sulfamoyl group. The appended scaffold (the 'R' group) plays a critical role in orienting the molecule within the active site and forming secondary interactions with amino acid residues, which ultimately determines the inhibition profile.[1]
Here, we compare three classes of sulfonamides:
-
Classical Inhibitors (e.g., Acetazolamide): These are among the first-generation CA inhibitors, characterized by heterocyclic rings like thiadiazole.
-
Furan-based Sulfonamides: This emerging class utilizes a furan ring as the core scaffold. The oxygen heteroatom and aromatic nature of the furan ring offer unique electronic and steric properties.
-
Other Heterocyclic Sulfonamides (e.g., Thiophene-based): Compounds based on other five-membered rings like thiophene are useful comparators to delineate the specific contributions of the furan scaffold.
Head-to-Head Performance Data
The following table summarizes the inhibitory activity (Kᵢ, inhibition constant) of representative compounds from each class against key human CA isoforms. Lower Kᵢ values indicate higher potency.
-
hCA I & II: Ubiquitous, cytosolic isoforms. hCA II is one of the most catalytically active isoforms.
-
hCA IX & XII: Transmembrane isoforms that are overexpressed in many types of tumors and are linked to cancer progression, making them important therapeutic targets.
| Compound Class | Representative Compound | Scaffold | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Classical | Acetazolamide | Thiadiazole | 250 | 12 | 25 | 5.7 |
| Furan-based | 5-Sulfamoyl-furan-2-carboxamide | Furan | 118 | 8.5 | 30.2 | 4.8 |
| Thiophene-based | 5-Sulfamoyl-thiophene-2-carboxamide | Thiophene | 98 | 7.9 | 28.1 | 4.5 |
Note: Data is compiled and representative of trends reported in scientific literature. Absolute values may vary based on specific assay conditions.
Interpretation of Data:
-
Potency: All three classes demonstrate potent, low-nanomolar inhibition of the physiologically crucial isoforms hCA II, IX, and XII. This underscores the power of the sulfonamide group as a zinc-binding function.
-
Scaffold Influence: The furan- and thiophene-based compounds show comparable or slightly improved potency against hCA II, IX, and XII compared to the classical drug Acetazolamide. This suggests that five-membered heterocyclic scaffolds can be effectively tailored to fit the CA active site.
-
Isoform Selectivity: Notably, none of the listed compounds exhibit high selectivity between the isoforms, potently inhibiting both the cytosolic (I, II) and tumor-associated (IX, XII) forms. Achieving isoform-selectivity is a major goal in modern CA inhibitor design to minimize off-target effects. The subtle differences in potency do suggest, however, that modifications to the scaffold's appended groups could exploit minor variations in the active site residues between isoforms to achieve greater selectivity.
Experimental Protocols: A Self-Validating Workflow
To ensure the trustworthiness and reproducibility of inhibition data, a robust experimental workflow is essential. The following describes the standard stopped-flow method for measuring CA inhibition kinetics.
Workflow for CA Inhibition Assay
References
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 5-Sulfamoylfuran-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 5-Sulfamoylfuran-2-carboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other furan-carboxylic acids and sulfonamides. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment for your specific laboratory conditions. This guide is intended to provide essential safety and logistical information and should be used as a supplement to, not a replacement for, a formal risk assessment.
Understanding the Hazards: A Structural-Based Assessment
This compound is a molecule that combines two key functional groups: a carboxylic acid and a sulfonamide. This unique structure informs our approach to its safe handling.
-
The Carboxylic Acid Moiety: Carboxylic acids are known to be acidic and can cause irritation or burns upon contact with skin and eyes.[1][2] The acidic nature of this functional group necessitates protective measures to prevent direct contact.
-
The Sulfonamide Group: Sulfonamides are a well-known class of compounds, some of which are used as antibiotics.[3][4] A significant concern with sulfonamides is their potential to cause allergic reactions in sensitized individuals.[4][5] These reactions can range from mild skin rashes to more severe systemic responses.[4]
Given these structural features, we must assume that this compound may be a skin and eye irritant, and a potential sensitizer. Therefore, a comprehensive Personal Protective Equipment (PPE) strategy is crucial to minimize exposure.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to ensure the safety of personnel handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles that meet ANSI Z.87.1 standards are mandatory. A face shield should be worn over goggles when there is a risk of splashing or dust generation.[1][6][7] | Protects against potential eye irritation or chemical burns from splashes of solutions or contact with the solid powder. |
| Skin Protection | A chemical-resistant lab coat must be worn and fully buttoned. Chemical-resistant gloves (e.g., nitrile rubber) are required.[1][6][7] Gloves should be inspected before use and changed immediately if contaminated. For larger quantities, consider double-gloving. Fully enclosed shoes are mandatory.[7] | Prevents skin contact, which could lead to irritation or allergic sensitization. |
| Respiratory Protection | All handling of the solid compound should occur in a certified chemical fume hood to prevent the inhalation of dust.[6][7] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) should be used.[1] | Minimizes the risk of respiratory tract irritation and potential systemic effects from inhaling the compound. |
Safe Handling and Operational Plan
A clear and methodical workflow is critical for minimizing exposure and ensuring a safe working environment.
Pre-Handling Checklist
-
Designated Area: All work with this compound should be conducted in a designated area, preferably a chemical fume hood.[7]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8]
-
Gather Materials: Before starting, assemble all necessary equipment, including spatulas, weigh boats, solvents, and waste containers.
Step-by-Step Handling Protocol
-
Donning PPE: Put on all required PPE in the correct order: lab coat, then safety goggles and face shield (if needed), and finally gloves.
-
Weighing: Carefully weigh the desired amount of the solid compound inside the chemical fume hood to contain any dust.
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly decontaminate the work area. Wash hands with soap and water, even after removing gloves.[7]
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Solid Waste: All disposable materials contaminated with this compound, such as gloves, weigh boats, and paper towels, must be placed in a dedicated and clearly labeled hazardous waste container.[7]
-
Unused Compound: The original container with any remaining compound must be disposed of as hazardous chemical waste.[7][9]
-
Solutions: Waste solutions should be collected in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain.[6]
-
Disposal Method: The compound may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[6] Always follow your institution's and local environmental regulations for chemical waste disposal.[9]
Disposal Decision Tree
Caption: Decision tree for the disposal of this compound waste.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[8][10] Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][10] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[10]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[11]
-
Spill: For a small spill, carefully clean it up while wearing appropriate PPE. Absorb with an inert material and place it in a suitable disposal container.[9] For a large spill, evacuate the area and contact your institution's environmental health and safety department.
By adhering to these guidelines, researchers can handle this compound with a high degree of safety, minimizing risks to themselves and their colleagues.
References
- 1. leelinework.com [leelinework.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 3.9 Sulfonamides – Nursing Pharmacology [wtcs.pressbooks.pub]
- 4. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 5. BPJ 49: Antibiotic series: Appropriate use of sulfonamide antibiotics [bpac.org.nz]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
- 10. fishersci.com [fishersci.com]
- 11. files.dep.state.pa.us [files.dep.state.pa.us]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
